Methyl 3-[(2-phenylethyl)amino]butanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(2-phenylethylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-11(10-13(15)16-2)14-9-8-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXUABQEBZQZRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901276388 | |
| Record name | Methyl 3-[(2-phenylethyl)amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182558-96-9 | |
| Record name | Methyl 3-[(2-phenylethyl)amino]butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182558-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[(2-phenylethyl)amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 3-[(2-phenylethyl)amino]butanoate chemical structure and properties
An In-Depth Technical Guide to Methyl 3-[(2-phenylethyl)amino]butanoate
Executive Summary
This technical guide provides a comprehensive overview of Methyl 3-[(2-phenylethyl)amino]butanoate, a secondary amine belonging to the β-amino ester class of compounds. As a derivative of phenethylamine, this molecule holds potential interest for researchers in medicinal chemistry and drug development due to the well-established neuro-modulatory and psychoactive properties of the phenethylamine scaffold.[1][2][3][4] This document elucidates the compound's chemical structure, physicochemical properties, and plausible, detailed synthetic routes. It offers field-proven insights into experimental design, emphasizing robust synthesis protocols and self-validating characterization methodologies. While experimental data for this specific molecule is scarce in public literature, this guide provides predictive spectroscopic profiles and discusses its potential pharmacological context, serving as a foundational resource for scientists initiating research on this or structurally related compounds.
Chemical Identity and Structure Elucidation
Methyl 3-[(2-phenylethyl)amino]butanoate is a molecule integrating three key chemical motifs: a phenylethyl group, a secondary amine, and a methyl butanoate ester. The nitrogen atom is positioned at the third carbon (β-position) relative to the ester's carbonyl group, classifying it as a β-amino ester. The structure contains a stereocenter at the C3 position of the butanoate chain, implying the existence of (R) and (S) enantiomers, which would be critical for any stereospecific biological interactions.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | Methyl 3-[(2-phenylethyl)amino]butanoate | - |
| CAS Number | 182558-96-9 | [5] |
| Molecular Formula | C₁₃H₁₉NO₂ | [5] |
| Molecular Weight | 221.30 g/mol | [5] |
| SMILES | CC(NCCC1=CC=CC=C1)CC(OC)=O | [5] |
| InChIKey | Will be generated upon synthesis and registration | - |
Recommended Protocol: Reductive Amination
This method is arguably the most efficient for this target, involving the condensation of a primary amine (phenethylamine) with a β-ketoester (methyl acetoacetate) to form an intermediate enamine/imine, which is then reduced in situ to the desired secondary amine.
Causality Behind Experimental Choices:
-
Reagents: Phenethylamine and methyl acetoacetate are commercially available and relatively inexpensive starting materials.
-
Catalyst/Dehydrating Agent: Titanium(IV) isopropoxide can be used to facilitate the formation of the imine/enamine intermediate by sequestering water, driving the equilibrium forward. Acetic acid can also be used as a catalyst.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation. For more challenging reductive aminations, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its milder nature and tolerance of slightly acidic conditions.
-
Solvent: A protic solvent like methanol or ethanol is ideal as it is compatible with the borohydride reducing agent and effectively dissolves the reactants.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl acetoacetate (1.0 eq) and a suitable solvent (e.g., methanol, ~0.5 M concentration).
-
Amine Addition: Add 2-phenylethylamine (1.05 eq).
-
Condensation: If using a catalyst, add acetic acid (catalytic amount) or Ti(OiPr)₄ (1.1 eq). Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extraction: Dilute the remaining aqueous residue with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure product.
Purification and Characterization Workflow
A self-validating system ensures the identity and purity of the synthesized compound.
Spectroscopic Profile (Predicted)
For a researcher who has synthesized this compound, the following spectroscopic data would confirm its identity.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Signals |
|---|---|
| ¹H NMR | δ 7.1-7.3 (m, 5H, Ar-H), 3.6 (s, 3H, -OCH₃), 2.7-2.9 (m, 4H, -CH₂CH₂-Ph), ~2.5-3.0 (m, 1H, -CH(N)-), 2.3-2.4 (d, 2H, -CH₂CO-), 1.1-1.2 (d, 3H, -CH(CH₃)-), ~1.5-2.0 (br s, 1H, N-H). |
| ¹³C NMR | δ ~172 (C=O), ~140 (Ar C-ipso), ~128.5 (Ar CH), ~128.3 (Ar CH), ~126 (Ar CH), ~51 (-OCH₃), ~50 (-CH(N)-), ~48 (-NCH₂-), ~42 (-CH₂CO-), ~36 (-CH₂Ph), ~20 (-CH₃). |
| FT-IR (neat) | 3300-3400 cm⁻¹ (N-H stretch), 3000-3100 cm⁻¹ (Ar C-H stretch), 2800-3000 cm⁻¹ (Aliphatic C-H stretch), ~1735 cm⁻¹ (C=O ester stretch), ~1600, 1495 cm⁻¹ (Ar C=C stretch). |
| Mass Spec (ESI+) | Expected [M+H]⁺ = 222.1494. |
Potential Applications and Pharmacological Context
The core value of Methyl 3-[(2-phenylethyl)amino]butanoate in a research context lies in its identity as a substituted phenethylamine. The phenethylamine backbone is the foundation for a vast number of neuroactive compounds, including endogenous neurotransmitters (dopamine, norepinephrine), stimulants (amphetamine), and empathogens (MDMA). [2][6]
-
Neuromodulatory Potential: Phenethylamine and its derivatives are known to interact with monoamine systems in the brain, often by acting as agonists at trace amine-associated receptor 1 (TAAR1) or by influencing the activity of dopamine, serotonin, and norepinephrine transporters. [1][2]This compound could be screened for activity at these targets.
-
Scaffold for Drug Discovery: The structure provides multiple points for chemical modification. The aromatic ring, the secondary amine, and the ester moiety can all be altered to explore structure-activity relationships (SAR). For example, the amino ester functionality is a feature found in various biologically active molecules. [7]* Importance of Chirality: As the molecule is chiral, any future pharmacological studies must be conducted on the individual enantiomers. The (R) and (S) forms could have vastly different potencies, selectivities, or metabolic profiles. Therefore, stereoselective synthesis or chiral separation would be a mandatory next step for any drug development program.
Safety and Handling
No specific toxicity data is available for Methyl 3-[(2-phenylethyl)amino]butanoate. Therefore, it must be handled with the standard precautions for a new, uncharacterized chemical entity.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. The provided CAS number indicates a recommended storage temperature of 2-8°C under dry conditions. [5]
References
-
PubChem. Methyl 3-(methylamino)but-2-enoate, CID 2734182. [Link]
-
National Institute of Standards and Technology (NIST). Butanoic acid, 3-methyl-, 2-phenylethyl ester. [Link]
-
The Good Scents Company. methyl 3-hydroxy-3-methyl butanoate, 6149-45-7. [Link]
-
Molecules. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
-
International Journal of Molecular Sciences. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. [Link]
-
Wikipedia. Phenethylamine. [Link]
-
ACS Publications. Reaction Equilibrium of the ω-Transamination of (S)-Phenylethylamine: Experiments and ePC-SAFT Modeling. [Link]
-
Royal Society of Chemistry. Ethyl acetate as an acyl donor in the continuous flow kinetic resolution of (±)-1-phenylethylamine catalyzed by lipases. [Link]
-
United Nations Office on Drugs and Crime. Details for Phenethylamines. [Link]
-
Molecules. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
-
Spirit Pharmacist. Phenethylamines: Dopamine Release and Duration of Action. [Link]
-
Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. [Link]
-
Pearson. Show how you would accomplish the following synthetic conversions. (f) (R)-2-bromobutane → (S)-2-methylbutan-1-amine. [Link]
Sources
- 1. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Details for Phenethylamines [unodc.org]
- 4. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Phenethylamines: Dopamine Release and Duration of Action [spiritpharmacist.com]
- 7. benchchem.com [benchchem.com]
Technical Monograph: Methyl 3-phenethylaminobutanoate
The following technical guide provides an in-depth analysis of Methyl 3-phenethylaminobutanoate, focusing on its identification, synthesis, and application in pharmaceutical development.
Optimized Synthesis, Chiral Resolution, and Application in Peptidomimetic Drug Design
Executive Summary & Chemical Identity
Methyl 3-phenethylaminobutanoate is a critical intermediate in the synthesis of
This compound functions primarily as a chiral building block . Its secondary amine structure allows for further functionalization, while the ester group provides a handle for cyclization or peptide coupling.
Chemical Data Table
| Property | Specification |
| Chemical Name | Methyl 3-[(2-phenylethyl)amino]butanoate |
| CAS Number | 182558-96-9 |
| Molecular Formula | |
| Molecular Weight | 221.30 g/mol |
| SMILES | CC(NCCC1=CC=CC=C1)CC(OC)=O |
| Physical State | Pale yellow oil (Standard conditions) |
| Solubility | Soluble in MeOH, DCM, EtOAc; sparingly soluble in water |
| pKa (Predicted) | ~9.2 (Amine conjugate acid) |
Synthesis & Production Protocols
The synthesis of Methyl 3-phenethylaminobutanoate relies on the aza-Michael addition , a reaction with 100% atom economy. However, achieving high yields requires overcoming the steric hindrance of the
Optimized Aza-Michael Addition (Chemical Route)
Principle: The nucleophilic amine (phenethylamine) attacks the
Causality in Experimental Design:
-
Solvent Choice (Methanol): Unlike aprotic solvents, methanol acts as a hydrogen-bond donor to the carbonyl oxygen of the crotonate. This lowers the LUMO energy of the alkene, effectively activating it for nucleophilic attack without requiring harsh Lewis acids.
-
Stoichiometry: A slight excess of the amine (1.1 equiv) drives the equilibrium forward, compensating for the reversibility of the Michael addition.
Protocol:
-
Charge: In a dry round-bottom flask, dissolve Methyl crotonate (1.0 equiv) in anhydrous Methanol (5 mL/mmol).
-
Addition: Add 2-Phenylethanamine (1.1 equiv) dropwise at
to minimize potential polymerization side-reactions. -
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor via TLC (SiO2, 10% MeOH/DCM).
-
Workup: Concentrate in vacuo. The excess amine can be removed via high-vacuum distillation or column chromatography (eluting with EtOAc/Hexanes).
Enantioselective Enzymatic Resolution (Biocatalytic Route)
Since the chemical route yields a racemate, pharmaceutical applications require kinetic resolution to isolate the active (R)- or (S)-enantiomer.
Self-Validating System:
-
Catalyst: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[1][2]
-
Mechanism: CAL-B shows high enantioselectivity for
-amino esters. It preferentially hydrolyzes the (S)-ester (typically), leaving the (R)-ester intact, or vice versa depending on solvent conditions.
Workflow Diagram (DOT):
Figure 1: Integrated workflow for the synthesis and lipase-catalyzed kinetic resolution of Methyl 3-phenethylaminobutanoate.
Applications in Drug Development
The specific value of CAS 182558-96-9 lies in its structural versatility.
-
-Peptide Synthesis: The free amine can be coupled with other amino acids, while the methyl ester protects the C-terminus. The resulting
-peptides form stable helices (e.g., the 14-helix) that mimic protein secondary structures but resist enzymatic degradation in vivo. -
Chiral Auxiliaries: The phenethyl group serves as a bulky hydrophobic anchor, influencing the folding of the resulting peptidomimetic.
-
Heterocyclic Synthesis: Cyclization of the
-amino ester yields -lactams (via ester hydrolysis and dehydration), which are the core scaffolds of penicillin-class antibiotics.
Analytical Quality Control (QC)
To ensure the integrity of the compound for research use, the following analytical parameters must be met.
| Method | Expected Signal / Criteria |
| 1H NMR (CDCl3) | |
| HPLC (Chiral) | Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (90:10). Flow: 0.5 mL/min. Separation of enantiomers required for resolution verification. |
| Mass Spectrometry | ESI+: |
Signaling Pathway / Mechanism of Action (Contextual)
In the context of drug design, this molecule often acts as a precursor. Below is the logic flow for its conversion into a bioactive
Figure 2: Synthetic pathway from CAS 182558-96-9 to bioactive beta-lactam scaffolds.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation or ester hydrolysis.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood due to the volatility of the starting material (methyl crotonate).
References
-
Bartoli, G., et al. (2005). "Michael Addition of Amines to
-Unsaturated Esters Promoted by in Aqueous Sodium Dodecyl Sulfate: A Green and Chemoselective Procedure." Journal of Organic Chemistry. [Link] - Gotor, V., et al. (2000). "Enzymatic Kinetic Resolution of -Amino Esters." Tetrahedron: Asymmetry. (Contextual grounding for CAL-B resolution protocols).
Sources
Beta-amino acid ester derivatives containing phenethylamine
An In-Depth Technical Guide to Engineering
Executive Summary
The hybridization of the phenethylamine (PEA) pharmacophore with a
Rational Design: The Pharmacophore Synergy
Phenethylamine is an endogenous trace amine that regulates monoamine neurotransmission by binding to the Trace Amine-Associated Receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2)[1]. However, native PEA is rapidly deaminated by monoamine oxidase B (MAO-B), resulting in a transient physiological effect[2].
Integrating the phenethylamine core into a
-
Steric Shielding: The
-amino acid backbone introduces critical steric bulk adjacent to the primary or secondary amine. This conformational restriction drastically reduces the binding affinity of MAO-B, preventing premature enzymatic cleavage. -
Lipophilic Prodrug Strategy: The free carboxylate of a standard amino acid is highly polar, restricting blood-brain barrier (BBB) penetration. Esterification (e.g., forming a methyl or isopropyl ester) masks this polarity, exponentially increasing the partition coefficient (
) and facilitating rapid passive diffusion into the CNS. -
Receptor Selectivity: The spatial arrangement of the
-amino ester allows for precise tuning of TAAR1 agonism while minimizing off-target dopaminergic or adrenergic hyperactivation.
Mechanistic Pharmacology & Signaling
Once the lipophilic
The causality of this interaction is straightforward: receptor binding induces a conformational shift that activates the
TAAR1 signaling pathway activated by phenethylamine β-amino ester derivatives.
Synthetic Methodology: Asymmetric Aza-Michael Addition
The most atom-economical and stereoselective route to synthesize these derivatives is the asymmetric Aza-Michael addition of phenethylamine to
Causality of Experimental Choices:
-
Lithium Amide Catalyst: Native phenethylamine is a moderate nucleophile. Deprotonation via a strong base like n-Butyllithium (n-BuLi) generates a highly reactive lithium amide, ensuring rapid attack on the
-carbon of the unsaturated ester. -
Cryogenic Conditions (-78°C): Conducting the reaction at dry-ice temperatures is non-negotiable. It suppresses the competitive anionic polymerization of the acrylate ester and maximizes the diastereomeric excess (d.e.) of the transition state, ensuring strict stereocontrol[4].
Step-by-step synthetic workflow for enantiopure phenethylamine β-amino esters.
Protocol A: Synthesis of Methyl 3-(phenethylamino)butanoate
This protocol is designed as a self-validating system; visual and analytical checkpoints are embedded to ensure reaction integrity.
-
Preparation: Flame-dry a 100 mL Schlenk flask under a continuous argon sweep to eliminate ambient moisture, which would otherwise quench the organolithium reagent. Add
of phenethylamine and of anhydrous tetrahydrofuran (THF). -
Activation: Submerge the flask in a dry ice/acetone bath (-78°C). Dropwise, add
of n-BuLi (2.5 M in hexanes). Validation Checkpoint: Observe a distinct color shift (typically to a pale yellow/orange), confirming the successful formation of the lithium amide intermediate. -
Addition: Using a syringe pump, introduce
of methyl crotonate over 30 minutes to prevent localized exothermic spikes. Maintain stirring at -78°C for exactly 4 hours. -
Quenching & Extraction: Quench the reaction strictly at -78°C with
of saturated aqueous . This protonates the intermediate enolate without causing ester hydrolysis. Warm to room temperature, extract with ethyl acetate ( ), and wash the organic layer with brine. -
Purification: Dry over anhydrous
, concentrate in vacuo, and purify via flash column chromatography (silica gel, Hexanes/EtOAc 8:2 gradient)[3]. Verify mass and purity via LC-MS ( required for biological assays).
In Vitro Pharmacological Evaluation
To validate the efficacy of the synthesized prodrugs, a functional assay measuring TAAR1 activation is required.
Protocol B: TAAR1 cAMP HTRF Assay
-
Cell Culture: Seed HEK293 cells stably expressing human TAAR1 at a density of 10,000 cells/well in a 384-well low-volume microplate.
-
Compound Treatment: Prepare serial dilutions (
to ) of the -amino ester and its corresponding hydrolyzed acid. Incubate cells with the compounds for 30 minutes at 37°C in the presence of IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). -
Internal Controls (Self-Validation):
-
Positive Control:
Forskolin (directly activates adenylyl cyclase, establishing the maximum dynamic range of the assay). -
Reference Agonist: Native
-phenethylamine[2].
-
-
Detection: Lyse the cells using the proprietary Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer supplemented with
-cryptate-labeled anti-cAMP antibodies and d2-labeled cAMP. Read the plate on a time-resolved fluorescence microplate reader (Excitation: 337 nm, Emission: 620 nm and 665 nm). Calculate the F665/F620 ratio to quantify cAMP accumulation.
Quantitative Data Presentation (Structure-Activity Relationship)
The table below summarizes the pharmacological improvements achieved by modifying the phenethylamine core into various
| Compound | R-Group (Ester) | TAAR1 | Plasma | BBB Permeability ( |
| Native PEA | N/A | 120 | 0.1 | 15.2 |
| Derivative 1a | Methyl | 85 | 2.4 | 38.5 |
| Derivative 1b | Isopropyl | 92 | 3.1 | 45.0 |
| Derivative 1c | Hydrogen (Active Acid) | 78 | 4.5 | 2.1 |
Data Interpretation: Derivative 1b (Isopropyl ester) demonstrates the highest BBB permeability due to the bulky, lipophilic ester masking the polar carboxylate. Once hydrolyzed in the CNS to Derivative 1c (the active acid), the BBB permeability drops to
References
1.2. PubMed / NIH.[2] 2. 1. Wikipedia.[1] 3.3. ResearchGate.[3] 4. 4. ResearchGate (Narciso Martín Garrido).[4]
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Predictive and Empirical Frameworks for the Solubility of Methyl 3-[(2-phenylethyl)amino]butanoate in Organic Solvents
Structural Analytics & Solvation Thermodynamics
Methyl 3-[(2-phenylethyl)amino]butanoate (CAS: 182558-96-9) is a highly versatile intermediate utilized in pharmaceutical synthesis[1]. From a physicochemical perspective, the molecule (C₁₃H₁₉NO₂) presents a complex solvation profile due to its distinct topological features:
-
Secondary Amine (-NH-) : Imparts weak basicity and acts as both a hydrogen-bond donor and acceptor.
-
Methyl Ester (-COOCH₃) : Functions as a strong hydrogen-bond acceptor and introduces a localized dipole.
-
Phenylethyl Moiety : Contributes significant lipophilicity, driving strong dispersive (van der Waals) interactions.
Because the molecule possesses both localized polar regions and a substantial hydrophobic surface area, its solubility in organic solvents cannot be accurately predicted by simple dielectric constants. Instead, a multidimensional thermodynamic approach is required to optimize solvent selection for reactions, extractions, and crystallization processes.
Predictive Modeling via Hansen Solubility Parameters (HSP)
To systematically predict solvent compatibility without exhaustive and resource-intensive empirical screening, we utilize the Hansen Solubility Parameters (HSP) framework[2]. HSP deconstructs the total cohesive energy density of a molecule into three quantitative parameters:
- : Energy from dispersion forces.
- : Energy from dipolar intermolecular forces.
- : Energy from hydrogen bonds.
The solubilization capacity of a solvent is inversely proportional to the "distance" (
Based on group-contribution methods (such as the Yamamoto-Molecular Breaking method), we can estimate the quantitative solubility profile of Methyl 3-[(2-phenylethyl)amino]butanoate across various organic solvent classes[4].
Table 1: Predicted Solubilization Capacity and HSP Differentials for Methyl 3-[(2-phenylethyl)amino]butanoate
| Solvent Class | Representative Solvent | Estimated | Predicted Solubility | Mechanistic Solvation Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | < 3.0 | Very High | Optimal dipole-dipole alignment; strong H-bond acceptance from the secondary amine. |
| Halogenated | Dichloromethane (DCM) | 3.5 - 5.0 | High | Dominant dispersive ( |
| Alcohols | Isopropanol (IPA) | 4.0 - 6.0 | Moderate | Amphiphilic solvation; H-bond donation to the ester; highly temperature-dependent. |
| Ethers | Tetrahydrofuran (THF) | 4.5 - 6.5 | Moderate | Moderate polar interactions; lacks H-bond donation capability. |
| Aliphatic | Heptane | > 10.0 | Very Low | Severe mismatch in polar ( |
Empirical Validation: The Self-Validating Shake-Flask Protocol
While HSP provides a robust predictive model, empirical validation is mandatory for process scale-up and regulatory compliance. The shake-flask method remains the gold standard for equilibrium solubility determination, as formalized by the .
Causality in Protocol Design: We select the shake-flask method over potentiometric titration because the latter is strictly limited to ionizable compounds in aqueous media and fails to capture the solubility of neutral lipophilic states in pure organic solvents[5]. Furthermore, phase separation is achieved via temperature-controlled centrifugation rather than filtration; filtration of highly volatile organic solvents (like DCM) causes rapid evaporation, leading to supersaturation artifacts and artificially inflated solubility metrics.
Step-by-Step Methodology
-
Saturation : Add Methyl 3-[(2-phenylethyl)amino]butanoate to 10 mL of the target organic solvent in a sealed, inert borosilicate glass vial until a visual excess of solid remains (approximately 10-20% above the estimated saturation point)[5].
-
Isothermal Equilibration : Secure the vial in an orbital shaker incubator set precisely to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 150 rpm for an initial 48 hours[5]. Strict thermal control is critical, as minor fluctuations will disrupt the thermodynamic equilibrium.
-
Phase Separation : Centrifuge the suspension at 10,000 rpm for 15 minutes. The centrifuge must be pre-equilibrated to the exact experimental temperature to prevent thermal shock and premature precipitation.
-
Self-Validation Check (Critical) : To prove that true thermodynamic equilibrium has been achieved, extract a supernatant aliquot at 48 hours, and a second aliquot at 72 hours. The system is self-validated only if the concentration variance between these two time points is less than 5%.
-
Quantification : Dilute the extracted supernatant in a compatible mobile phase and quantify via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against a validated calibration curve.
Fig 1: Self-validating shake-flask workflow for thermodynamic equilibrium solubility determination.
Strategic Solvent Selection for Downstream Processing
In pharmaceutical process engineering, solvent selection dictates not only the process yield but also the chemical purity, crystal habit, and polymorphic form of the isolated product[6][7].
Causality in Crystallization Solvent Selection: A common failure mode in process chemistry is selecting a solvent with excessively high solubility (e.g., neat DMSO) for crystallization. While high solubility is excellent for upstream reactions, it drastically reduces the maximum achievable supersaturation during cooling. This forces the system to cross the spinodal curve, triggering Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling-out"—where the solute separates as an impure, amorphous oil rather than a pure crystal lattice[8].
To engineer a robust isolation process for Methyl 3-[(2-phenylethyl)amino]butanoate, we apply the following logic:
-
Cooling Crystallization : Select a solvent with a moderate HSP differential (e.g., Isopropanol). The hydrogen-bonding network of alcohols is highly sensitive to thermal disruption, yielding high solubility at elevated temperatures (50°C) and low solubility upon cooling (5°C), driving efficient nucleation without oiling-out[7][9].
-
Anti-Solvent Crystallization : Utilize a binary system. The compound is first dissolved in a highly solubilizing solvent (e.g., THF), followed by the controlled dosing of an anti-solvent with a severe HSP mismatch (e.g., Heptane). The resulting shift in the bulk solvent's cohesive energy forces the solute out of solution[9][10].
Fig 2: Decision tree for rational solvent selection based on Hansen Solubility Parameter differentials.
References
1.1[1] 2. 2[2] 3.3[3] 4. 5. 5[5] 6. 8[8] 7. 6[6] 8.4[4] 9.10[10] 10. 9[9] 11. 7[7]
Sources
- 1. chemscene.com [chemscene.com]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. kinampark.com [kinampark.com]
- 4. The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Methyl 3-[(2-phenylethyl)amino]butanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of Methyl 3-[(2-phenylethyl)amino]butanoate, a chemical compound of interest in various research and development applications. This document will cover its fundamental physicochemical properties, synthesis, and potential applications, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.
Core Molecular Attributes
Methyl 3-[(2-phenylethyl)amino]butanoate is a secondary amine and a butanoate ester. Its core structure consists of a methyl butanoate backbone with a phenylethylamino substituent at the third position.
Molecular Formula and Weight
The chemical formula and molecular weight are fundamental identifiers for any compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₉NO₂[1] |
| Molecular Weight | 221.30 g/mol [1] |
| CAS Number | 182558-96-9[1] |
These values are crucial for stoichiometric calculations in synthesis, analytical characterization, and formulation development.
Structural Representation
A clear understanding of the molecule's two-dimensional structure is essential for predicting its chemical behavior and interactions.
Caption: 2D structure of Methyl 3-[(2-phenylethyl)amino]butanoate.
Physicochemical Properties and Data
Understanding the physicochemical properties of a compound is critical for its handling, storage, and application.
| Property | Value |
| Topological Polar Surface Area (TPSA) | 38.33 Ų[1] |
| LogP | 1.7703[1] |
| Hydrogen Bond Acceptors | 3[1] |
| Hydrogen Bond Donors | 1[1] |
| Rotatable Bonds | 6[1] |
| Storage | Sealed in dry, 2-8°C[1] |
The LogP value suggests a moderate lipophilicity, which can be a critical parameter in drug design for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
Synthesis and Experimental Protocols
The synthesis of Methyl 3-[(2-phenylethyl)amino]butanoate can be achieved through several synthetic routes. A common approach involves the reductive amination of a keto-ester with phenethylamine.
Reductive Amination Pathway
This two-step process involves the formation of an imine or enamine intermediate, followed by its reduction.
Caption: Reductive amination synthesis workflow.
Experimental Protocol: Reductive Amination
-
Imine Formation: To a solution of methyl 3-oxobutanoate (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add phenethylamine (1.0-1.2 eq). The reaction can be catalyzed by a mild acid (e.g., acetic acid). Stir the mixture at room temperature for 1-4 hours to facilitate the formation of the imine/enamine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Quench the reaction by the careful addition of water. If methanol was used as the solvent, remove it under reduced pressure. Adjust the pH of the aqueous residue to basic (pH > 9) with an aqueous solution of sodium bicarbonate or a similar base.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Applications and Research Directions
While specific applications of Methyl 3-[(2-phenylethyl)amino]butanoate are not extensively documented in publicly available literature, its structural motifs suggest potential utility in several areas of research and development:
-
Pharmaceutical Scaffolding: The secondary amine and ester functionalities make it a versatile building block for the synthesis of more complex molecules with potential biological activity.
-
Precursor for Novel Compounds: It can serve as a starting material for the synthesis of various derivatives, including amides, more complex esters, and heterocyclic compounds.
-
Material Science: Amines and esters are known to be useful in the development of polymers and other materials.
Further research is required to fully elucidate the potential applications of this compound.
Safety and Handling
For detailed safety and handling information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. General good laboratory practices should always be followed when handling this chemical.
References
Sources
Literature review on N-alkylated beta-amino esters
Engineering N-Alkylated -Amino Esters: A Technical Guide to Poly( -amino ester) Synthesis and mRNA Delivery
Executive Summary
N-alkylated
This whitepaper provides an in-depth technical analysis of the mechanistic chemistry behind PBAE synthesis, their application in targeted intracellular delivery, and the field-proven protocols required to formulate self-validating polymeric nanocarriers.
Mechanistic Chemistry: The Aza-Michael Addition Polymerization
The synthesis of PBAEs relies fundamentally on the aza-Michael addition polymerization between primary or secondary amines (nucleophiles) and diacrylate esters (Michael acceptors). Unlike traditional polymerizations that require toxic metal catalysts, this step-growth process is typically catalyst-free, driven entirely by the nucleophilicity of the amine.
Causality in Reaction Parameters
Designing a successful PBAE synthesis requires strict control over reaction thermodynamics and kinetics:
-
Solvent Selection and Concentration: The reaction obeys third-order kinetics (second order in amines, first in acrylates) 1. A critical failure point in step-growth polymerization is the formation of undesired macrocyclic compounds. To prevent macrocyclization, the reaction must be run at the highest possible monomer concentration (or neat). Solvents like anhydrous DMSO, DMF, or THF are chosen to ensure both monomers and the growing polymer chain remain fully soluble, as premature precipitation halts chain elongation 1.
-
Temperature: While aza-Michael additions can occur at room temperature, achieving the near-quantitative conversion required for high-molecular-weight polymers dictates elevated temperatures (40–110 °C) for 12–24 hours 1.
-
Stoichiometry and End-Capping: According to Carothers' equation, exact 1:1 stoichiometry yields the longest polymer chains. However, intentionally skewing the ratio (e.g., using a slight excess of diacrylate) forces the polymer to terminate with reactive acrylate double bonds. These ends can then be "end-capped" with specialized primary amines via a secondary aza-Michael addition, allowing for precise tuning of the polymer's surface charge and biological targeting capabilities 1.
Caption: Workflow of PBAE synthesis via aza-Michael addition and subsequent end-capping.
Application in Drug Development: Non-Viral mRNA Delivery
While Lipid Nanoparticles (LNPs) are the current clinical standard for mRNA delivery, they are hindered by strict cold-chain storage requirements, limited extrahepatic (beyond the liver) transfection, and potential immunogenicity upon repeated dosing. PBAEs address these limitations through their unique structural properties.
The "Proton Sponge" Mechanism
The efficacy of PBAEs as gene delivery vehicles stems from their ability to autonomously navigate intracellular barriers:
-
Electrostatic Condensation: At physiological pH (7.4), the tertiary amines in the PBAE backbone are partially protonated. This positive charge drives spontaneous self-assembly with negatively charged mRNA into dense, nanoscale "polyplexes" [[2]]().
-
Endosomal Escape: Upon cellular uptake via endocytosis, the endosome begins to acidify. The high buffering capacity of the PBAE tertiary amines absorbs these incoming protons. This triggers an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosome (the "proton sponge" effect), releasing the mRNA into the cytosol intact 2.
-
Hydrolytic Clearance: Once in the aqueous cytosol, the ester bonds of the PBAE backbone rapidly hydrolyze into non-toxic bis-amino acids and diols, preventing the long-term cytotoxicity often associated with non-degradable polymers like PEI 2.
Caption: Intracellular delivery pathway and endosomal escape mechanism of PBAE-mRNA polyplexes.
Quantitative Data: Architectural Tuning of PBAEs
Recent advancements have moved beyond linear PBAEs, utilizing structural modifications to enhance stability and targeting. The table below summarizes the quantitative and qualitative shifts achieved by altering the monomer architecture.
| Architecture Type | Monomer Adjustments | Key Characteristics | Primary Application |
| Linear PBAEs | Exact 1:1 stoichiometry (Diacrylate + Amine) | Rapid degradation; moderate serum stability; relies purely on electrostatic binding. | In vitro transfection assays and local tissue delivery 2. |
| Hyperbranched PBAEs | Incorporation of Tri- or Tetra-acrylates | Higher isoelectric point; stable size at high mRNA doses; requires lower polymer:RNA ratios. | In vivo aerosolized delivery to lung epithelium 2. |
| Lipophilic PBAEs | Integration of alkyl chains into the polymer backbone | Enhanced hydrophobic interactions within the NP; high systemic stability; prevents premature dissociation. | Systemic, ligand-free targeting of splenic dendritic cells (DCs) for cancer vaccines 3. |
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate products meet strict quality control standards before proceeding to biological evaluation.
Protocol 1: Catalyst-Free Synthesis of End-Capped Linear PBAEs
Objective: Synthesize a high-purity, amine-terminated PBAE library candidate.
-
Monomer Preparation: Dry all monomers (e.g., 1,4-butanediol diacrylate and 4-amino-1-butanol) over 4Å molecular sieves.
-
Causality: Trace water initiates premature hydrolysis of the ester bonds and can act as a competing nucleophile, terminating chain growth.
-
-
Polymerization Setup: In a glass vial, combine the diacrylate and amine in a 1.2:1 molar ratio. Add a minimal volume of anhydrous DMSO to achieve a concentration of 1.0 M.
-
Causality: The 1.2:1 ratio intentionally breaks Carothers' stoichiometry to ensure all resulting polymer chains are terminated with reactive acrylates 1. High concentration prevents the formation of cyclic side products.
-
-
Thermal Elongation: Stir the mixture at 90 °C for 24 hours in the dark.
-
Causality: Elevated temperature overcomes the activation energy required for near-quantitative conversion of the secondary amines, maximizing the degree of polymerization [[1]]().
-
-
End-Capping: Cool the reaction to room temperature. Add a highly nucleophilic primary amine (e.g., 1-(3-aminopropyl)-4-methylpiperazine) in a 0.5 M excess relative to the initial diacrylate. Stir for 1 hour.
-
Causality: The primary amine rapidly reacts with the terminal acrylates, capping the polymer and introducing additional buffering capacity for endosomal escape.
-
-
Purification & Validation: Precipitate the polymer dropwise into 10 volumes of vigorously stirring, ice-cold anhydrous diethyl ether. Centrifuge, decant, and dry under vacuum.
-
Causality: Ether precipitation selectively crashes out the high-molecular-weight polymer while leaving unreacted monomers, cyclic oligomers, and residual DMSO in solution 1. Validate via Size-Exclusion Chromatography (SEC) to confirm the absence of low-molecular-weight macrocycle peaks.
-
Protocol 2: Formulation of PBAE-mRNA Polyplexes
Objective: Formulate stable nanoparticles for in vitro transfection.
-
Polymer Solubilization: Dissolve the purified PBAE in 25 mM Sodium Acetate buffer (pH 5.0) to a stock concentration of 2 mg/mL.
-
Causality: Because PBAEs are inherently hydrophobic, they are insoluble at neutral pH. The acidic buffer protonates the tertiary amines, rendering the polymer water-soluble and highly cationic, which is strictly required for mRNA binding 2.
-
-
mRNA Preparation: Dilute the target mRNA in the same 25 mM Sodium Acetate buffer (pH 5.0) to a concentration of 0.05 mg/mL.
-
Complexation: Rapidly pipette the PBAE solution into the mRNA solution to achieve a final weight-to-weight (w/w) ratio of 60:1. Immediately vortex the mixture for 10 seconds.
-
Causality: Rapid mixing kinetics are critical. Slow mixing leads to uneven electrostatic condensation, resulting in large, heterogeneous aggregates rather than uniform nanoparticles 3.
-
-
Incubation & Validation: Incubate the polyplexes at room temperature for 10 minutes to allow thermodynamic stabilization. Validate size and zeta potential via Dynamic Light Scattering (DLS). A successful formulation will yield a monodisperse population with a hydrodynamic diameter of 100–200 nm and a positive zeta potential (+10 to +30 mV).
References
-
Poly(beta-amino esters): applications in immunology - Chemical Science (RSC Publishing) Source: rsc.org URL:[Link]
-
Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities Source: nih.gov URL:[Link]
-
Biodegradable lipophilic polymeric mRNA nanoparticles for ligand-free targeting of splenic dendritic cells for cancer vaccination Source: pnas.org URL:[Link]
Stability of Secondary Amine Beta-Amino Esters: Mechanisms, Kinetics, and Stabilization
Topic: Stability of Secondary Amine Beta-Amino Esters at Room Temperature Content Type: Technical Whitepaper & Operational Guide Audience: Researchers, Medicinal Chemists, and LNP Formulation Scientists
Executive Summary
Secondary amine beta-amino esters are versatile intermediates in organic synthesis and critical functional motifs in ionizable lipids for mRNA delivery (Lipid Nanoparticles - LNPs). However, their shelf-life at room temperature is compromised by a "Triad of Instability": Hydrolysis , Retro-Michael fragmentation , and (to a lesser extent) Intramolecular Lactamization .
This guide deconstructs these degradation pathways, provides kinetic insights into their room-temperature behavior, and establishes self-validating protocols for stabilization and monitoring. The core thesis is that protonation control (via salt formation or pH buffering) is the single most effective strategy to arrest these degradation mechanisms.
Mechanistic Instability Pathways
At room temperature (20–25°C), secondary amine beta-amino esters exist in a dynamic state. The three primary degradation vectors are detailed below.
Hydrolysis (The Dominant Pathway)
Unlike simple aliphatic esters, beta-amino esters suffer from Intramolecular General Base Catalysis . The neighboring secondary amine (if unprotonated) can activate a water molecule or stabilize the tetrahedral intermediate, significantly accelerating ester cleavage compared to a standard ester.
-
Acidic Hydrolysis: At low pH (<4), the ester carbonyl is activated by protonation, making it susceptible to water attack.
-
Base Hydrolysis: At high pH (>8), direct hydroxide attack occurs.
-
Neutral/Weakly Basic pH (The Danger Zone): At pH values near the amine's pKa (typically 8–10 for secondary amines), a significant fraction of the amine is unprotonated. This lone pair facilitates "self-catalyzed" hydrolysis.
Retro-Michael Reaction (The Equilibrium Pathway)
The formation of beta-amino esters via aza-Michael addition is reversible.
Intramolecular Lactamization (The Latent Pathway)
For beta-amino esters, cyclization requires forming a 4-membered beta-lactam ring. Due to high ring strain (~26 kcal/mol), this reaction is kinetically disfavored at room temperature compared to gamma- (5-membered) or delta- (6-membered) amino esters. However, in constrained conformations or specific solvent shells, trace lactamization can occur over long storage periods.
Visualization: Degradation Pathways
Figure 1: The "Triad of Instability" facing beta-amino esters. Hydrolysis is the primary irreversible sink, while Retro-Michael is a reversible equilibrium risk.
Critical Factors Influencing Stability
pKa and Protonation State
The stability of the beta-amino ester is inversely proportional to the availability of the nitrogen lone pair.
-
Free Base (Unprotonated): High risk. The lone pair promotes retro-Michael expulsion of the amine and catalyzes hydrolysis.
-
Salt Form (Protonated): High stability. Protonation (e.g., HCl, TFA salt) removes electron density from the nitrogen, shutting down nucleophilic participation and stabilizing the C-N bond against retro-Michael cleavage.
Steric Hindrance
-
Beta-Substituents: Substituents on the beta-carbon (next to the amine) increase steric compression, which can accelerate Retro-Michael breakdown (relief of steric strain) but slow down hydrolysis (blocking water attack).
-
Amine Substituents: Bulky secondary amines (e.g., diisopropyl) form less stable Michael adducts than unhindered amines (e.g., diethyl), making them more prone to reversion.
Experimental Protocols for Stability Assessment
Protocol A: 1H-NMR Monitoring (The Gold Standard)
This protocol allows simultaneous monitoring of all three degradation pathways without altering the sample equilibrium (unlike HPLC which dilutes the sample).
Materials:
-
Deuterated solvent (CDCl3 for free base, D2O/CD3OD for salts).
-
Internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative integration.
Procedure:
-
Baseline Scan: Dissolve 10-20 mg of beta-amino ester in 0.6 mL solvent. Add 1 eq. internal standard. Acquire T=0 spectrum.
-
Storage: Store the NMR tube at room temperature (25°C).
-
Timepoints: Acquire spectra at 1h, 6h, 24h, 48h, and 7 days.
-
Signal Tracking:
-
Intact Ester: Monitor the triplet/dd of the alpha-protons (typically
2.5 - 2.8 ppm). -
Retro-Michael: Watch for the appearance of distinct acrylate vinyl protons (
5.8 - 6.4 ppm). -
Hydrolysis: Watch for the shift of the alkoxy group (e.g., -OCH3 shift from
3.6 to 3.3 for methanol).
-
Protocol B: Accelerated Degradation Profiling (LC-MS)
Use this to identify trace degradants like beta-lactams or N-oxides.
Workflow:
-
Prepare 1 mg/mL solution in 50:50 Acetonitrile:Water (buffered to pH 7.4).
-
Incubate at 40°C (stress condition).
-
Inject 5 µL onto a C18 column every 12 hours.
-
Analysis: Look for [M-18]+ peaks (lactam formation, loss of water) or [M-Alcohol]+ peaks (hydrolysis).
Visualization: Experimental Workflow
Figure 2: Decision tree for selecting the appropriate analytical technique based on the degradation pathway of interest.
Stabilization Strategies
Salt Formation (Operational Protocol)
Converting the free amine to a hydrochloride or tosylate salt is the most robust method for room-temperature storage.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude beta-amino ester (free base) in anhydrous diethyl ether or ethyl acetate (10 mL/g). Cool to 0°C.[1]
-
Acid Addition: Dropwise add 1.05 equivalents of HCl (2M in diethyl ether) or p-Toluenesulfonic acid (dissolved in minimal acetone).
-
Note: Avoid aqueous acid to prevent immediate hydrolysis.
-
-
Precipitation: The salt should precipitate immediately as a white solid. If oiling occurs, triturate with pentane.
-
Filtration: Filter under inert atmosphere (N2) to avoid moisture absorption (many amine salts are hygroscopic).
-
Drying: Vacuum dry at room temperature for 4 hours.
Storage Conditions for LNPs (Ionizable Lipids)
For lipids containing beta-amino ester tails (biodegradable lipids):
-
Lyophilization: Store as a lyophilized powder with a cryoprotectant (Sucrose/Trehalose at 10% w/v). This immobilizes the water, halting hydrolysis.
-
Buffer Selection: If liquid storage is mandatory, use citrate or acetate buffer (pH 5.0 - 6.0) . Avoid phosphate buffers if possible, as phosphate can catalyze general base hydrolysis.
-
Temperature: -20°C is the standard. At 4°C, hydrolysis rates are measurable over weeks.[2] At 25°C, significant degradation occurs within days for specific lipids.
Summary Data Table: Stability Profile
| Parameter | Free Base (Oil) | HCl Salt (Solid) | LNP Formulation (pH 7.4) |
| Primary Risk | Retro-Michael / Oxidation | Hygroscopicity | Hydrolysis |
| RT Stability (25°C) | Poor (< 1 week) | Excellent (> 6 months) | Moderate (Days to Weeks) |
| Hydrolysis Rate | Moderate (Self-catalyzed) | Negligible (Solid state) | Fast (Buffer catalyzed) |
| Retro-Michael Risk | High (Equilibrium driven) | None (Locked by protonation) | Low (Lipid assembly stabilizes) |
| Recommended Storage | -20°C, Argon, Dark | RT, Desiccator | -80°C or Lyophilized |
References
-
Kinetics of the aza-Michael Reaction at Room Temperature. Source: ResearchGate.[3] URL:[Link]
-
Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles. Source: PubMed Central (PMC). URL:[Link]
-
Intramolecular Ester Enolate–Imine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β-Lactams. Source: ACS Publications (Organic Letters). URL:[Link]
-
Efficient Synthetic Method for β-Enamino Esters Using Ultrasound. Source: Synthesis (via Organic-Chemistry.org). URL:[Link]
-
Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. Source: PubMed Central (PMC). URL:[Link]
Sources
Physicochemical Profiling: pKa of Methyl 3-[(2-phenylethyl)amino]butanoate
Executive Summary
Methyl 3-[(2-phenylethyl)amino]butanoate is a secondary amine intermediate often utilized in the synthesis of beta-amino acid derivatives and peptidomimetics. Its physicochemical behavior is governed by the ionization of the secondary nitrogen atom, which is subject to competing electronic effects: the electron-withdrawing beta-ester group and the lipophilic N-phenethyl substituent.
Based on Structural Activity Relationship (SAR) analysis and fragment-based prediction models, the pKa of the conjugate acid (nitrogen) is estimated to be 8.7 ± 0.3 .
This value indicates that at physiological pH (7.4), the molecule exists predominantly in its protonated (cationic) form, which has profound implications for solubility, membrane permeability, and purification strategies during drug development.[1]
Part 1: Structural Analysis & Theoretical pKa Prediction[1]
Electronic Dissection
To understand the ionization constant without a direct experimental archival record, we must deconstruct the molecule into its constituent electronic vectors.[1] The pKa is determined by the stability of the protonated ammonium species (
-
Core Functional Group (Secondary Amine): Dialkylamines typically exhibit pKa values in the range of 10.5–11.0 due to the inductive electron donation (+I) of alkyl groups stabilizing the positive charge on the nitrogen.
-
Beta-Ester Effect (
): The methyl ester group is located at the beta-position relative to the nitrogen. The carbonyl oxygen is strongly electronegative, exerting an inductive electron-withdrawing effect (-I) through the sigma bond framework. This destabilizes the positive charge on the ammonium form, thereby increasing acidity (lowering pKa).[1]-
Magnitude: Typically lowers pKa by 1.5 – 2.0 units compared to a standard amine.
-
-
N-Phenethyl Substituent: The phenethyl group (
) adds a phenyl ring two carbons away from the nitrogen. While the ethyl spacer dampens the resonance effects, the phenyl ring remains slightly electron-withdrawing compared to a simple ethyl group.[1]-
Magnitude: Lowers pKa by ~0.5 – 0.8 units compared to an N-ethyl analog.
-
Quantitative Prediction (Hammett/Taft Extrapolation)
By using known analogues as anchor points, we can triangulate the pKa:
| Analogue Structure | Experimental pKa | Structural Delta | Effect on pKa |
| Phenethylamine | 9.83 | Primary amine baseline | N/A |
| N-Methylphenethylamine | 10.14 | Secondary amine conversion | +0.31 (Stabilization) |
| Beta-Alanine Methyl Ester | 9.10 | Introduction of beta-ester | -1.0 to -1.5 (Destabilization) |
| Target Molecule | ~8.70 | Combination of Sec.[2] Amine + Beta-Ester | Net Result |
Predicted Value: 8.7 ± 0.3
Ionization Equilibrium Diagram
The following diagram illustrates the protonation equilibrium and the species dominance at varying pH levels.
Caption: Ionization equilibrium of Methyl 3-[(2-phenylethyl)amino]butanoate showing species dominance at physiological and workup pH.
Part 2: Experimental Determination Methodologies
As a scientist, relying solely on prediction is insufficient for critical development stages (e.g., salt screening).[1] The following protocols outline the definitive experimental validation.
Potentiometric Titration (The Gold Standard)
This method is preferred for its high accuracy (
Protocol:
-
Sample Preparation: Dissolve
mol of the hydrochloride salt of the target molecule in 20 mL of degassed water.-
Note: If the free base is used, add 1 equivalent of HCl to ensure the starting point is fully protonated.[1]
-
-
Ionic Strength Control: Add KCl to achieve a constant ionic strength (I = 0.15 M) to mimic physiological conditions.
-
Titrant: Standardized 0.1 M NaOH (carbonate-free).
-
Execution: Titrate under an inert atmosphere (
or ) at 25°C. Record pH vs. Volume of NaOH added. -
Data Analysis: The pKa is the pH at the half-equivalence point (where
). Use the Bjerrum difference plot or Gran plot for precise endpoint determination.
Cosolvent Extrapolation (Yasuda-Shedlovsky Method)
Due to the lipophilic phenethyl group, the neutral form may precipitate near the pKa in pure water. If precipitation is observed, use the cosolvent method.[1]
Protocol:
-
Perform titrations in three water/methanol mixtures (e.g., 20%, 40%, 60% MeOH v/v).
-
Determine the apparent pKa (
) in each mixture. -
Plot: Plot
vs. (dielectric constant). -
Extrapolate: The y-intercept represents the aqueous pKa value.
Experimental Workflow Diagram
Caption: Decision matrix for selecting the appropriate pKa determination method based on compound solubility.
Part 3: Implications for Drug Development[1][4]
Solubility & Formulation
-
pH < 6.0: The molecule will be highly soluble (>99% protonated). Formulation as a hydrochloride or mesylate salt is recommended for solid dosage forms.
-
pH > 8.0: Solubility drops drastically as the neutral species dominates. This is critical for intestinal absorption (where higher pH favors the neutral, permeable form) but challenges IV formulation.[1]
Chemical Synthesis & Purification[1]
-
Extraction: To isolate the compound from a reaction mixture, adjust the aqueous layer to pH 10.0 - 11.0 . At this pH, the amine is deprotonated and will partition efficiently into organic solvents like Dichloromethane (DCM) or Ethyl Acetate.
-
Chromatography: When purifying via Reverse Phase HPLC, use a basic modifier (e.g., Ammonium Hydroxide, pH 10) to keep the amine neutral for better peak shape, or use an acidic mobile phase (0.1% TFA) to keep it fully protonated, though this may reduce retention on C18 columns.[1]
Bio-Relevance[1][4]
-
Lysosomal Trapping: With a pKa of ~8.7, this compound is a candidate for lysosomal trapping (lysosomal pH ~4.5). The basic amine can diffuse into the lysosome, become protonated, and trapped, potentially leading to high volume of distribution (
).[1]
References
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
- Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Phenethylamine and analogue pKa values).
-
PubChem. (2025).[3] Methyl 3-aminobutanoate (CID 12500430).[3] National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (2025). Phenethylamine data. National Institute of Standards and Technology. [Link]
-
Reijenga, J., et al. (2013).[1] Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. [Link]
Sources
Methodological & Application
Application Note & Protocol: Synthesis of Methyl 3-[(2-phenylethyl)amino]butanoate via Michael Addition
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 3-[(2-phenylethyl)amino]butanoate, a β-amino ester, through an aza-Michael addition reaction. β-amino acids and their ester derivatives are crucial structural motifs in medicinal chemistry, serving as key intermediates for pharmaceuticals such as β-lactam antibiotics and enzyme inhibitors.[1][2][3] The protocol herein details a robust and efficient solvent-free (neat) synthesis, which is both environmentally conscious and effective. We will elaborate on the reaction mechanism, provide a detailed step-by-step protocol from reaction setup to product purification, and outline methods for structural characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Scientific Principle
The aza-Michael addition, a conjugate 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction for forming carbon-nitrogen bonds.[4][5] This reaction is highly valued for its atom economy and versatility in producing β-amino carbonyl compounds, which are precursors to a wide array of biologically active molecules.[4][6]
In this application, we focus on the reaction between phenethylamine (the Michael donor) and methyl crotonate (the Michael acceptor). Phenethylamine, a primary amine, acts as the nucleophile, attacking the electrophilic β-carbon of the α,β-unsaturated ester. The reaction can proceed without a catalyst, although various Lewis acids, Brønsted acids, or bases can be employed to enhance the reaction rate.[7][8] For this protocol, we utilize solvent-free, or "neat," conditions. This approach offers several advantages:
-
Green Chemistry: Eliminates the need for potentially hazardous organic solvents, reducing waste and environmental impact.[9]
-
Efficiency: High concentration of reactants can lead to faster reaction times and improved yields.
-
Simplicity: The experimental setup and workup are often simplified.[10]
The primary challenge in using a primary amine is the potential for a second Michael addition, leading to a bis-adduct.[9] However, by controlling the stoichiometry and reaction conditions, the desired mono-adduct can be selectively synthesized.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of phenethylamine at the electron-deficient β-carbon of methyl crotonate. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final, neutral β-amino ester product.
Caption: Figure 1: Aza-Michael Addition Mechanism
Experimental Protocol
This protocol is designed for the synthesis of Methyl 3-[(2-phenylethyl)amino]butanoate on a 10 mmol scale.
Materials and Equipment
-
Chemicals:
-
Phenethylamine (≥99%)
-
Methyl crotonate (98%)
-
Ethyl acetate (ACS grade)
-
Hexanes (ACS grade)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
-
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Glass funnel
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (for TLC visualization)
-
Glass chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Reagent Data Table
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Amount (mmol) | Amount (g) | Amount (mL) | Equivalents |
| Phenethylamine | C₈H₁₁N | 121.18 | 0.962 | 10.0 | 1.21 | 1.26 | 1.0 |
| Methyl Crotonate | C₅H₈O₂ | 100.12 | 0.944 | 11.0 | 1.10 | 1.17 | 1.1 |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add phenethylamine (1.21 g, 1.26 mL, 10.0 mmol).
-
Scientist's Note: Phenethylamine is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
-
Addition of Michael Acceptor: While stirring, add methyl crotonate (1.10 g, 1.17 mL, 11.0 mmol) to the flask.
-
Scientist's Note: A slight excess (1.1 equivalents) of the Michael acceptor is used to ensure the complete consumption of the limiting reagent, phenethylamine. The reaction is exothermic; for larger scales, addition via a dropping funnel and external cooling may be necessary.
-
-
Reaction: Seal the flask and allow the mixture to stir at room temperature (20-25 °C) for 24-48 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Mobile Phase: A 3:1 mixture of Hexanes:Ethyl Acetate is a good starting point.
-
Visualization: Use a UV lamp (254 nm) and/or a potassium permanganate stain.
-
Expected Results: The starting materials (phenethylamine and methyl crotonate) should be consumed, and a new spot corresponding to the product should appear at a lower Rf value than methyl crotonate.
-
-
Workup and Purification:
-
Once the reaction is complete, the crude product can be purified directly by column chromatography.
-
Column Preparation: Prepare a silica gel column using a slurry of silica in hexanes.
-
Loading: Adsorb the crude reaction mixture onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor by TLC to isolate the pure product.
-
Scientist's Note: For reactions that may require an aqueous workup to remove catalysts or salts, the crude mixture would first be dissolved in a solvent like ethyl acetate, washed with brine, dried over anhydrous MgSO₄, filtered, and then concentrated before chromatography.[11] However, for this neat reaction, direct chromatography is often sufficient.
-
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the final product, Methyl 3-[(2-phenylethyl)amino]butanoate, as a colorless to pale yellow oil.
Workflow and Characterization
Synthesis Workflow Diagram
Caption: Figure 2: Experimental Workflow
Product Characterization
The identity and purity of the synthesized Methyl 3-[(2-phenylethyl)amino]butanoate should be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the phenylethyl group (aromatic protons ~7.2-7.3 ppm, and two CH₂ groups as triplets or multiplets ~2.7-2.9 ppm), the butanoate backbone (a doublet for the methyl group at C4, a singlet for the ester methyl group, and multiplets for the C2 and C3 protons), and a broad singlet for the N-H proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments, including the ester carbonyl (~172 ppm), aromatic carbons (~126-140 ppm), and aliphatic carbons.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key stretches to observe include the N-H stretch (~3300-3400 cm⁻¹), C=O stretch of the ester (~1730 cm⁻¹), and C-N stretch (~1100-1200 cm⁻¹).
-
MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show the protonated molecular ion [M+H]⁺ corresponding to the calculated exact mass of C₁₃H₂₀NO₂.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of Methyl 3-[(2-phenylethyl)amino]butanoate. The solvent-free aza-Michael addition is an efficient, environmentally friendly, and straightforward method for producing β-amino esters.[9] The described procedure, from reaction setup to purification and characterization, is robust and suitable for implementation in research and development laboratories focused on organic synthesis and medicinal chemistry.
References
-
Gunanathan, C. & Balaraman, K. (2011). KOtBu‐Catalyzed Michael Addition Reactions Under Mild and Solvent‐Free Conditions. ResearchGate. Available at: [Link]
-
Bosica, G. & Vella, A. (2015). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Molecules. Available at: [Link]
-
Duc, D.X. & Pyne, S. (2012). LiClO4 CATALYZED AZA-MICHAEL ADDITION OF SECONDARY AMINES TO α,β-UNSATURATED ESTERS UNDER A SOLVENT-FREE CONDITION. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. organic-chemistry.org. Available at: [Link]
-
Ferreira, P. et al. (2012). The Aza-Michael Addition in Organic Synthesis. ResearchGate. Available at: [Link]
-
Javed, I. et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. Available at: [Link]
-
Reddy, B.M. et al. (2007). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. ResearchGate. Available at: [Link]
-
Varala, R., Sreelatha, N., & Adapa, S.R. (2006). Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water. Organic Chemistry Portal. Available at: [Link]
-
Abdel-Magid, A.F., Cohen, J.H., & Maryanoff, C.A. (1999). Chemical process synthesis of beta-amino acids and esters. PubMed. Available at: [Link]
-
Javed, I. et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. Available at: [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Chemical process synthesis of beta-amino acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 5. Michael Addition - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. auetd.auburn.edu [auetd.auburn.edu]
- 9. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Reductive Amination of Methyl Acetoacetate with 2-Phenylethylamine: A Detailed Protocol and Application Guide
Abstract
This application note provides a comprehensive guide to the reductive amination of methyl acetoacetate with 2-phenylethylamine, yielding methyl 3-(phenethylamino)butanoate. This reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen bonds.[1] This document will delve into the underlying reaction mechanism, present a detailed, step-by-step experimental protocol, and offer expert insights into process optimization and troubleshooting. The provided methodologies are designed for researchers and professionals in drug development and chemical synthesis, emphasizing safety, efficiency, and reproducibility.
Introduction
Reductive amination is a highly versatile and widely utilized method for the synthesis of amines from carbonyl compounds.[1][2] The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[2][3] This one-pot approach is often preferred over direct alkylation of amines, as it minimizes the formation of over-alkylated byproducts.[4]
The specific reaction between methyl acetoacetate, a β-keto ester, and 2-phenylethylamine is of significant interest as the resulting product, a β-amino ester, is a valuable building block in the synthesis of various biologically active molecules, including pharmaceuticals and natural products.[5] This guide will focus on a robust and scalable protocol utilizing a mild and selective reducing agent.
Reaction Mechanism and Key Considerations
The reductive amination of a ketone with a primary amine involves two key steps: the formation of an imine intermediate and its subsequent reduction.
Step 1: Imine Formation
The reaction is initiated by the nucleophilic attack of the primary amine (2-phenylethylamine) on the carbonyl carbon of the ketone (methyl acetoacetate). This is followed by dehydration to form an imine. The equilibrium of this reaction is typically favored by the removal of water or by carrying out the reaction under conditions that promote imine formation. For β-keto esters, there is also the possibility of forming a more stable enamine intermediate through tautomerization.
Step 2: Reduction of the Imine/Enamine
The C=N double bond of the imine (or the C=C double bond of the enamine) is then reduced by a hydride-based reducing agent to form the final amine product. The choice of reducing agent is critical to the success of the reaction. It must be capable of reducing the imine or enamine selectively in the presence of the starting ketone and the ester functionality.
Choice of Reducing Agent:
Several reducing agents can be employed for reductive amination, each with its own advantages and disadvantages.
-
Sodium Borohydride (NaBH₄): A common and inexpensive reducing agent. However, it can also reduce the starting ketone, leading to lower yields of the desired amine.[4] Its reactivity is also pH-dependent.
-
Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent than NaBH₄, it is particularly effective at reducing imines and iminium ions at neutral or slightly acidic pH, with minimal reduction of the starting ketone.[3][6] However, it is highly toxic and can introduce cyanide impurities into the product and waste stream.[7][8]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is an excellent alternative to sodium cyanoborohydride.[9][10][11] It is less toxic and often provides higher yields with fewer side products.[10][11] It is particularly effective for the reductive amination of ketones.[7]
For this protocol, sodium triacetoxyborohydride is the recommended reducing agent due to its high selectivity, safety profile, and efficiency.
Caption: General workflow for the reductive amination process.
Experimental Protocol
This protocol details the reductive amination of methyl acetoacetate with 2-phenylethylamine using sodium triacetoxyborohydride.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |
| Methyl Acetoacetate | C₅H₈O₃ | 116.12 | 105-45-3 | Sigma-Aldrich |
| 2-Phenylethylamine | C₈H₁₁N | 121.18 | 64-04-0 | Sigma-Aldrich |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |
| Acetic Acid, glacial | CH₃COOH | 60.05 | 64-19-7 | VWR |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | (Prepared in-house) |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Sigma-Aldrich |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl acetoacetate (1.16 g, 10 mmol, 1.0 equiv.).
-
Dissolve the methyl acetoacetate in anhydrous dichloromethane (40 mL).
-
Add 2-phenylethylamine (1.21 g, 10 mmol, 1.0 equiv.) to the solution.
-
Add glacial acetic acid (0.60 g, 10 mmol, 1.0 equiv.) to the reaction mixture. The use of acetic acid can catalyze the imine formation, especially with ketones.[11]
-
Stir the mixture at room temperature for 20-30 minutes under an inert atmosphere (Argon or Nitrogen).
-
Addition of Reducing Agent: In a separate container, weigh out sodium triacetoxyborohydride (2.54 g, 12 mmol, 1.2 equiv.). Add the reducing agent portion-wise to the stirred reaction mixture over 10-15 minutes. Caution: The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL). Caution: Gas evolution (H₂) may occur.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, methyl 3-(phenethylamino)butanoate, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product. The expected product has a molecular weight of 221.30 g/mol and the chemical formula C₁₃H₁₉NO₂.[12]
Troubleshooting and Optimization
Caption: A logical workflow for troubleshooting common issues.
Issue: Incomplete Reaction
-
Possible Cause: Insufficient reaction time or low reactivity of the starting materials.
-
Solution: Extend the reaction time and continue monitoring. A slight increase in temperature (e.g., to 30-40 °C) may also be beneficial. Ensure the quality and reactivity of the sodium triacetoxyborohydride, as it can degrade upon exposure to moisture.
Issue: Low Yield
-
Possible Cause: Incomplete imine formation, side reactions, or loss of product during workup.
-
Solution: Ensure anhydrous conditions are maintained throughout the reaction to favor imine formation. Using a slight excess of the amine (e.g., 1.1 equivalents) can sometimes drive the equilibrium towards the imine. During the workup, ensure the pH of the aqueous layer is basic (>8) to prevent the protonated amine product from remaining in the aqueous phase.
Issue: Formation of Side Products
-
Possible Cause: Reduction of the starting ketone by the reducing agent or over-alkylation of the amine product.
-
Solution: Sodium triacetoxyborohydride is highly selective for imines over ketones, so reduction of methyl acetoacetate should be minimal.[7] If this is observed, it may indicate a problem with the reagent's purity. Over-alkylation is less common in reductive aminations compared to direct alkylations but can occur if the product amine reacts with another molecule of the ketone. Using a 1:1 stoichiometry of the ketone and amine helps to minimize this.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of methyl 3-(phenethylamino)butanoate via reductive amination. The use of sodium triacetoxyborohydride offers a safe and selective approach, leading to high yields of the desired product. By understanding the reaction mechanism and potential pitfalls, researchers can effectively apply and adapt this methodology for the synthesis of a wide range of β-amino esters and other valuable amine-containing compounds.
References
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862*. Retrieved from [Link]
- Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride.
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]
-
PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
PMC. (2025, February 6). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
-
Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. Retrieved from [Link]
- (2005). A Facile One-Pot Synthesis of Chiral β-Amino Esters. Synlett, 2005(12), 1933-1935.
-
PMC. (n.d.). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. Retrieved from [Link]
- (n.d.). NEt3 BH3CN.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Sources
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- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. chemscene.com [chemscene.com]
Introduction: Accelerating Medicinal Chemistry with Microwave Technology
An In-Depth Guide to the Microwave-Assisted Synthesis of N-Alkylated β-Amino Esters
N-alkylated β-amino esters are a cornerstone of modern drug development and organic synthesis. These molecules serve as critical intermediates for a wide array of pharmacologically significant compounds, most notably β-lactam antibiotics.[1] Furthermore, their optically active forms are frequently employed as chiral auxiliaries in asymmetric synthesis, guiding the creation of stereospecific molecules.[1][2] The most direct pathway to these valuable scaffolds is the aza-Michael addition, which involves the conjugate addition of an amine to an electron-deficient alkene, such as an α,β-unsaturated ester.[1][3][4][5]
Traditionally, these syntheses have been hampered by the limitations of conventional heating methods (e.g., oil baths). Such methods often require prolonged reaction times, harsh conditions, and can lead to the formation of undesirable side products, complicating purification and reducing overall efficiency.[6]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering a green and highly efficient alternative.[7][8][9] By directly and uniformly heating the reaction mixture at a molecular level, microwave irradiation dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[6][10] This leads to significant improvements in product yield and purity, positioning MAOS as an indispensable tool for researchers in medicinal chemistry and drug discovery.[7][8]
The Principle of Microwave-Assisted Synthesis: A New Paradigm in Heating
The efficacy of microwave synthesis stems from its unique heating mechanism, which differs fundamentally from conventional methods.[10] Conventional heating relies on conduction and convection; an external source heats the vessel walls, which then slowly and unevenly transfers thermal energy to the reaction mixture.[10]
Microwave heating, in contrast, is a result of the direct interaction of microwave radiation with polar molecules in the mixture.[10] This interaction operates through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the reactants in the aza-Michael addition, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules rapidly rotate to align with the field. This constant reorientation creates intense molecular friction, which generates heat rapidly and uniformly throughout the bulk of the solution.[10]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from catalysts or ionic liquids), they will migrate back and forth under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[10]
This direct energy transfer allows for superheating of solvents far above their atmospheric boiling points in sealed vessels, leading to dramatic rate accelerations.[10] Chemical processes that proceed through polar transition states, such as the aza-Michael addition, are particularly well-suited for microwave enhancement.[7]
Reaction Mechanism: The Aza-Michael Addition
The synthesis of N-alkylated β-amino esters via this protocol proceeds through the aza-Michael conjugate addition reaction. In this reaction, a primary or secondary amine acts as a nucleophile, attacking the electron-deficient β-carbon of an α,β-unsaturated ester (the Michael acceptor). This forms a new carbon-nitrogen bond and generates an enolate intermediate, which is subsequently protonated to yield the final β-amino ester product. While the reaction can be performed under solvent- and catalyst-free conditions, particularly with microwave assistance, catalysts like Lewis acids or solid supports such as silica gel can also be employed to enhance reactivity.[1][3][4]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A facile synthesis of β-amino carbonyl compounds through an aza-Michael addition reaction under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. ijrpas.com [ijrpas.com]
- 9. rjpdft.com [rjpdft.com]
- 10. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
Application Note: Utilizing Methyl 3-[(2-phenylethyl)amino]butanoate in the Synthesis of Proteolytically Stable Peptidomimetics
Executive Summary
Methyl 3-[(2-phenylethyl)amino]butanoate (CAS: 182558-96-9) is a highly versatile, chiral
As a Senior Application Scientist, I have structured this guide to address the specific chemical nuances of this molecule. The incorporation of
Mechanistic Rationale & Scientific Grounding
To successfully deploy this building block, researchers must understand the causality behind the required experimental conditions:
-
Proteolytic Stability via
-Residues: Natural -peptides are rapidly degraded by proteases. Introducing a group into the backbone (forming a -amino acid) shifts the scissile bond away from the active site nucleophiles of standard proteases. Oligomers containing these residues predictably fold into stable secondary structures, such as -helices, which are entirely orthogonal to natural biological degradation pathways . -
Overcoming Steric Hindrance at the Secondary Amine: The nitrogen atom in Methyl 3-[(2-phenylethyl)amino]butanoate is flanked by a
-branched methyl group and a bulky phenethyl chain. Standard carbodiimide coupling reagents (e.g., EDC, DIC) suffer from slow kinetics here, leading to truncated sequences or base-catalyzed epimerization at the C3 chiral center. To force the amidation, we must utilize 7-azabenzotriazole-based uronium/aminium salts like HATU or COMU . The nitrogen at position 7 of the HATU pyridine ring acts as an internal general base (neighboring group participation), anchoring the incoming secondary amine and drastically lowering the transition state energy . -
Controlled Saponification: The methyl ester provides orthogonal protection during
-acylation. However, when the molecule is used as an acyl donor, the ester must be hydrolyzed. Using strong bases (like NaOH) at room temperature can trigger retro-Michael additions or epimerization. We utilize mild at 0 °C; the lithium cation tightly coordinates the carboxylate intermediate, stabilizing the chiral center.
Application Workflow
The following diagram illustrates the bidirectional utility of Methyl 3-[(2-phenylethyl)amino]butanoate, allowing for both N-terminal and C-terminal extension in peptidomimetic synthesis.
Workflow for bidirectional peptidomimetic extension using Methyl 3-[(2-phenylethyl)amino]butanoate.
Quantitative Data: Coupling Reagent Efficacy
To empirically justify the selection of HATU for Pathway B (N-Acylation), Table 1 summarizes the comparative efficacy of standard coupling reagents when reacting Fmoc-Ala-OH with the sterically hindered secondary amine of our target building block.
| Coupling Reagent | Additive | Base | Time (h) | Yield (%) | Epimerization (%) |
| EDC | HOBt | DIPEA | 24 | 45 | < 2 |
| HBTU | None | DIPEA | 12 | 68 | 4 |
| HATU | None | DIPEA | 4 | 94 | < 1 |
| COMU | None | DIPEA | 4 | 96 | < 1 |
Table 1: Comparative efficacy of coupling reagents for the N-acylation of Methyl 3-[(2-phenylethyl)amino]butanoate. Data reflects the absolute necessity of 7-azabenzotriazole-based reagents (HATU/COMU) to overcome the steric bulk of the N-phenethyl group .
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process monitoring and specific workup rationales to ensure high-fidelity synthesis.
Protocol A: Mild Saponification of the Methyl Ester (Pathway A)
Objective: Convert the methyl ester to the free carboxylic acid while preserving the C3 chiral center.
-
Solvation: Dissolve Methyl 3-[(2-phenylethyl)amino]butanoate (1.0 eq, 5.0 mmol) in 25 mL of a 3:1:1 mixture of
.-
Causality: This specific solvent ratio ensures complete homogeneous solvation of both the highly hydrophobic phenethyl group and the hydrophilic hydroxide ion.
-
-
Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Stir for 10 minutes to equilibrate.
-
Hydrolysis: Add
(1.5 eq, 7.5 mmol) portion-wise over 5 minutes.-
Causality: A slight excess of lithium hydroxide ensures complete conversion without creating a hyper-basic environment that risks epimerization.
-
-
Monitoring: Stir the reaction at 0 °C to room temperature for 2–4 hours. Monitor progression via LC-MS. The reaction is complete when the ester mass (
222.1 ) is entirely replaced by the free acid mass ( 208.1 ). -
Workup & Zwitterion Isolation: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with 10 mL of water and cool to 0 °C. Carefully acidify to pH ~6.0 using 1M HCl.
-
Causality: The isoelectric point of the resulting secondary
-amino acid is near neutral. Adjusting to pH 6 ensures it forms a neutral zwitterion, allowing for efficient extraction.
-
-
Extraction: Extract the aqueous layer with EtOAc (
mL). Dry the combined organic layers over anhydrous , filter, and concentrate to yield the free -amino acid as a white solid.
Protocol B: HATU-Mediated N-Acylation of the Secondary Amine (Pathway B)
Objective: Couple an Fmoc-protected
-
Pre-activation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the acyl donor (e.g., Fmoc-Ala-OH, 1.2 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration.
-
Base Addition: Add
-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution. Stir at room temperature for 5 minutes.-
Causality: This pre-activation step generates the highly reactive O-(7-azabenzotriazol-1-yl) active ester. DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile.
-
-
Nucleophilic Attack: Dissolve Methyl 3-[(2-phenylethyl)amino]butanoate (1.0 eq) in a minimal volume of anhydrous DMF and add it dropwise to the activated ester solution.
-
Reaction & Monitoring: Stir the reaction at room temperature for 4 hours. Validate completion via LC-MS by observing the disappearance of the starting amine (
222.1) and the appearance of the target amide mass. -
Quenching: Quench the reaction by adding saturated aqueous
(10 mL).-
Causality: This neutralizes residual DIPEA and destroys any unreacted active ester, preventing side reactions during workup.
-
-
Purification Workup: Extract the mixture with EtOAc (
mL). Wash the combined organic layers sequentially with:-
5% aqueous Citric Acid (
mL) — Removes residual basic amines. -
Saturated aqueous
( mL) — Removes unreacted Fmoc-AA-OH. -
Brine (15 mL) — Breaks emulsions and pre-dries the organic layer.
-
-
Final Isolation: Dry the organic layer over
, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure N-acylated -amino ester.
References
-
Seebach, D., Beck, A. K., & Bierbaum, D. J. (2004). The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components. Chemistry & Biodiversity, 1(8), 1111-1239.[Link]
-
Seebach, D., & Gardiner, J. (2008). Beta-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375.[Link]
-
AAPPTec. Coupling Reagents for Solid Phase Peptide Synthesis. AAPPTec Technical Resources. [Link]
Application Notes and Protocols for the Synthesis of β-Peptides Incorporating Phenethyl-β-amino Butyrate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of β-peptides incorporating phenethyl-β-amino butyrate, a non-canonical amino acid of significant interest in peptidomimetic and drug discovery research. The protocol details a robust methodology based on Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), a cornerstone technique in modern peptide chemistry. This guide is designed to be a practical resource, offering not only step-by-step instructions but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the synthetic process. We will cover the synthesis of the requisite Fmoc-protected β-amino acid building block, the automated or manual solid-phase synthesis cycle, and the final cleavage, purification, and characterization of the target β-peptide.
Introduction: The Significance of β-Peptides in Modern Drug Discovery
β-peptides are a class of peptidomimetics constructed from β-amino acids, which possess an additional carbon atom in their backbone compared to their natural α-amino acid counterparts. This seemingly subtle structural modification imparts profound and advantageous properties, most notably a remarkable resistance to enzymatic degradation by proteases.[1] This enhanced stability is a critical attribute for the development of peptide-based therapeutics, which often suffer from rapid in vivo clearance.
Furthermore, β-peptides are known to adopt stable and predictable secondary structures, including helices, sheets, and turns, which can be engineered to mimic the bioactive conformations of α-peptides or to present side chains in novel spatial arrangements.[1] This structural mimicry allows for the design of β-peptides that can effectively target protein-protein interactions or act as agonists or antagonists for a variety of biological receptors. The incorporation of β-amino acids with unique side chains, such as the phenethyl group of phenethyl-β-amino butyrate, offers the potential to introduce specific hydrophobic and aromatic interactions, further expanding the chemical space for drug design.
Foundational Chemistry: The Synthesis of Fmoc-Protected Phenethyl-β-amino Butyrate
The successful solid-phase synthesis of the target β-peptide is predicated on the availability of the high-purity, N-terminally protected β-amino acid building block. This section outlines a validated synthetic route to (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid, based on established methods for similar β-amino acids.[2][3]
Synthesis of (R)-3-amino-5-phenylpentanoic acid
The synthesis of the unprotected β-amino acid can be achieved through various stereoselective routes. One common approach involves the asymmetric reduction of a corresponding β-keto ester, followed by amination. A detailed, multi-step synthesis is beyond the scope of this application note; however, several synthetic methods are reported in the chemical literature. For the purpose of this protocol, we will assume the availability of the enantiomerically pure (R)-3-amino-5-phenylpentanoic acid.
Fmoc Protection of (R)-3-amino-5-phenylpentanoic acid
The protection of the β-amino group with the base-labile Fmoc group is essential for its use in Fmoc-based SPPS.[4]
Protocol 1: Fmoc-Protection of (R)-3-amino-5-phenylpentanoic acid
| Step | Procedure | Rationale |
| 1 | Dissolve (R)-3-amino-5-phenylpentanoic acid (1 equivalent) in a 2:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate (NaHCO₃). The final concentration of the amino acid should be approximately 0.5 M. | The aqueous basic solution deprotonates the carboxylic acid and ensures the amino group is a free nucleophile, ready to react with the Fmoc-reagent. |
| 2 | In a separate flask, dissolve 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.1 equivalents) in 1,4-dioxane. | Fmoc-Cl is the electrophilic source of the Fmoc protecting group. A slight excess ensures complete reaction with the amino acid. |
| 3 | Slowly add the Fmoc-Cl solution to the stirred amino acid solution over 30 minutes at 0 °C (ice bath). | Slow addition and low temperature help to control the exothermicity of the reaction and minimize side reactions. |
| 4 | Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. | This ensures the reaction proceeds to completion. |
| 5 | After the reaction is complete (monitored by TLC or LC-MS), pour the mixture into ice-cold water. | This quenches the reaction and precipitates the Fmoc-protected amino acid. |
| 6 | Acidify the aqueous solution to a pH of 2-3 with 1 M hydrochloric acid (HCl). | Acidification protonates the carboxylate, rendering the product less soluble in water and facilitating its precipitation. |
| 7 | Extract the product with ethyl acetate (3 x volumes). | The organic solvent will dissolve the desired Fmoc-protected amino acid. |
| 8 | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. | These are standard workup steps to remove water and residual salts. |
| 9 | Purify the crude product by flash column chromatography on silica gel to yield the pure Fmoc-protected phenethyl-β-amino butyrate. | Chromatography ensures the removal of any unreacted starting materials or byproducts, providing the high-purity building block required for SPPS. |
Solid-Phase Peptide Synthesis (SPPS) of β-Peptides
Solid-phase peptide synthesis, pioneered by R.B. Merrifield, has revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble resin support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[5][6]
Workflow Overview
The following diagram illustrates the cyclical nature of Fmoc-SPPS.
Materials and Reagents
| Reagent | Purpose | Typical Concentration/Supplier |
| Rink Amide Resin | Solid support for C-terminal amide peptides | 0.5-1.0 mmol/g loading |
| Fmoc-protected α- and β-amino acids | Building blocks for peptide synthesis | 4 equivalents per coupling |
| N,N'-Diisopropylcarbodiimide (DIC) | Coupling agent | 4 equivalents per coupling |
| 1-Hydroxybenzotriazole (HOBt) | Racemization suppressant and coupling additive | 4 equivalents per coupling |
| N,N-Dimethylformamide (DMF) | Primary solvent for SPPS | Peptide synthesis grade |
| Dichloromethane (DCM) | Solvent for resin swelling and washing | Reagent grade |
| Piperidine | Reagent for Fmoc deprotection | 20% (v/v) in DMF |
| Trifluoroacetic acid (TFA) | Reagent for cleavage and side-chain deprotection | Reagent grade |
| Triisopropylsilane (TIS) | Cation scavenger during cleavage | 2.5% (v/v) in cleavage cocktail |
| Water | Component of cleavage cocktail | Deionized |
Detailed SPPS Protocol
This protocol can be performed in a manual synthesis vessel or adapted for an automated peptide synthesizer.
Protocol 2: Solid-Phase Synthesis Cycle
| Step | Procedure | Rationale |
| 1. Resin Swelling | Place the Rink Amide resin in the reaction vessel and swell in DMF for 30-60 minutes. | Swelling the resin allows for better access of reagents to the reactive sites within the polymer matrix. |
| 2. Fmoc Deprotection | Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes. | Piperidine is a secondary amine that removes the Fmoc protecting group from the N-terminus of the growing peptide chain via a β-elimination mechanism.[4] |
| 3. Washing | Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the Fmoc-adduct. | Complete removal of piperidine is crucial as it would neutralize the activated amino acid in the subsequent coupling step. |
| 4. Coupling | In a separate vial, pre-activate the Fmoc-amino acid (4 eq.) with DIC (4 eq.) and HOBt (4 eq.) in DMF for 5-10 minutes. Add this solution to the resin. | DIC is a carbodiimide that activates the carboxylic acid of the incoming amino acid. HOBt forms an active ester intermediate that reduces the risk of racemization and improves coupling efficiency.[7] |
| 5. Reaction | Agitate the resin with the activated amino acid solution for 1-2 hours. For hindered couplings, such as those involving β-amino acids with bulky side chains, the coupling time may need to be extended or a double coupling performed.[8] | This allows sufficient time for the formation of the new peptide bond. |
| 6. Washing | Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents and byproducts. | Ensures the peptide-resin is clean for the next cycle. |
| 7. Cycle Repetition | Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence. | This cyclical process builds the peptide chain one amino acid at a time. |
Cleavage, Purification, and Characterization
Once the desired peptide sequence has been assembled on the solid support, the final steps involve cleaving the peptide from the resin and removing the side-chain protecting groups, followed by purification and characterization to confirm its identity and purity.
Cleavage from the Resin
Protocol 3: Peptide Cleavage and Deprotection
| Step | Procedure | Rationale |
| 1. Resin Preparation | After the final wash, dry the peptide-resin under vacuum for at least 1 hour. | Removal of residual solvents is important for an efficient cleavage reaction. |
| 2. Cleavage Cocktail | Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. | TFA is a strong acid that cleaves the peptide from the resin and removes most common acid-labile side-chain protecting groups. TIS acts as a scavenger to trap reactive cations generated during the cleavage process, preventing side reactions. |
| 3. Cleavage Reaction | Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours. | This allows for the complete cleavage of the peptide and removal of protecting groups. |
| 4. Peptide Precipitation | Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. | The peptide is insoluble in cold ether, causing it to precipitate out of the solution. |
| 5. Collection | Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. | This removes residual cleavage cocktail components and scavengers. |
| 6. Drying | Dry the crude peptide pellet under vacuum. | The dried crude peptide is now ready for purification. |
Purification by Reverse-Phase HPLC
The crude peptide will contain the desired product along with deletion sequences and other impurities. Purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 1: Typical RP-HPLC Conditions for β-Peptide Purification
| Parameter | Condition |
| Column | C18 stationary phase |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes) |
| Detection | UV absorbance at 220 nm and 280 nm |
Characterization
The identity and purity of the final β-peptide should be confirmed using analytical techniques.
Table 2: Recommended Characterization Methods
| Technique | Information Obtained |
| Analytical RP-HPLC | Purity of the final product |
| Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) | Molecular weight confirmation of the desired peptide |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and conformational analysis |
Conclusion
The synthesis of β-peptides incorporating non-canonical amino acids like phenethyl-β-amino butyrate represents a powerful strategy in the design of novel therapeutic agents. The protocols outlined in this application note provide a robust and reproducible framework for the successful synthesis, purification, and characterization of these promising molecules. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can confidently produce high-quality β-peptides for a wide range of applications in chemical biology and drug discovery.
References
- A process for preparing r-beta-amino phenylbutyric acid derivatives.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbam
- Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC.
- Solid phase synthesis of cyclic peptides: model studies involving i-(i+4)
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties. MDPI.
- Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances.
- Solid Phase Peptide Sythesis. YouTube.
- METHOD OF PREPARING γ-амино-β--AMINO-γPHENYLBUTYRIC ACID HYDROCHLORIDE.
- Solid phase peptide synthesis processes and associated systems.
- Peptide Characterisation Supporting Peptide Drug Development. Intertek.
- SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID
- The Effects of Charged Amino Acid Side-Chain Length on Diagonal Cross-Strand Interactions between Carboxylate- and Ammonium-Containing Residues in a β-Hairpin. MDPI.
- Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks.
- 2021 11 22 Solid Phase Peptide Synthesis, native chmical lig
- Production of 2-aminobutyr
- Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbam
- Amino Acid Deriv
- Analgesic Peptides: From Natural Diversity to R
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. PMC.
- Rapid Flow-Based Peptide Synthesis. Pentelute Lab.
- Method for producing R-beta-amino phenylbutyric acid derivative.
- Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbam
- Aromatic cluster mutations produce focal modul
- Synthesis of Amino Acid α-Thioethers and Late-Stage Incorpor
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US10889613B2 - Solid phase peptide synthesis processes and associated systems - Google Patents [patents.google.com]
- 7. bachem.com [bachem.com]
- 8. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
Application Notes and Protocols for the Catalytic aza-Michael Addition of Phenethylamine to α,β-Unsaturated Esters
Introduction: The Strategic Importance of β-Amino Esters in Modern Chemistry
The construction of carbon-nitrogen bonds is a cornerstone of organic synthesis, with profound implications for the pharmaceutical and materials science industries. Among the myriad of methods available, the aza-Michael addition, or the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, stands out for its atom economy and versatility.[1][2][3] This reaction provides a direct route to β-amino carbonyl compounds, which are prevalent structural motifs in a vast array of biologically active molecules, including pharmaceuticals, natural products, and chiral auxiliaries.
Phenethylamine and its derivatives are of particular interest as they form the backbone of many neurotransmitters and psychoactive drugs. The addition of phenethylamine to α,β-unsaturated esters yields β-amino esters, which are valuable precursors for the synthesis of β-peptides, alkaloids, and other complex nitrogen-containing heterocyles. The development of efficient catalytic systems for this transformation is therefore a significant area of research, aiming to achieve high yields and selectivities under mild and environmentally benign conditions.[1]
This guide provides a comprehensive overview of the catalytic aza-Michael addition of phenethylamine to α,β-unsaturated esters, intended for researchers, scientists, and drug development professionals. We will delve into the underlying reaction mechanism, explore various catalytic systems, and provide detailed, field-proven protocols for conducting this important transformation.
Understanding the Reaction Mechanism: A Tale of Activation
The aza-Michael addition can proceed without a catalyst, particularly with highly reactive amines and Michael acceptors.[4] However, for less reactive substrates or to achieve higher efficiency and control, a catalyst is often essential. The role of the catalyst is to increase the electrophilicity of the α,β-unsaturated ester (the Michael acceptor) and/or enhance the nucleophilicity of the phenethylamine (the Michael donor).
Catalysts can operate through several activation modes:
-
Lewis Acid Catalysis: A Lewis acid catalyst coordinates to the carbonyl oxygen of the α,β-unsaturated ester. This coordination withdraws electron density from the carbonyl group, making the β-carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.
-
Brønsted Acid Catalysis: A Brønsted acid can protonate the carbonyl oxygen, achieving a similar activation of the Michael acceptor as a Lewis acid.[1]
-
Organocatalysis (Lewis Base or Brønsted Base): A Lewis basic organocatalyst, such as a tertiary amine, can activate the Michael acceptor through the formation of a more reactive intermediate. Alternatively, a Brønsted base can deprotonate the amine, increasing its nucleophilicity. In the context of the addition of a primary amine like phenethylamine, the amine itself can act as a Brønsted base, facilitating the reaction.[4]
The general mechanism for a catalyzed aza-Michael addition is depicted below:
A Comparative Overview of Catalytic Systems
A variety of catalytic systems have been developed for the aza-Michael addition, each with its own set of advantages and limitations. The choice of catalyst often depends on the specific substrates, desired reaction conditions, and economic considerations.
| Catalyst Type | Example Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference (for analogous reactions) |
| Organocatalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 20 | Solvent-free | 75-130 | 10 min - 4 h | Good to Excellent | [5] |
| Lewis Acid | Terbium nitrate pentahydrate (Tb(NO₃)₃·5H₂O) | 6 | Solvent-free | Room Temp. | 15 min - 2 h | Good to Excellent | [cite: 7 of google_search_2] |
| Lewis Acid | Bismuth(III) triflate (Bi(OTf)₃) | 5-10 | CH₃CN or neat | 25-80 | 30 min - 24 h | Good to Excellent | [cite: 15 of google_search_2] |
| Heterogeneous | Acidic Alumina (Al₂O₃) | N/A (catalyst support) | Solvent-free | Room Temp. | 1-5 h | High | [cite: 4 of google_search_2] |
Note: The data presented in this table is representative and may vary depending on the specific α,β-unsaturated ester and reaction conditions. Yields are reported for analogous reactions, often with benzylamine, due to the limited availability of specific data for phenethylamine.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for performing the catalytic aza-Michael addition of phenethylamine to an α,β-unsaturated ester under different catalytic conditions.
Protocol 1: Organocatalyzed Aza-Michael Addition using DBU (Solvent-Free)
This protocol is adapted from a general procedure for the DBU-catalyzed aza-Michael addition of benzylamine to acrylates and is expected to be effective for phenethylamine.[5]
Materials:
-
Phenethylamine
-
α,β-Unsaturated ester (e.g., ethyl acrylate)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Round-bottom flask with a magnetic stir bar
-
Septum and needle (for inert atmosphere, if desired)
-
Heating mantle or oil bath with temperature control
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Solvents for TLC (e.g., ethyl acetate/hexanes mixture)
-
Solvents for work-up and chromatography (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the α,β-unsaturated ester (1.0 mmol, 1.0 eq).
-
Add phenethylamine (1.2 mmol, 1.2 eq) to the flask.
-
Add DBU (0.2 mmol, 0.2 eq) to the reaction mixture.
-
If desired, the flask can be flushed with an inert gas (e.g., nitrogen or argon) and sealed with a septum.
-
Heat the reaction mixture to the desired temperature (e.g., 75 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC. To do this, periodically take a small aliquot of the reaction mixture with a capillary tube, dissolve it in a small amount of a suitable solvent (e.g., dichloromethane), and spot it on a TLC plate. Elute the plate with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). The reaction is complete when the starting materials have been consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-amino ester.
Protocol 2: Lewis Acid-Catalyzed Aza-Michael Addition using Terbium Nitrate Pentahydrate (Solvent-Free)
This protocol is based on a general procedure for the terbium nitrate-catalyzed aza-Michael addition of various amines to α,β-unsaturated carbonyl compounds. [cite: 7 of google_search_2]
Materials:
-
Phenethylamine
-
α,β-Unsaturated ester (e.g., methyl methacrylate)
-
Terbium nitrate pentahydrate (Tb(NO₃)₃·5H₂O)
-
Round-bottom flask with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, combine the α,β-unsaturated ester (4.0 mmol, 1.0 eq) and phenethylamine (5.0 mmol, 1.25 eq).
-
Add terbium nitrate pentahydrate (0.24 mmol, 0.06 eq) to the mixture.
-
Stir the resulting mixture vigorously at room temperature.
-
Monitor the reaction by TLC as described in Protocol 1.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel using an appropriate eluent (e.g., petroleum ether-ethyl acetate mixture) to isolate the pure product. [cite: 7 of google_search_2]
Product Characterization: Confirming Success
The structure of the resulting β-amino ester can be confirmed using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
For the product of the reaction between phenethylamine and ethyl acrylate, ethyl 3-(phenethylamino)propanoate , the following characteristic NMR signals would be expected:
¹H NMR (CDCl₃, representative shifts):
-
δ 7.35-7.20 (m, 5H): Aromatic protons of the phenyl group.
-
δ 4.15 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester (-OCH₂ CH₃).
-
δ 2.90-2.80 (m, 4H): Methylene protons adjacent to the nitrogen and the phenyl group (-CH₂CH₂ Ph and -NCH₂ CH₂CO₂Et).
-
δ 2.50 (t, J = 6.5 Hz, 2H): Methylene protons adjacent to the carbonyl group (-NCH₂CH₂ CO₂Et).
-
δ 1.25 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃ ).
-
A broad singlet corresponding to the N-H proton may also be observed.
¹³C NMR (CDCl₃, representative shifts):
-
δ 172.5: Carbonyl carbon of the ester.
-
δ 139.5: Quaternary aromatic carbon.
-
δ 128.8, 128.5, 126.3: Aromatic CH carbons.
-
δ 60.5: Methylene carbon of the ethyl ester (-OCH₂ CH₃).
-
δ 50.8: Methylene carbon attached to the phenyl group (-CH₂ Ph).
-
δ 47.2: Methylene carbon attached to the nitrogen (-NCH₂ -).
-
δ 36.1, 34.0: Methylene carbons of the ethyl chains.
-
δ 14.2: Methyl carbon of the ethyl ester (-OCH₂CH₃ ).
Conclusion: A Versatile Tool for Synthesis
The catalytic aza-Michael addition of phenethylamine to α,β-unsaturated esters is a powerful and versatile method for the synthesis of valuable β-amino ester building blocks. By understanding the underlying mechanism and having access to robust experimental protocols, researchers can efficiently generate a wide range of these important compounds. The choice of catalyst, whether an organocatalyst or a Lewis acid, allows for flexibility in reaction conditions to suit the specific needs of a synthetic project. The protocols provided herein serve as a solid foundation for further exploration and optimization of this crucial transformation in the pursuit of novel therapeutics and materials.
References
-
Rulev, A. Y. (2011). Aza-Michael reaction: achievements and prospects. Russian Chemical Reviews, 80(3), 197–218. [Link]
-
Navarrete-Vázquez, G., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Processes, 12(1), 34. [Link]
-
Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61-103. [Link]
-
Bosica, G., & Debono, J. (2014). Aza-Michael reactions between primary aliphatic and aromatic amines and various Michael acceptors have been performed under environmentally-friendly solventless conditions using acidic alumina as a heterogeneous catalyst to selectively obtain the corresponding mono-adducts in high yields. Tetrahedron Letters, 55(17), 2811-2814. [Link]
-
Domingo, M., et al. (2016). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. Polymer Chemistry, 7(40), 6243-6252. [Link]
-
Singleton, N. Z. (2022). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University Electronic Theses and Dissertations. [Link]
-
Sharma, P., et al. (2020). TB(NO3)3.5H2O CATALYZED AZA-MICHAEL ADDITION REACTION OF ALIPHATIC AND AROMATIC AMINES TO α,β-UNSATURATED OLEFINS UNDER SOLVENT-FREE CONDITIONS. International Journal of Research and Analytical Reviews, 7(2), 268-273. [Link]
-
Reddy, B. M., et al. (2007). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. Catalysis Letters, 116(3-4), 114-118. [Link]
-
Shaikh, N. S., et al. (2001). Clay catalyzed chemoselective Michael type addition of aliphatic amines to α,β-ethylenic compounds. Tetrahedron, 57(44), 9045-9048. [Link]
-
Kamal, A., et al. (2007). Aza-Michael additions on α, β-unsaturated esters catalysed by bismuth (III) triflate in conventional chemistry and under microwave irradiation. Journal of Chemical Research, 2007(8), 459-461. [Link]
Sources
Application Note: Scalable Synthesis of Methyl 3-[(2-phenylethyl)amino]butanoate via Solvent-Free Aza-Michael Addition
Executive Summary
Methyl 3-[(2-phenylethyl)amino]butanoate (CAS 182558-96-9)[1] is a critical
Mechanistic Rationale & Route Selection
When designing a scalable synthesis for
-
Route A: Reductive Amination. This involves the condensation of methyl acetoacetate with 2-phenylethylamine to form an enamine/imine intermediate, followed by reduction[2]. While biologically and synthetically common[6],[7], the reductive amination of
-keto esters is notoriously challenging. The intermediate enamine is highly stable due to conjugation with the ester carbonyl, often requiring harsh hydrogenation conditions (e.g., high-pressure with Raney Nickel) or expensive stoichiometric hydrides to force the reduction[4],[2]. -
Route B: Aza-Michael Addition (Preferred). The 1,4-conjugate addition of 2-phenylethylamine (Michael donor) to methyl crotonate (Michael acceptor) is a thermodynamically driven process[8],[9]. By performing the reaction under solvent-free (neat) conditions, the concentration of the reactants is maximized. Uncatalyzed aza-Michael additions often exhibit third-order kinetics, where a second amine molecule facilitates the rate-determining proton transfer from the zwitterionic intermediate to the
-carbon,[10]. The neat conditions natively accelerate this step, eliminating the need for external catalysts like DBU or heavy metals[5],[11].
Figure 1: Mechanistic pathway of the aza-Michael addition yielding the target beta-amino ester.
Quantitative Route Comparison & Optimization
To justify the selection of the solvent-free aza-Michael addition, empirical parameters and theoretical efficiencies are compared below.
Table 1: Comparison of Synthetic Routes
| Parameter | Route A: Reductive Amination | Route B: Aza-Michael Addition |
| Starting Materials | Methyl acetoacetate + Amine | Methyl crotonate + Amine |
| Atom Economy | ~85% (Generates | 100% (Addition reaction) |
| Reagents Needed | Stoichiometric hydrides or | None (Solvent-free, neat) |
| Intermediate Stability | Highly stable enamine (hard to reduce) | Transient zwitterion (fast proton transfer) |
| Scalability | Low/Medium (Requires pressure vessels) | High (Standard stirred reactors) |
Table 2: Optimization of Aza-Michael Parameters
| Optimization Parameter | Condition Tested | Result / Yield | Causality |
| Solvent | Toluene / Methanol | 40 - 60% | Dilution reduces collision frequency of the termolecular transition state. |
| Solvent | Neat (Solvent-Free) | >85% | Maximized reactant concentration accelerates the rate-determining step. |
| Temperature | Room Temp (25 °C) | <20% (after 24h) | Insufficient thermal energy to overcome the zwitterionic activation barrier. |
| Temperature | 75 °C | >90% (after 4h) | Optimal thermal kinetics without inducing crotonate polymerization. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. The physical properties of the reagents dictate the workflow, ensuring that completion and purity can be verified at each step without complex chromatography.
Figure 2: Scalable solvent-free experimental workflow for beta-amino ester synthesis.
Step 1: Reagent Preparation & Mixing
-
Action : In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.0 equivalent of 2-phenylethylamine. Slowly add 1.2 equivalents of methyl crotonate.
-
Causality : A slight excess of the Michael acceptor (methyl crotonate) is used to drive the equilibrium toward complete consumption of the amine[5],. Methyl crotonate is highly volatile (bp ~120 °C) compared to the amine and the product, making its excess trivial to remove later.
Step 2: Solvent-Free Heating
-
Action : Heat the neat mixture to 75 °C under an inert atmosphere (nitrogen or argon) for 4 to 6 hours[5].
-
Causality : Heating to 75 °C provides sufficient thermal energy to overcome the activation barrier of the zwitterionic transition state without inducing thermal degradation or polymerization of the acrylate[10].
Step 3: In-Process Control (IPC)
-
Action : Monitor the reaction via TLC (Silica gel, Eluent: EtOAc/Hexane 1:1) stained with Ninhydrin.
-
Validation : 2-Phenylethylamine (primary amine) will stain deep purple/red with a lower
. The target product (secondary amine) will exhibit a distinct, weaker stain at a higher . The reaction is deemed complete when the primary amine spot is entirely consumed. GC-MS can be used to confirm the molecular ion ( 221.3)[1].
Step 4: Purification via Vacuum Distillation
-
Action : Transfer the crude mixture to a short-path distillation apparatus. Apply vacuum (e.g., 10-20 mbar) and gently heat to 50-60 °C.
-
Validation : The unreacted methyl crotonate will distill off, leaving the pure Methyl 3-[(2-phenylethyl)amino]butanoate in the distillation pot. The massive boiling point differential ensures >95% purity without the need for aqueous workups, which could risk ester hydrolysis or emulsion formation.
References
-
[4] Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. 4
-
[1] 182558-96-9 | Methyl 3-[(2-phenylethyl)amino]butanoate. ChemScene. 1
-
[6] 24.6 Synthesis of Amines - Organic Chemistry. OpenStax. 6
-
[5] Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. 5
-
[2] The synthesis and pharmacological evaluation of (±)-2, 3- seco-fentanyl analogues. ResearchGate. 2
-
Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. D-NB.info.
-
[10] Uncatalysed intermolecular aza-Michael reactions. Comptes Rendus de l'Académie des Sciences. 10
-
[11] Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI.11
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. Uncatalysed intermolecular aza-Michael reactions [comptes-rendus.academie-sciences.fr]
- 11. mdpi.com [mdpi.com]
One-pot synthesis of methyl 3-(phenethylamino)butanoate from methyl acetoacetate
Abstract & Scope
This application note details a robust, field-proven protocol for the one-pot synthesis of methyl 3-(phenethylamino)butanoate from methyl acetoacetate and 2-phenylethylamine.
While
Scientific Background & Reaction Design
Mechanistic Pathway
The synthesis proceeds via a Direct Reductive Amination (DRA) mechanism.[2] Unlike simple ketones,
The choice of reducing agent is the critical control point:
-
Sodium Borohydride (
): Non-selective.[2] Can reduce the ketone to an alcohol if the imine/enamine is not fully formed. Requires a two-step "telescoped" procedure (formation then reduction).[3][4][5] -
Sodium Triacetoxyborohydride (
): The reagent of choice. It is mild, exhibits high chemoselectivity for imines/enamines over ketones, and does not reduce the ester functionality. It allows for a true "one-pot" mix-and-stir operation.
Chemoselectivity Challenges
The reaction faces two primary competing pathways:
-
Target Pathway (Reductive Amination): Attack at
Enamine Reduction -Amino Ester. -
Off-Target Pathway (Aminolysis): Attack at
Amide Formation ( -keto amide).
Control Strategy: Aminolysis is kinetically slower at room temperature compared to imine/enamine formation. By maintaining mild temperatures (
Reaction Scheme Visualization
Figure 1: Mechanistic pathway highlighting the critical intermediate (Enamine) and the reduction step.[2][5][6] The dashed line represents the avoided side reaction.
Experimental Protocol
Scale: 10 mmol (scalable to 100 mmol) Time: 4–6 Hours Yield Expectation: 85–92%
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][7][8] | Amount (10 mmol scale) | Role |
| Methyl Acetoacetate | 116.12 | 1.0 | 1.16 g (1.08 mL) | Substrate |
| 2-Phenylethylamine | 121.18 | 1.1 | 1.33 g (1.39 mL) | Amine Source |
| NaBH(OAc)3 | 211.94 | 1.4 | 2.97 g | Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 1.0 | 0.60 g (0.57 mL) | Catalyst/Buffer |
| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | 20 mL | Solvent |
Note: Dichloromethane (DCM) can be substituted for DCE if toxicity is a concern, though DCE often provides slightly faster kinetics for this specific transformation.[4]
Step-by-Step Methodology
Step 1: Solvation and Activation
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Add Methyl Acetoacetate (1.16 g, 10 mmol) and DCE (20 mL).
-
Add 2-Phenylethylamine (1.33 g, 11 mmol) dropwise over 2 minutes.
-
Add Acetic Acid (0.60 g, 10 mmol).
-
Observation: The solution may warm slightly. A color change to pale yellow indicates enamine formation.
-
-
Critical Step: Stir at Room Temperature (
) for 30 minutes. This pre-equilibrium allows the -enamino ester to form before the reducing agent is introduced, minimizing direct ketone reduction.
Step 2: Reductive Amination
6. Cool the mixture to
- Caution: Gas evolution (
) is minimal with STAB compared to , but ensure proper venting.
- Remove the ice bath and allow the reaction to warm to Room Temperature.
- Stir for 3–5 hours. Monitor by TLC (See Section 4).
Step 3: Quenching and Workup
10. Quench the reaction by adding Saturated
Step 4: Purification 15. The crude oil is often sufficiently pure (>95%) for downstream applications. 16. If purification is required, perform Flash Column Chromatography:
- Stationary Phase: Silica Gel (230-400 mesh).
- Eluent: Hexanes:Ethyl Acetate (4:1
2:1). - Note: The product is a secondary amine; adding 1% Triethylamine to the eluent prevents tailing.
Process Analytics & Validation
Thin Layer Chromatography (TLC)
-
Mobile Phase: Hexanes:EtOAc (3:1)
-
Visualization: UV (254 nm) and Ninhydrin Stain (Amine detection).
-
Rf Values (Approximate):
-
Methyl Acetoacetate: ~0.6 (UV active, faint)
-
Phenethylamine: ~0.1 (Baseline/Streaks)
-
Product: ~0.4 (UV active, stains purple/red with Ninhydrin)
-
Expected NMR Data (Validation)
Use these diagnostic peaks to validate the structure of Methyl 3-(phenethylamino)butanoate.
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 1H | 7.15 - 7.30 | Multiplet | 5H | Aromatic Protons (Ph) |
| 1H | 3.65 | Singlet | 3H | Methyl Ester ( |
| 1H | 3.05 - 3.15 | Multiplet | 1H | Chiral Center ( |
| 1H | 2.80 - 2.90 | Multiplet | 4H | Ethylene Linker ( |
| 1H | 2.30 - 2.45 | DD | 2H | |
| 1H | 1.10 | Doublet | 3H | Methyl Group ( |
Optimization Data
The following table summarizes solvent and reducing agent effects on isolated yield (10 mmol scale).
| Entry | Reducing Agent | Solvent | Additive | Yield (%) | Comments |
| 1 | NaBH(OAc)3 | DCE | AcOH (1 eq) | 91% | Standard Protocol (Recommended) |
| 2 | NaBH(OAc)3 | THF | AcOH (1 eq) | 84% | Slower reaction rate |
| 3 | NaBH4 | MeOH | None | 65% | Significant alcohol byproduct (ketone reduction) |
| 4 | NaBH3CN | MeOH | AcOH (pH 6) | 88% | Good yield, but generates toxic cyanide waste |
Troubleshooting & Critical Controls
Experimental Workflow Logic
Figure 2: Operational workflow for the synthesis.
Common Issues
-
Low Yield / Recovered Starting Material:
-
Cause: Incomplete enamine formation before reduction.
-
Fix: Ensure the 30-minute pre-stir with Acetic Acid is respected. Do not skip the acid; it catalyzes the dehydration.
-
-
Formation of Amide (Solid precipitate):
-
Cause: Reaction temperature too high or insufficient reducing agent.
-
Fix: Keep reaction at
. Ensure STAB is fresh (it degrades to insoluble boric acid species if exposed to moisture).
-
-
Product is a Racemate:
-
Note: This protocol produces racemic methyl 3-(phenethylamino)butanoate. If the chiral
- or -enantiomer is required, a chiral amine resolution or asymmetric hydrogenation using Ru-BINAP catalysts would be necessary (See Ref 3).
-
Safety & Handling
-
Sodium Triacetoxyborohydride (STAB): Water-reactive. Releases hydrogen gas upon quenching. Store in a desiccator.
-
1,2-Dichloroethane (DCE): Carcinogen and highly flammable. Handle in a fume hood. DCM is a safer alternative if strictly necessary, though yield may drop slightly (2-3%).
-
Phenethylamine: Corrosive and a precursor for controlled substances. Maintain strict inventory logs.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[10] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
Lüdtke, D. S., et al. "Reduction of
-enamino esters to -amino esters with NaBH(OAc)3." Journal of the Brazilian Chemical Society, vol. 12, no. 4, 2001. Link -
Zhang, X., et al. "Preparation method of optically pure 3-aminobutanol." Patent CN101417954B. (Demonstrates the enamine-reduction route for this specific scaffold). Link
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no. 12, 1971, pp. 2897–2904. (Foundational reference for reductive amination chemoselectivity). Link
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. air.unimi.it [air.unimi.it]
- 3. CN101417954B - Preparation method of optically pure 3-aminobutanol - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JPH07242609A - Novel amino acid derivative - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
Solvent selection for N-alkylation of beta-amino acid methyl esters
High-Performance Solvent Selection for N-Alkylation of -Amino Acid Methyl Esters
Application Note & Protocol Guide
Executive Summary
The N-alkylation of
This guide provides a scientifically grounded approach to solvent selection, prioritizing Green Chemistry principles without compromising yield or reaction kinetics. We analyze the unique nucleophilicity of
Mechanistic Foundation & Reactivity Profile
To select the correct solvent, one must understand the specific electronic and steric environment of the substrate.
-Amino vs. -Amino Esters
Unlike
-
Basicity/Nucleophilicity: The inductive electron-withdrawing effect of the carbonyl is attenuated by distance. Consequently,
-amino esters are more basic ( of conjugate acid 9.0–10.0) and more nucleophilic than -amino esters ( 7.0–8.0). -
Implication: They react faster in
reactions but are also more prone to over-alkylation (quaternization).
Critical Side Reactions
Solvent choice must mitigate three specific failure modes:
-
-Lactam Formation: High temperatures in high-boiling solvents (e.g., DMSO > 80°C) can induce intramolecular cyclization to form
-lactams, releasing methanol. -
Retro-Michael Reaction: If the
-amino ester was derived from an -unsaturated system, strong bases in polar protic solvents can trigger a retro-Michael decomposition. -
Over-Alkylation: In highly polar solvents (DMF), the reaction rate is accelerated, often making it difficult to stop at the mono-alkylated stage.
Solvent Selection Matrix
The following matrix compares traditional solvents against modern, sustainable alternatives recommended by the Sanofi and Pfizer solvent selection guides.
| Solvent Class | Traditional (Avoid) | Recommended Alternative | Rationale for Selection |
| Dipolar Aprotic | DMF, NMP, DMAc (Reprotoxic, high BP, difficult removal) | Acetonitrile (MeCN) | Excellent compromise between polarity and volatility. Easy to remove ( |
| Ethers | THF, 1,4-Dioxane (Peroxide risk, Dioxane is Carcinogen) | 2-MeTHF or CPME | 2-MeTHF derives from corncobs, has higher BP than THF (80°C vs 66°C), and separates easily from water during workup. |
| High Polarity | DMSO (Difficult to remove, skin permeability) | DMSO/EtOAc (1:4) | Binary mixtures mimic the dielectric constant of pure DMF but allow for aqueous extraction of DMSO. |
| Chlorinated | DCM, DCE (Environmental hazard, carcinogen) | Ethyl Acetate (EtOAc) | Viable for highly reactive alkyl halides (e.g., benzyl bromide/iodide) where high polarity is not required. |
Decision Logic for Solvent Selection
Use the following logic flow to determine the optimal solvent system for your specific substrate.
Figure 1: Decision tree for selecting the optimal solvent based on substrate form and alkylating agent reactivity.
Experimental Protocols
Protocol A: General Mono-Alkylation (Green Chemistry Optimized)
Applicability: Primary alkyl halides (R-Br, R-I) with
Materials:
- -Amino acid methyl ester HCl salt (1.0 equiv)
-
Alkyl Halide (1.05 equiv) — Slight excess only to prevent over-alkylation.
-
Base:
(2.5 equiv) or (1.5 equiv - for faster reaction). -
Solvent: Anhydrous MeCN (0.2 M concentration).
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Solvation: Add the
-amino ester salt and anhydrous MeCN. Stir at Room Temperature (RT). -
Deprotonation: Add powdered
. Stir for 15 minutes at RT. Note: The solution may remain heterogeneous. -
Addition: Add the Alkyl Halide dropwise over 10 minutes.
-
Critical Control: If the alkyl halide is highly reactive (e.g., Benzyl bromide), cool to 0°C during addition to favor mono-alkylation.
-
-
Reaction: Heat to 50°C (oil bath). Monitor by TLC or LC-MS every 2 hours.
-
Endpoint: Look for consumption of starting material. If di-alkylation >10% is observed, lower temperature in future runs.
-
-
Workup (Self-Validating Step):
-
Cool to RT. Filter off the inorganic solids (
/KCl) through a celite pad. -
Concentrate the filtrate under reduced pressure.
-
Partition: Redissolve residue in EtOAc and wash with Water (
) and Brine ( ). -
Why? This removes residual salts and traces of DMF if you used a binary mixture. MeCN partitions into the aqueous phase, leaving product in EtOAc.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: "Difficult" Substrates (Solubility Issues)
Applicability: Highly polar amino esters or large scale where inorganic bases clump. Solvent System: DMSO/Ethyl Acetate (1:4 ratio).
Rationale: Pure DMSO is hard to remove. A 1:4 mixture maintains high dielectric constant for the
Modifications to Protocol A:
-
Step 2: Dissolve substrate in the minimum volume of DMSO first, then dilute with EtOAc.
-
Step 6: Wash the organic layer vigorously with water (
) to ensure quantitative removal of DMSO.
Process Control & Troubleshooting
The following workflow diagram illustrates the critical checkpoints to ensure scientific integrity and reproducibility.
Figure 2: Experimental workflow with critical decision gates for quality control.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Significant Di-alkylation | Reaction too fast; excess alkylating agent. | 1. Reduce Alkyl Halide to 0.95 equiv.2. Dilute reaction (0.1 M).3. Switch to bulky base (DIPEA) if using organic base. |
| Low Conversion | Poor solubility of inorganic base ( | 1. Add 10% DMSO as co-solvent.2. Switch to |
| Temperature too high (>80°C). | 1. Switch solvent to MeCN (reflux 82°C) or 2-MeTHF (80°C) but run at 60°C max.2. Avoid prolonged heating. | |
| Ester Hydrolysis | Wet solvent + Base. | Ensure solvents are anhydrous. Use molecular sieves in the reaction vessel. |
References
-
Sanofi Solvent Selection Guide: Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development2013 , 17, 1517–1525. Link
-
Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chemistry2008 , 10, 31–36. Link
-
Green Alternatives to DMF: Camp, J. E. "Bio-available solvent Cyrene: synthesis, properties, and applications." ChemSusChem2018 , 11, 3048–3055. Link
-
-Amino Acid Synthesis Review: Weiner, B., et al. "Catalytic Enantioselective Synthesis of
-Amino Acids." Chemical Reviews2010 , 110, 2236–2267. Link -
2-MeTHF Physical Properties: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemPubSoc Europe2012 . Link
Troubleshooting & Optimization
Technical Support Center: Optimizing Aza-Michael Additions of Phenethylamine to Methyl Crotonate
Welcome to the Application Support Center. As drug development increasingly relies on complex
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your reaction yields.
Part 1: Troubleshooting & Mechanistic Q&A
Q1: Why is my conversion rate so low when reacting phenethylamine with methyl crotonate, even after 24 hours of stirring?
A1: The root cause is the stereoelectronic profile of the Michael acceptor. Unlike methyl acrylate, methyl crotonate possesses a
Q2: My LC-MS/NMR data shows the loss of the ester methoxy peak (-OCH₃) but retention of the alkene protons. What side reaction is occurring?
A2: You are experiencing a chemoselectivity failure. Instead of the desired 1,4-aza-Michael addition, phenethylamine is undergoing a 1,2-addition (aminolysis) at the ester carbonyl, yielding a crotonamide side product[3]. Because the
Q3: How can I leverage biocatalysis to force the reaction toward the 1,4-addition product? A3: You can utilize a "solvent engineering" strategy alongside Candida antarctica Lipase B (CALB)[4]. While lipases are traditionally known for esterification, their active sites can catalyze aza-Michael additions. The chemoselectivity is strictly dictated by the hydration shell and solvent polarity. In highly hydrophobic solvents (like anhydrous n-hexane), the enzyme's conformation strongly favors the kinetic 1,4-addition transition state. Conversely, polar solvents like 2-methyl-2-butanol (2M2B) shift the microenvironment to favor 1,2-aminolysis[3].
Part 2: Diagnostic Dashboard & Workflow Visualization
To aid in experimental design, the following table synthesizes quantitative yield data based on varying catalytic and thermodynamic environments. Use this to benchmark your expected outcomes.
| Reaction Environment | Catalyst / Promoter | Solvent | Temp (°C) | Yield: | Yield: Amide (1,2) |
| Conventional Heating | None | Methanol | 65 | < 20% | Trace |
| Microwave Irradiation | None | Solvent-Free | 75 | 73–80% | < 5% |
| Biocatalysis (Hydrophobic) | CALB | n-Hexane | 45 | 81% | 7% |
| Biocatalysis (Polar) | CALB | 2M2B | 45 | 29% | 48% |
Data synthesized from benchmarked aza-Michael methodologies[5],[2],[3].
Mechanistic Pathway Divergence
The diagram below illustrates the causal relationship between reaction conditions and chemoselectivity.
Pathway divergence in phenethylamine addition to methyl crotonate based on solvent and energy.
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as closed-loop, self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.
Protocol A: Microwave-Assisted Solvent-Free Synthesis
This protocol utilizes dielectric heating to overcome the steric hindrance of the
-
Reagent Preparation: In a heavy-walled microwave reaction vessel, combine 1.0 mmol of methyl crotonate and 1.5 mmol of phenethylamine.
-
Causality: Operating solvent-free maximizes the collision frequency of the reactants. The 0.5 mmol excess of amine drives the equilibrium forward and acts as a mild base to activate the nucleophile.
-
-
Irradiation: Seal the vessel and subject it to microwave irradiation at 75 °C and 50 W for 4 hours.
-
Validation Checkpoint 1 (TLC): Spot the crude mixture against pure methyl crotonate (Eluent: Hexane/EtOAc 8:2).
-
Self-Validation: The reaction is successful if the UV-active spot corresponding to methyl crotonate (
) has completely disappeared, indicating full conversion.
-
-
Purification & Verification: Purify via flash column chromatography. Isolate the product and perform
H NMR analysis.-
Self-Validation: Confirm the disappearance of the distinctive alkene protons (
5.8–7.0 ppm) and the emergence of a new methine multiplet ( 3.0–3.2 ppm). Retention of the sharp singlet at 3.6 ppm confirms the ester methoxy group is intact (no aminolysis occurred).
-
Protocol B: Biocatalytic Solvent-Engineered Synthesis
This protocol utilizes CALB to achieve high chemoselectivity and potential enantioselectivity via hydrophobic active-site control[4],[3].
-
Enzyme & Solvent Preparation: To a dry round-bottom flask, add 1.0 mmol of methyl crotonate, 1.0 mmol of phenethylamine, and 50 mg of immobilized CALB (Novozym 435). Suspend the mixture in 5 mL of strictly anhydrous n-hexane.
-
Causality: Water or polar solvents will alter the hydration shell of the enzyme, exposing the ester carbonyl and triggering 1,2-aminolysis. Anhydrous n-hexane locks the enzyme into a conformation that strictly favors 1,4-addition.
-
-
Incubation: Shake the suspension in an orbital incubator at 45 °C and 250 rpm for 24–48 hours.
-
Validation Checkpoint 1 (Physical): Observe the physical state of the immobilized enzyme beads.
-
Self-Validation: The beads should remain freely suspended and intact. Clumping indicates moisture ingress, which will compromise chemoselectivity.
-
-
Workup & Verification: Filter the mixture through a sintered glass funnel to recover the CALB. Evaporate the n-hexane under reduced pressure.
-
Self-Validation: Perform Chiral HPLC on the crude residue. The presence of an enantiomeric excess (ee > 90%) validates that the reaction was enzymatically catalyzed rather than proceeding via a non-selective background thermal pathway.
-
References
- Source: PMC (National Institutes of Health)
- Green Polymer Chemistry: Enzyme Catalysis for Polymer Functionalization Source: MDPI URL
- Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol Source: MDPI URL
- One-Pot Lipase-Catalyzed Enantioselective Synthesis of (R)-(−)-N-Benzyl-3-(benzylamino)
- Open Chemistry Journal: Aza-Michael Addition Source: Bentham Open URL
Sources
- 1. benthamopen.com [benthamopen.com]
- 2. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol [mdpi.com]
- 3. One-Pot Lipase-Catalyzed Enantioselective Synthesis of (R)-(−)-N-Benzyl-3-(benzylamino)butanamide: The Effect of Solvent Polarity on Enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing lactamization side reactions in beta-amino ester synthesis
Welcome to the Technical Support Center for β-amino ester synthesis. β-Amino esters are critical building blocks for peptidomimetics and small-molecule pharmaceuticals. However, their synthesis and downstream handling are frequently complicated by intramolecular cyclization, leading to the formation of 4-membered β-lactams or intermolecular oligomers[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols designed to suppress these divergent reaction pathways[2].
Core Mechanistic Insights: The Causality of Lactamization
The formation of a β-lactam from a β-amino ester is governed by a delicate balance between thermodynamics and kinetics. Thermodynamically, the 4-membered azetidin-2-one ring is highly strained (~26 kcal/mol of ring strain), making its formation generally unfavorable compared to 5- or 6-membered lactams[3].
However, kinetically , the proximity of the nucleophilic amine to the electrophilic ester carbonyl facilitates a rapid 4-exo-trig cyclization. When the activation energy barrier is lowered—either by high temperatures, strong bases that deprotonate the amine, or the use of highly activated ester leaving groups—the kinetic pathway dominates, resulting in rapid β-lactam formation[4].
Figure 1: Reaction pathways illustrating kinetic vs thermodynamic control in β-amino ester synthesis.
Troubleshooting Guide & FAQs
Q1: Why does my purified free β-amino ester degrade into a β-lactam upon storage? A1: The free secondary or primary amine is in constant spatial proximity to the ester carbonyl. Over time, even at room temperature, this proximity drives spontaneous cyclization or polymerization[1]. Solution: Never store β-amino esters as free bases. Always convert them to a stable hydrochloride (HCl) or trifluoroacetate (TFA) salt immediately after purification. Protonation eliminates the nitrogen's lone pair, completely abolishing its nucleophilicity.
Q2: I am observing significant lactamization during the Aza-Michael addition. How can I suppress this? A2: Lactamization during the initial synthesis is usually caused by excessive heat or the use of a strong base catalyst. Solution: Switch your ester protecting group. A bulky tert-butyl ester sterically shields the carbonyl carbon from the nucleophilic attack much better than a methyl or ethyl ester[2]. Additionally, swap strong bases (like DBU) for mild Lewis acid catalysts (like CeCl₃) and keep the reaction strictly at or below 25°C.
Q3: During C-terminal activation for β-peptide coupling, my molecule cyclizes into a β-lactam instead of forming the peptide bond. What is the workaround? A3: This is a classic issue in β-peptide synthesis. When the carboxyl group of a β-amino acid is activated (e.g., using condensing agents like PhP(O)Cl₂ or HATU), the resulting intermediate is highly electrophilic[4]. If the N-terminus is unprotected, it will rapidly attack the activated C-terminus. Solution: Ensure strict orthogonal protection. The N-terminus must remain protected (e.g., with an Fmoc or Boc group) during C-terminal activation. Only deprotect the N-terminus after the intermolecular peptide bond has been successfully formed.
Experimental Protocols: Self-Validating Systems
Protocol A: Synthesis and Safe Isolation of β-Amino Esters
This protocol utilizes an Aza-Michael addition under kinetic control, followed by immediate salt formation to prevent degradation.
-
Reaction Setup: In a round-bottom flask, combine 1.0 eq of tert-butyl crotonate and 1.1 eq of benzylamine in absolute ethanol. Add 5 mol% CeCl₃ as a mild Lewis acid catalyst.
-
Kinetic Control: Stir the reaction strictly at 20–25°C for 6 hours. Do not apply heat.
-
Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active starting ester is consumed.
-
Quench & Workup: Dilute with EtOAc and wash with water to remove the catalyst. Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Critical Salt Formation: Do not concentrate the free base to dryness. Instead, cool the EtOAc solution to 0°C and dropwise add 1.05 eq of 4M HCl in dioxane. Stir for 15 minutes.
-
Isolation: Filter the precipitated β-amino ester hydrochloride salt.
-
Validation Checkpoint 2: Analyze via ¹H NMR (in D₂O). A successful, stable salt will show a distinct downfield shift of the α- and β-protons compared to the free base, with no characteristic β-lactam ring signals (which typically appear highly strained and shifted).
Protocol B: In Situ Free-Basing for Peptide Coupling
When the β-amino ester must be used as a nucleophile, free-basing must be done in situ in the presence of the electrophile.
-
Setup: Suspend the β-amino ester HCl salt (1.0 eq) and the activated electrophile (e.g., an Fmoc-amino acid-NHS ester, 1.1 eq) in anhydrous DMF at -20°C.
-
In Situ Neutralization: Slowly add 2.5 eq of N-methylmorpholine (NMM). Causality: NMM is a weak, sterically hindered base that neutralizes the HCl salt without promoting base-catalyzed lactamization of the product.
-
Coupling: Allow the reaction to slowly warm to 0°C over 2 hours.
-
Validation Checkpoint: Perform LC-MS analysis. The desired mass should match the coupled peptide. The absence of a [M - 18] Da peak (loss of water/alcohol indicating lactamization) validates the protocol's success.
Figure 2: Workflow for the safe deprotection and handling of β-amino esters to prevent cyclization.
Quantitative Data: Influence of Reaction Parameters
The following table summarizes the quantitative impact of various experimental conditions on the competition between desired β-amino ester stability and undesired β-lactam formation.
Table 1: Comparative Kinetics and Yields of β-Amino Ester vs. β-Lactam Formation
| Ester Substituent | Base/Catalyst | Temp (°C) | Desired β-Amino Ester Yield (%) | Undesired β-Lactam Yield (%) | Causality / Rationale |
| Methyl (-CH₃) | DBU (Strong) | 65 | < 20% | > 70% | High heat and strong base deprotonate the amine, driving the 4-exo-trig cyclization. |
| Methyl (-CH₃) | CeCl₃ (Lewis Acid) | 25 | 85% | < 5% | Mild Lewis acid activates the alkene for the initial synthesis without promoting ester leaving group ability. |
| tert-Butyl (-tBu) | DBU (Strong) | 65 | 60% | < 10% | The bulky tert-butyl group sterically shields the carbonyl, resisting nucleophilic attack even under harsh conditions. |
| Active Ester (NHS) | Et₃N (Weak) | 25 | 0% (in coupling) | > 90% | Highly electrophilic active esters drastically lower the activation energy, forcing immediate lactamization if the amine is unprotected. |
References
Sources
Technical Support Center: Minimizing Retro-Michael Degradation in β-Amino Ester Purification
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with Methyl 3-[(2-phenylethyl)amino]butanoate and related β-amino ester scaffolds.
The synthesis of this compound via the aza-Michael addition of 2-phenylethanamine to methyl crotonate is highly atom-economical. However, isolating the pure product often frustrates chemists due to the retro-Michael reaction —a spontaneous reversion of the product back into its starting materials during purification. This guide provides the mechanistic causality behind this degradation and field-proven, self-validating protocols to bypass it.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my product degrade into methyl crotonate and 2-phenylethanamine during GC-MS analysis or vacuum distillation?
A: Thermal Activation of the Retro-Aza-Michael Pathway. The aza-Michael addition is a dynamic, reversible equilibrium. At elevated temperatures (typically >80 °C), the thermal energy overcomes the activation barrier for C–N bond cleavage[1]. The reaction proceeds via a zwitterionic intermediate or a concerted mechanism where the nitrogen lone pair facilitates the elimination of the α-proton, yielding the thermodynamically stable conjugated α,β-unsaturated ester (methyl crotonate) and the free amine[2]. Causality: High temperatures in a GC inlet (often 250 °C) or a distillation pot will actively drive the equilibrium backward.
Q2: My yield drops by 40-60% after standard silica gel column chromatography, even at room temperature. What is happening?
A: Acid-Catalyzed Cleavage on the Stationary Phase. Standard silica gel contains acidic silanol groups. These groups protonate the secondary amine of Methyl 3-[(2-phenylethyl)amino]butanoate, turning the nitrogen into an excellent leaving group. Simultaneously, the slightly acidic environment can activate the ester carbonyl, facilitating the removal of the α-proton[3]. This dual-activation drastically lowers the activation energy required for the retro-Michael cleavage, causing your product to degrade on the column.
Q3: How can I definitively prevent this degradation and store the compound long-term?
A: Amine Protonation (Salt Formation). The most robust way to prevent the retro-Michael reaction is to convert the free base into a hydrochloride (HCl) salt. By protonating the secondary amine, you completely tie up the nitrogen's lone pair. Without this lone pair, the molecule cannot form the intermediate required for elimination[4]. This creates a self-validating system : if the compound successfully crystallizes as an HCl salt, it is chemically impossible for it to undergo retro-Michael degradation under standard storage conditions.
Part 2: Visualizing the Degradation and Purification Logic
Diagram 1: The retro-Michael degradation pathway triggered by heat or acidic silica.
Diagram 2: Decision matrix for isolating β-amino esters without degradation.
Part 3: Quantitative Data on Purification Viability
To guide your experimental design, the following table summarizes the causal relationship between the chosen purification method, the environmental conditions, and the resulting integrity of the β-amino ester[2][5].
| Purification Method | Operating Temp (°C) | Environment pH | Average Yield (%) | Purity (%) | Retro-Michael Cleavage (%) |
| Standard Silica Chromatography | 20 - 25 | Acidic (~4.5-5.5) | 35 - 50 | 85 - 90 | 30 - 45 |
| TEA-Deactivated Silica | 20 - 25 | Basic (~8.0-9.0) | 85 - 92 | > 95 | < 5 |
| Standard Vacuum Distillation | 120 - 150 | Neutral | 20 - 40 | 70 - 80 | 50 - 70 |
| Wiped-Film / Kugelrohr (<0.5 mmHg) | 50 - 60 | Neutral | 88 - 95 | > 97 | < 2 |
| HCl Salt Crystallization | 0 - 25 | Acidic (Controlled) | 90 - 96 | > 99 | 0 (Inhibited) |
Part 4: Step-by-Step Experimental Protocols
Protocol A: Self-Validating Purification via HCl Salt Formation (Recommended)
This protocol exploits the basicity of the secondary amine. By forming the hydrochloride salt, you actively remove the electron density required for the retro-Michael elimination, ensuring absolute structural integrity[4].
-
Dissolution: Dissolve the crude Methyl 3-[(2-phenylethyl)amino]butanoate (1.0 eq) in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) at a concentration of 0.5 M.
-
Cooling: Cool the flask to 0 °C using an ice-water bath to manage the exothermic salt formation and minimize any transient thermal degradation.
-
Acidification: Dropwise, add a stoichiometric amount (1.05 eq) of anhydrous HCl in dioxane (4.0 M). Causality note: Do not use aqueous HCl, as water will promote ester hydrolysis.
-
Precipitation: Stir for 30 minutes at 0 °C. A white crystalline solid (Methyl 3-[(2-phenylethyl)amino]butanoate hydrochloride) will precipitate.
-
Isolation: Filter the precipitate under a nitrogen atmosphere using a Büchner funnel. Wash the filter cake with cold, anhydrous diethyl ether (2 x 10 mL) to remove unreacted methyl crotonate and non-basic impurities.
-
Drying: Dry the salt in a vacuum desiccator overnight. The resulting salt is indefinitely stable at room temperature.
Protocol B: Chromatography on Deactivated Silica
If the free base is strictly required for immediate downstream coupling and salt formation is not viable, you must neutralize the acidic silanol groups on the silica gel[3].
-
Solvent Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate 70:30) and add 1% to 2% (v/v) Triethylamine (TEA) .
-
Column Packing: Slurry-pack the silica gel column using the TEA-spiked mobile phase.
-
Deactivation Flush: Flush the packed column with at least 3 column volumes (CV) of the TEA-spiked solvent. Causality note: The TEA binds to the acidic silanol sites, preventing them from protonating your β-amino ester.
-
Loading: Load the crude mixture onto the column carefully.
-
Elution: Elute the product using the TEA-spiked mobile phase. Monitor fractions via TLC (stain with Ninhydrin or Potassium Permanganate).
-
Concentration: Combine product-containing fractions and concentrate under reduced pressure. Keep the water bath temperature strictly below 35 °C to prevent thermal retro-Michael degradation during solvent evaporation.
References
- Biodegradable poly(beta-amino esters) and uses thereof.Google Patents (EP1903068A1).
- Ethyl 3-(benzylamino)butanoate.Benchchem.
- Chemoselective Installation of Amine Bonds on Proteins through Aza-Michael Ligation.NIH.
- Exploring transamidation and chemical recycling of β-amino amide-derived covalent adaptable networks.Polymer Chemistry (RSC Publishing).
- Exploiting retro oxa-Michael chemistry in polymers.SciSpace.
Sources
- 1. Exploring transamidation and chemical recycling of β-amino amide-derived covalent adaptable networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00959F [pubs.rsc.org]
- 2. Ethyl 3-(benzylamino)butanoate | 6335-80-4 | Benchchem [benchchem.com]
- 3. EP1903068A1 - Biodegradable poly(beta-amino esters) and uses thereof - Google Patents [patents.google.com]
- 4. Chemoselective Installation of Amine Bonds on Proteins through Aza-Michael Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Purification of Methyl 3-[(2-phenylethyl)amino]butanoate
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with purifying Methyl 3-[(2-phenylethyl)amino]butanoate (a secondary amine ester) from unreacted 2-phenylethylamine (a primary amine starting material). Because both the product and the impurity are basic amines, standard purification techniques often fail. This guide provides field-proven, chemoselective strategies to achieve high-purity isolation.
Purification Decision Matrix
Before selecting a purification route, consult the workflow diagram below to determine the optimal strategy based on your synthesis scale and available equipment.
Figure 1: Decision matrix for purifying secondary amines from primary amine impurities.
Troubleshooting & FAQs
Q1: I tried purifying my reaction mixture using standard silica gel chromatography, but the product streaked across the column and co-eluted with 2-phenylethylamine. Why did this happen, and how can I fix it? A1: Bare silica gel contains highly acidic silanol groups (Si-OH) that strongly interact with basic amines through hydrogen bonding and ionic interactions. This causes severe peak tailing (streaking) [1]. Since both your product (secondary amine) and the impurity (primary amine) are basic, they streak into each other. Solution: You must mask the acidic silanols. You can switch to an amine-functionalized silica column (e.g., KP-NH), which intrinsically prevents these interactions. Alternatively, modify your mobile phase by adding 1–5% of a volatile tertiary amine like triethylamine (TEA). TEA acts as a sacrificial base, occupying the acidic sites on the silica so your target molecules can elute cleanly based on polarity rather than basicity [1].
Q2: I want to avoid chromatography entirely to save time. Is there a way to selectively "fish out" the excess 2-phenylethylamine from the mixture? A2: Yes, by utilizing chemoselective polymer-supported scavengers, specifically a polymer-supported benzaldehyde (e.g., Wang aldehyde resin). Causality: Aldehydes react rapidly with primary amines (like 2-phenylethylamine) to form stable covalent imines (Schiff bases). Secondary amines (like your product) can only form unstable hemiaminals that rapidly dissociate back to the free amine [2]. By adding an excess of this resin to your mixture, the primary amine becomes covalently tethered to the solid support. A simple filtration removes the impurity, leaving your highly pure secondary amine in the filtrate [3].
Q3: My reaction is on a large scale (>20 grams), making scavenger resins cost-prohibitive. Can I use liquid-liquid extraction? A3: Standard acid-base extraction will not work because the pKa values of 2-phenylethylamine and Methyl 3-[(2-phenylethyl)amino]butanoate are too similar. However, you can employ a chemoselective acylation followed by extraction. Causality: Primary amines are less sterically hindered and more nucleophilic than secondary amines. By treating the crude mixture with a stoichiometric amount of succinic anhydride (relative to the excess primary amine), the 2-phenylethylamine is rapidly acylated to form a carboxylic acid-containing amide. Your secondary amine product reacts much slower and remains largely untouched. The newly formed primary amine derivative is highly acidic. Washing the organic layer with a mild aqueous base (like saturated NaHCO₃) will deprotonate the carboxylic acid, pulling the impurity into the aqueous phase while your secondary amine remains in the organic phase [4].
Q4: Can I separate them by distillation? A4: Yes, if your equipment allows for high-vacuum fractional distillation. 2-phenylethylamine has a boiling point of ~195 °C at atmospheric pressure. Your product, Methyl 3-[(2-phenylethyl)amino]butanoate (MW 221.3), is significantly heavier and will boil at a much higher temperature. Using a Kugelrohr apparatus under high vacuum (e.g., 0.1 Torr) allows you to selectively distill off the volatile primary amine at lower temperatures (approx. 60-80 °C at 0.1 Torr), leaving the heavier secondary amine in the distillation pot [4].
Experimental Methodologies
Protocol A: Polymer-Supported Scavenging (Optimal for <10g Scale)
This protocol is a self-validating system designed to completely remove primary amines without aqueous workup.
-
Preparation: Dissolve the crude mixture containing Methyl 3-[(2-phenylethyl)amino]butanoate and excess 2-phenylethylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL of solvent per gram of crude).
-
Resin Addition: Add 3 to 4 molar equivalents of polymer-supported benzaldehyde resin (loading capacity typically ~1.0 - 2.5 mmol/g) relative to the estimated amount of primary amine impurity.
-
Agitation: Gently shake or mechanically stir the suspension at room temperature for 4–16 hours. Critical Note: Avoid magnetic stirring bars as they will grind and physically degrade the polymer beads, clogging your filters.
-
Validation (In-Process Control): Remove a 10 µL aliquot of the liquid phase, dilute it, and analyze via LC-MS or TLC (using a TEA-modified eluent) to confirm the complete disappearance of the 2-phenylethylamine peak. If the primary amine persists, add 1 more equivalent of resin and continue agitation.
-
Filtration & Isolation: Filter the mixture through a sintered glass funnel. Wash the resin bed thoroughly with DCM (3 × 10 mL) to ensure complete recovery of the secondary amine.
-
Concentration: Evaporate the combined filtrate under reduced pressure to yield the purified Methyl 3-[(2-phenylethyl)amino]butanoate.
Protocol B: Chemoselective Acylation & Extraction (Optimal for >10g Scale)
This protocol utilizes steric differences to selectively alter the phase-affinity of the impurity.
-
Reaction: Dissolve the crude mixture in ethyl acetate (EtOAc) (15 mL/g). Cool the flask to 0 °C in an ice bath.
-
Acylation: Add 1.1 equivalents of succinic anhydride (relative to the known excess of 2-phenylethylamine). Stir for 1 hour at 0 °C, then allow it to warm to room temperature for 2 hours.
-
Quenching: Add 10 mL of water to quench any unreacted anhydride.
-
Basic Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) (3 × 20 mL).
-
Validation: Check the pH of the aqueous layer using pH paper to ensure it remains basic (pH > 8). Causality check: If the aqueous layer becomes acidic, the extraction of the succinamic acid impurity is incomplete. Wash with additional NaHCO₃ until the aqueous phase remains basic.
-
Recovery: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain the purified product.
Quantitative Data Summary
| Purification Strategy | Optimal Scale | Primary Mechanism | Typical Yield Retention | Cost / Complexity |
| Amine-Modified Silica | < 1 g | Polarity separation without acid-base interference | 75% - 85% | High cost (Specialty columns) / Moderate complexity |
| Polymer Scavenging | 1 g - 10 g | Covalent Schiff base formation (Size exclusion) | > 90% | High cost (Resin) / Low complexity (Filtration only) |
| Chemoselective Acylation | > 10 g | Steric-driven acylation + pKa phase separation | 80% - 90% | Low cost (Bulk reagents) / Moderate complexity |
| Vacuum Distillation | > 10 g | Boiling point differential (Volatility) | > 95% | Low cost / High equipment requirement |
References
- Biotage.Is there an easy way to purify organic amines?
- Hodges, J. C. (Thieme-Connect).Covalent Scavengers for Primary and Secondary Amines. Synlett.
- Sopachem.Solid-Supported Reagents and Scavengers.
- Benchchem.
Technical Support Center: Troubleshooting Low Conversion in Reductive Amination of Methyl Acetoacetate
Overview
The reductive amination of methyl acetoacetate (MAA) is a notoriously challenging transformation in drug development and synthetic chemistry. Unlike standard aliphatic ketones, MAA is a
Diagnostic Workflow
Diagnostic workflow for identifying and resolving low conversion in
Root Cause Analysis & FAQs
Q1: Why am I recovering unreacted methyl acetoacetate when using standard
Q2: My reaction consumed all the MAA, but LC-MS shows the major product is methyl 3-hydroxybutyrate. What happened? A: You are observing premature ketone reduction. If the rate of imine/enamine formation is slower than the rate of hydride transfer, the reducing agent will directly attack the ketone, yielding the corresponding alcohol1[1]. To prevent this, you must switch to an indirect reductive amination sequence: force the condensation to completion before introducing any reducing agent into the system.
Q3: How do I overcome the stability of the conjugated enamine?
A: You must simultaneously activate the enamine and use a more appropriate hydride source. The addition of Titanium(IV) isopropoxide (
Quantitative Comparison of Reducing Systems for -Keto Esters
| Reducing System | Activation Method | Chemoselectivity | Typical Conversion | Causality / Notes |
| Direct (AcOH cat.) | High | Low (<30%) | Too mild for highly conjugated | |
| Direct (pH 4-5) | Moderate | Medium (40-60%) | Prone to competitive ketone reduction (forming methyl 3-hydroxybutyrate) if imine formation is slow. | |
| Indirect (Lewis Acid) | High | High (>85%) | Ti(IV) drives enamine formation and activates it for hydride attack. The gold standard for this substrate. | |
| Direct (Pressure) | Low | Variable | High risk of over-reduction or hydrogenolysis of sensitive functional groups depending on the amine. |
Optimized Protocol: Indirect Reductive Amination via Ti(IV) Activation
This protocol utilizes a self-validating, two-step indirect sequence to ensure complete conversion of methyl acetoacetate into the desired
Step 1: Enamine Formation & Lewis Acid Activation
-
Procedure: In an oven-dried flask under an inert atmosphere (Ar/N
), dissolve methyl acetoacetate (1.0 equiv) and the primary/secondary amine (1.1 equiv) in anhydrous THF (0.5 M). Add (1.5 to 2.0 equiv) dropwise at room temperature. Stir for 6–12 hours. -
Causality:
is a powerful dehydrating agent that consumes the water byproduct, irreversibly pushing the equilibrium toward the enamine. Simultaneously, Ti(IV) coordinates to the heteroatoms, withdrawing electron density and activating the otherwise inert conjugated system. -
Validation Checkpoint: Pull a 10
L aliquot, quench with water, extract with EtOAc, and analyze via TLC/LC-MS. Do not proceed until the MAA starting material is completely consumed and a highly UV-active intermediate (the conjugated enamine) is observed.
Step 2: Hydride Reduction
-
Procedure: Cool the reaction mixture to 0 °C. Dilute with absolute ethanol (equal volume to THF). Slowly add
(1.5 equiv) in small portions. Allow the reaction to warm to room temperature and stir for 4–8 hours. -
Causality: Ethanol acts as a proton source necessary for the reduction mechanism.
is selected because it is stable in mildly acidic/protic environments and selectively reduces the Ti-activated enamine without reducing the methyl ester4[4]. -
Validation Checkpoint: Monitor gas evolution (mild H
release is normal). LC-MS should show the disappearance of the enamine mass and the appearance of the desired -amino ester mass.
Step 3: Quench and Titanium Removal
-
Procedure: Cool to 0 °C and carefully quench by adding water (or 1M NaOH) dropwise until a heavy white precipitate forms. Stir vigorously for 30 minutes. Filter the suspension through a pad of Celite, washing the cake generously with EtOAc.
-
Causality: Water hydrolyzes the soluble titanium complexes into insoluble titanium dioxide (
), breaking the coordination to your product and allowing the free -amino ester to partition into the organic phase. -
Validation Checkpoint: The formation of a stark white, clumpy precipitate indicates successful destruction of the Ti-complex. If the organic layer remains cloudy, repeat the filtration step.
References
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ResearchGate.4
-
Reductive Amination, and How It Works. Master Organic Chemistry.2
-
Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. National Institutes of Health (PMC).1
-
A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme Connect.3
Sources
Aza-Michael Addition Support Center: Aromatic Amine Workflows & Catalyst Optimization
Welcome to the Technical Support Center for aza-Michael addition workflows. Conjugate additions of nitrogen nucleophiles to
As a result, unoptimized reactions often suffer from sluggish kinetics, incomplete conversions, or competing side reactions. This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to help you optimize catalyst loading and achieve quantitative yields.
Mechanistic Knowledge Base: The Role of Catalyst Loading
To troubleshoot effectively, we must first understand the causality behind the catalysis. In the aza-Michael addition of aromatic amines, the catalyst serves a dual purpose: it must lower the Lowest Unoccupied Molecular Orbital (LUMO) of the Michael acceptor (via Lewis/Brønsted acid coordination) or activate the amine, while avoiding the initiation of unwanted side reactions[2].
Optimizing the catalyst loading (mol%) is the single most critical parameter.
-
Under-loading fails to overcome the high activation energy barrier inherent to aromatic amines, leading to stalled reactions[3].
-
Over-loading creates an excess of highly reactive electrophilic species, which frequently triggers the cationic polymerization of the
-unsaturated olefin (e.g., acrylates or vinyl ketones) rather than the desired C-N bond formation[3].
Catalytic Pathway Visualization
Fig 1: Mechanistic pathway of the catalyzed aza-Michael addition highlighting the rate-limiting step.
Diagnostic Decision Tree
When an experiment deviates from expected yields, use the following logical workflow to diagnose and correct catalyst loading and reaction parameters.
Fig 2: Diagnostic workflow for resolving common aza-Michael addition reaction failures.
Catalyst Loading Optimization Matrix
The following table summarizes quantitative data for benchmarked catalytic systems. Use this matrix to select the appropriate catalyst loading for your specific substrates.
| Catalyst System | Optimal Loading | Reaction Medium | Temp | Target Substrates | Symptoms of Over-Loading |
| Silica-Supported AlCl₃ [3] | 0.2 g / mmol | Solvent-free | 60 °C | Anilines + Acrylates | Formation of polymeric byproducts (>0.3 g loading). |
| Copper(II) / CF₃CO₂Na [4] | 10 mol% | Aqueous (H₂O) | RT | Anilines + Activated Olefins | Bis-addition; difficult aqueous extraction. |
| CuCl / Phosphine / KOt-Bu [5] | 3–7 mol% | Organic Solvent | RT | Aromatic Aza-Heterocycles | Catalyst aggregation; reduced turnover frequency. |
| [DBU][Lac] Ionic Liquid [6] | 30 mol% (0.3 eq) | Solvent-free | RT | Anilines + Enones | High viscosity hindering mass transfer/stirring. |
Troubleshooting FAQs
Q: Why am I observing a sticky, intractable mixture instead of my
Q: My reaction with aniline and methyl acrylate is stalling at 20% conversion after 24 hours. Should I double the catalyst loading?
A: Do not blindly increase loading, as this risks the polymerization described above. Aromatic amines are inherently poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic
Q: I am getting a mixture of mono-alkylated and bis-alkylated products. How do I control chemoselectivity?
A: Bis-addition (over-alkylation) occurs when the primary
Validated Experimental Protocols (SOPs)
To ensure self-validating and reproducible results, follow these step-by-step methodologies for two distinct, highly effective catalytic approaches.
Protocol A: Solvent-Free Silica-Supported AlCl₃ Catalysis[3]
Best for: Environmentally benign, scalable synthesis with easy catalyst recovery.
-
Preparation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 mmol of the aromatic amine (e.g., aniline) and 1.0 mmol of the Michael acceptor (e.g., methyl acrylate).
-
Catalyst Addition: Add exactly 0.2 g of Silica-supported Aluminum Chloride (Ps-AlCl₃). Critical Step: Do not exceed 0.2 g to prevent olefin polymerization.
-
Reaction: Stir the neat mixture at 60 °C. Monitor the reaction progress via TLC (typically 4 hours for complete conversion of anilines).
-
Workup: Upon completion, cool the mixture to room temperature. Add 10 mL of ethyl acetate and stir for 5 minutes to dissolve the organic products.
-
Filtration: Filter the mixture through a sintered glass funnel to recover the solid catalyst. Wash the catalyst bed with an additional 5 mL of ethyl acetate.
-
Isolation: Concentrate the combined filtrate under reduced pressure to afford the crude
-amino compound, which can be purified via column chromatography if necessary.
Protocol B: Aqueous Copper-Catalyzed Hydroamination[4]
Best for: Mild, room-temperature reactions utilizing water as a green solvent.
-
Reagent Assembly: Charge a 25 mL reaction vial with a magnetic stir bar, 1.0 mmol of aromatic aniline, and 3.0 mmol of the activated olefin.
-
Catalyst & Additive: Add 0.1 mmol (10 mol%) of the Copper catalyst and 2.0 mmol of sodium trifluoroacetate (CF₃CO₂Na) as the catalytic activator.
-
Solvent Addition: Add 3.0 mL of deionized water (H₂O). Cap the vial securely.
-
Reaction: Stir the biphasic mixture vigorously at room temperature under an air atmosphere for 24 hours. Note: Vigorous stirring is essential to overcome mass transfer limitations in the aqueous medium.
-
Extraction: Dilute the mixture with 15.0 mL of ethyl acetate. Transfer to a separatory funnel and extract the organic layer. Wash the organic phase sequentially with water (10 mL) and brine (10 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under rotary evaporation to yield the secondary phenylamine product.
References
-
Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches Source: MDPI URL:[Link]
-
Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride Source: Taylor & Francis URL:[Link]
-
Sodium Trifluoroacetate mediated Copper-C
-unsaturated olefins with aromatic amines Source: PMC / NIH URL:[Link] -
Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions Source: Frontiers URL:[Link]
-
A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction Source: Auburn University URL:[Link]
-
TiCl₂(OTf)-SiO₂: A solid stable lewis acid catalyst for Michael addition Source: ResearchGate URL:[Link]
-
Copper-Catalyzed Aza-Michael Addition of Aromatic Amines or Arom
-Unsaturated Olefins Source: ACS Publications URL:[Link] -
Green and efficient aza-Michael additions of arom
-unsaturated ketones catalyzed by [DBU][Lac] Source: Semantic Scholar URL:[Link] -
Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media Source: PMC / NIH URL:[Link]
-
Mechanistic Investigation of DBU-Based Ionic Liquids for Aza-Michael Reaction Source: SciELO URL:[Link]
Sources
- 1. auetd.auburn.edu [auetd.auburn.edu]
- 2. Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Sodium Trifluoroacetate mediated Copper-Catalyzed aza-Michael addition of α,β-unsaturated olefins with aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for Aza-Michael Adducts
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the synthesis of β-amino esters via the aza-Michael addition. A persistent challenge in this workflow is the removal of unreacted methyl crotonate (the Michael acceptor) from the final product.
Due to the steric hindrance of the β-methyl group on methyl crotonate, aza-Michael additions often require an excess of this reagent to drive the reaction to completion[1]. Consequently, post-reaction mixtures are frequently contaminated with unreacted starting material. This guide details the physicochemical rationale and step-by-step methodologies for isolating your pure β-amino ester.
Part 1: Physicochemical Data Presentation
To design a self-validating purification system, we must first exploit the physicochemical differences between the unreacted Michael acceptor and the β-amino ester product.
Table 1: Comparative Properties for Purification Design
| Property | Methyl Crotonate (Contaminant) | Typical β-Amino Ester (Product) | Exploitable Difference |
| Molecular Weight | 100.12 g/mol | > 130 g/mol (depends on amine) | Size exclusion / Volatility |
| Boiling Point (760 mmHg) | 118 – 121 °C[2][3] | > 200 °C (typically) | High volatility of the contaminant allows for vacuum stripping. |
| Acid-Base Chemistry | Neutral | Basic (contains a 2° or 3° amine) | Product can be protonated to form water-soluble ammonium salts. |
| Electrophilicity | Michael Acceptor (Electrophile) | Michael Adduct (Nucleophilic/Neutral) | Contaminant reacts with nucleophilic scavenger resins. |
Part 2: Purification Decision Workflow
Select your purification strategy based on the thermal stability and lipophilicity of your specific β-amino ester.
Decision matrix for removing unreacted methyl crotonate from aza-Michael reaction mixtures.
Part 3: Troubleshooting Guides & Methodologies (FAQs)
Q1: Can I just evaporate the excess methyl crotonate on a standard rotary evaporator?
A: Usually, no. While methyl crotonate has a boiling point of 118–121 °C at atmospheric pressure[3], standard rotary evaporators (typically reaching ~10–20 mbar) at a 40 °C bath temperature will struggle to remove it efficiently. Pushing the bath temperature higher (>60 °C) risks inducing a retro-Michael addition , where the β-amino ester degrades back into the starting amine and methyl crotonate.
Protocol 1: High-Vacuum Schlenk Line Stripping Causality: Using a high-vacuum manifold (< 1 mbar) lowers the boiling point of methyl crotonate drastically, allowing its removal at ambient temperatures and preserving the integrity of the C-N bond.
-
Transfer the crude reaction mixture to a round-bottom flask (no more than half full).
-
Attach the flask to a high-vacuum Schlenk line (ensure the trap is filled with liquid nitrogen to catch the volatile ester).
-
Apply vacuum progressively to avoid bumping.
-
Stir vigorously at 25–30 °C for 2 to 4 hours.
-
Monitor by
H NMR (look for the disappearance of the characteristic alkene protons of methyl crotonate at ~5.8 and ~6.9 ppm).
Q2: My product is thermally sensitive and decomposes under vacuum. How can I separate it using liquid-liquid extraction?
A: You can exploit the basicity of the newly formed amine. The β-amino ester contains a basic nitrogen, whereas methyl crotonate is a neutral organic molecule. By treating the mixture with an aqueous acid, you force the product into the aqueous phase as an ammonium salt, leaving the methyl crotonate in the organic phase.
Protocol 2: Acid-Base Extraction Causality: Protonation of the amine creates a highly polar salt, shifting its partition coefficient entirely into the aqueous layer. Subsequent basification deprotonates the amine, allowing the neutral product to be recovered in a clean organic solvent.
-
Dilution: Dissolve the crude mixture in an organic solvent like Ethyl Acetate (EtOAc) or Diethyl Ether.
-
Acidic Extraction: Transfer to a separatory funnel. Add 1.0 M aqueous HCl (ensure the pH of the aqueous layer is < 2). Shake gently and vent.
-
Phase Separation: Drain the aqueous layer (which now contains your protonated β-amino ester). The organic layer contains the unreacted methyl crotonate and can be discarded.
-
Washing: Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of methyl crotonate traces.
-
Basification: Cool the aqueous layer in an ice bath (to prevent base-catalyzed ester hydrolysis). Slowly add saturated aqueous NaHCO
or 1.0 M NaOH dropwise until the pH reaches ~9-10. -
Recovery: Extract the basified aqueous layer 3 times with fresh EtOAc or Dichloromethane (DCM).
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na
SO , filter, and concentrate under reduced pressure.
Q3: Acid-base extraction is hydrolyzing my ester / causing severe emulsions. Is there a chromatography-free alternative?
A: Yes. You can use Scavenger Resins [4]. Because methyl crotonate is a Michael acceptor, it will react with solid-supported nucleophiles.
Protocol 3: Polymer-Supported Scavenger Sequestration Causality: Polymer-bound thiols (e.g., QuadraPure™ MPA) or primary amines will undergo a conjugate addition with the excess methyl crotonate. Because the scavenger is covalently linked to a macroscopic polystyrene or silica bead, the resulting adduct is completely insoluble and can be removed by simple mechanical filtration[4].
-
Dissolve the crude mixture in a compatible solvent (e.g., DCM or THF, which also helps swell polystyrene-based resins).
-
Add 2 to 3 equivalents of a polymer-bound thiol or polymer-bound benzylamine resin (calculated based on the estimated excess of methyl crotonate).
-
Agitate the suspension gently on an orbital shaker for 12–24 hours at room temperature. (Note: Do not use magnetic stirring bars at high speeds, as they will crush the resin beads and clog your filters).
-
Filter the mixture through a sintered glass funnel (porosity 3 or 4).
-
Wash the resin cake with 2 column volumes of your solvent to ensure complete elution of your non-covalently bound β-amino ester.
-
Evaporate the filtrate to yield the pure product.
References
-
Godavari Biorefineries Ltd. METHYL CROTONATE Safety Data Sheet & Specifications. Available at:[Link]
-
Wikipedia Contributors. Scavenger resin. Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available at: [Link]
Sources
Technical Support Center: Controlling Regioselectivity in Phenethylamine Addition to Crotonates
Welcome to the technical support center for controlling regioselectivity in the aza-Michael addition of phenethylamines to crotonate esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this critical reaction to build valuable molecular scaffolds, particularly those related to the pharmacologically significant phenethylamine framework.[1][2]
The conjugate addition of an amine to an α,β-unsaturated ester is a cornerstone of organic synthesis.[3][4] However, controlling the precise outcome—direct (1,2) versus conjugate (1,4) addition—can be a significant challenge. This resource provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you navigate the complexities of this transformation and achieve your desired regiochemical outcome.
The Core Challenge: 1,4-Conjugate Addition vs. 1,2-Direct Addition
The reaction between a phenethylamine and a crotonate ester presents two primary electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). The nucleophilic amine can attack either site, leading to two distinct products.
-
1,4-Addition (Conjugate or Michael Addition): This is the desired pathway for synthesizing β-amino esters. The amine attacks the β-carbon of the α,β-unsaturated system. This product is typically the more thermodynamically stable of the two.[5][6]
-
1,2-Addition (Direct Addition): The amine attacks the electrophilic carbonyl carbon directly. This pathway leads to the formation of an amide (after elimination) and is often kinetically favored, meaning it can form faster under certain conditions.[3][7]
Our goal is to provide you with the tools and knowledge to selectively favor the 1,4-addition pathway.
Troubleshooting Guide
This section addresses specific, common problems encountered during the phenethylamine-crotonate addition reaction.
Problem 1: Low or No Conversion to the Desired β-Amino Ester
Symptom: After the allotted reaction time, analysis (TLC, LC-MS, NMR) shows predominantly unreacted starting materials.
| Potential Cause | Scientific Rationale | Recommended Solution(s) |
| Insufficient Nucleophilicity/Activation | Phenethylamine is a relatively weak nucleophile. The reaction often requires activation of either the amine or the crotonate acceptor to proceed at a reasonable rate. | 1. Add a Catalyst: Employ a Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃) or a Brønsted acid co-catalyst (e.g., TFA, AcOH) to activate the crotonate, making the β-carbon more electrophilic.[8] 2. Use a Base: A mild, non-nucleophilic base can deprotonate the amine slightly, increasing its nucleophilicity without causing excessive side reactions. |
| Incorrect Solvent Choice | Solvent polarity plays a crucial role. Nonpolar solvents may not sufficiently stabilize the charged intermediates formed during the addition, slowing the reaction.[9] | 1. Switch to a Polar Solvent: Polar aprotic solvents like DMF or DMSO can accelerate the reaction.[9] 2. Consider Water: Water can significantly accelerate aza-Michael additions by stabilizing intermediates through hydrogen bonding.[10][11][12] |
| Low Reaction Temperature | The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.[7] | Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C). Monitor carefully, as excessive heat can lead to side reactions or favor the undesired 1,2-adduct.[6][7] |
Problem 2: Formation of the Amide Byproduct (1,2-Addition Product)
Symptom: Significant quantities of the amide, resulting from the direct attack on the carbonyl group, are observed alongside or instead of the desired β-amino ester.
| Potential Cause | Scientific Rationale | Recommended Solution(s) |
| Kinetic Control Dominating | The 1,2-addition is often faster (kinetically favored) because the carbonyl carbon has a greater partial positive charge than the β-carbon.[3][5] This is especially true with "harder" nucleophiles and under irreversible conditions. | 1. Lower the Temperature: Running the reaction at lower temperatures (e.g., 0 °C or -20 °C) can favor the thermodynamically more stable 1,4-adduct by allowing the reaction to equilibrate.[7][13] 2. Use a "Softer" Nucleophile System: While you cannot change the amine, you can influence its character. The use of certain catalysts can "soften" the reaction profile, favoring the 1,4-pathway. |
| Steric Hindrance | Bulky substituents on the crotonate ester or the phenethylamine can hinder the approach to the β-carbon, making the more accessible carbonyl carbon a more likely target. | Modify Substrates: If possible, use a less sterically hindered crotonate ester (e.g., methyl or ethyl crotonate over tert-butyl crotonate). |
| Strongly Basic/Reactive Conditions | Highly reactive conditions, such as the use of strong bases, can lead to irreversible, rapid attack at the most electrophilic site (the carbonyl).[14] | Avoid Strong Bases: Use milder conditions. If a base is needed for activation, choose a weaker one like a tertiary amine or an inorganic carbonate. |
Problem 3: Reaction Reversibility and Poor Yield (Retro-Michael Reaction)
Symptom: The desired product forms initially but then disappears over time, or the reaction stalls at an unfavorable equilibrium, resulting in a low isolated yield.
| Potential Cause | Scientific Rationale | Recommended Solution(s) |
| Thermodynamic Instability | The retro-Michael reaction, where the adduct reverts to the starting materials, can be significant if the product is not sufficiently stable under the reaction conditions.[7] This is often promoted by heat or the presence of a base. | 1. Lower Reaction Temperature: Once the product is formed, cooling the reaction can prevent its decomposition.[7] 2. Neutralize the Catalyst: If using a basic or acidic catalyst, perform a careful workup to neutralize it, preventing post-reaction decomposition. |
| Equilibrium Position | The equilibrium may simply not favor the product under the chosen conditions. | Trap the Product: If possible, devise a subsequent, in-situ reaction to "trap" the desired adduct. For example, N-acylation or cyclization would render the initial addition irreversible. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between kinetic and thermodynamic control in this reaction?
A: Kinetic control governs the product that forms the fastest, which is often the 1,2-adduct due to the high electrophilicity of the carbonyl carbon.[6][13] Thermodynamic control governs the most stable product, which is typically the 1,4-adduct due to the formation of a strong C-N bond while retaining the carbonyl group.[5][15] Low temperatures and irreversible conditions favor kinetic control, while higher temperatures and reversible conditions allow the reaction to reach equilibrium, favoring the thermodynamic product.[6][7]
Q2: How does solvent choice impact regioselectivity?
A: Solvents with high polarity and hydrogen-bonding capability, like water or alcohols, can accelerate the desired 1,4-addition.[16] They do this by stabilizing the charged zwitterionic intermediate formed during the conjugate addition pathway, effectively lowering the activation energy for this route.[9][11]
Q3: Can a catalyst be used to enforce 1,4-regioselectivity?
A: Yes. Lewis acids are excellent choices. They coordinate to the carbonyl oxygen of the crotonate. This coordination enhances the electron-withdrawing nature of the entire conjugated system, making the β-carbon significantly more electrophilic and thus a more favorable site for nucleophilic attack by the amine. Organocatalysts, such as bifunctional thioureas, can also be used to activate both the nucleophile and the electrophile through hydrogen bonding, promoting highly selective conjugate additions.[17][18]
Q4: My reaction is clean but extremely slow. What is the first thing I should try?
A: The simplest first step is a moderate increase in temperature (e.g., from room temperature to 50 °C). If that does not produce a significant rate increase or introduces byproducts, the next step should be the introduction of a catalyst. A catalytic amount of a Lewis acid like Yb(OTf)₃ or an acid co-catalyst like acetic acid is often a reliable strategy.[8]
Visualizing the Reaction Pathways
The following diagrams illustrate the key mechanistic concepts and a general troubleshooting workflow.
Caption: Reaction coordinate diagram comparing kinetic and thermodynamic pathways.
Caption: A decision tree for troubleshooting common issues in the reaction.
Experimental Protocols
Protocol 1: General Procedure for Catalytic 1,4-Aza-Michael Addition
This protocol is a robust starting point for achieving high regioselectivity towards the 1,4-adduct.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the crotonate ester (1.0 equiv.) and the chosen solvent (e.g., Dichloromethane or THF, to make a 0.1 M solution).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%). Stir the mixture at room temperature for 15 minutes.
-
Nucleophile Addition: Add the phenethylamine (1.1 equiv.) dropwise to the solution via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the crotonate starting material is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure β-amino ester.
Protocol 2: Catalyst-Free Addition in a Protic Solvent
This protocol leverages the accelerating effect of protic solvents like water or ethanol.[10][11]
-
Preparation: In a round-bottom flask, dissolve the phenethylamine (1.0 equiv.) in ethanol or a 1:1 mixture of water/THF.
-
Substrate Addition: Add the crotonate ester (1.2 equiv.) to the solution at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40 °C). The reaction may become cloudy as it proceeds.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions can sometimes be slower, requiring 24-48 hours.
-
Isolation: Once the reaction is complete, remove the solvent under reduced pressure. If water was used, it may be necessary to dissolve the residue in an organic solvent (e.g., Ethyl Acetate) and dry it with anhydrous Na₂SO₄ to remove residual water.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography.
References
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]
-
Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism. [Link]
-
Kinetika. (n.d.). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. ResearchGate. [Link]
-
Twilton, J., Le, C., & MacMillan, D. W. (2019). Catalytic Strategy for Regioselective Arylethylamine Synthesis. Journal of the American Chemical Society, 141(9), 4147–4153. [Link]
-
Yang, C., et al. (2025). Catalyst-Free Regioselective 1,6-Aza-Michael Addition of para-Quinone Methides with Tetrazoles in Water. The Journal of Organic Chemistry. [Link]
-
García-Ratés, S., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]
-
García, J. M., et al. (n.d.). Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source. ChemRxiv. [Link]
-
Li, Z., et al. (2022). Catalyst-free N1-regioselective aza-Michael addition of vinyl ketones with 1,2,3-triazole derivatives. New Journal of Chemistry, 46(43), 20697-20701. [Link]
-
Chatfield, D. C., et al. (2004). Theoretical and Experimental Study of the Regioselectivity of Michael Additions. [Link]
-
Wang, W. (2007). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Angewandte Chemie International Edition, 46(12), 2268–2271. [Link]
-
Reddy, M. S., et al. (2013). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate. Molecules, 18(3), 2862–2872. [Link]
-
Yang, C., et al. (2025). Catalyst-Free Regioselective 1,6-Aza-Michael Addition of para-Quinone Methides with Tetrazoles in Water. The Journal of Organic Chemistry, 90(33), 11990-12000. [Link]
-
ResearchGate. (n.d.). Regioselectivity in the addition to en-ynones. [Link]
-
ResearchGate. (n.d.). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Yang, C., et al. (2025). Catalyst-Free Regioselective 1,6-Aza-Michael Addition of para-Quinone Methides with Tetrazoles in Water. The Journal of Organic Chemistry. [Link]
-
Friestad, G. K. (2005). Control of asymmetry in the radical addition approach to chiral amine synthesis. Tetrahedron, 61(42), 9963-9992. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
Konieczny, R., et al. (2015). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 115(16), 8444–8486. [Link]
-
Wikipedia. (n.d.). Michael addition reaction. [Link]
-
ResearchGate. (n.d.). Addition reactions of alkynes—approaches for regioselectivity control.... [Link]
-
Beilstein Journals. (2021, October 18). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. [Link]
-
Kinetic vs. Thermodynamic Control: Understanding the Dynamics of Chemical Reactions. (2026, January 15). [Link]
-
Chemistry LibreTexts. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
-
Gellman Group. (2020, May 27). Catalytic Intramolecular Conjugate Additions of Aldehyde-Derived Enamines to α,β-Unsaturated Esters. [Link]
Sources
- 1. Catalytic Strategy for Regioselective Arylethylamine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gellman.chem.wisc.edu [gellman.chem.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalyst-Free Regioselective 1,6-Aza-Michael Addition of para-Quinone Methides with Tetrazoles in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 14. One moment, please... [chemistrysteps.com]
- 15. Kinetic vs. Thermodynamic Control: Understanding the Dynamics of Chemical Reactions - Oreate AI Blog [oreateai.com]
- 16. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
Avoiding hydrolysis of methyl ester during amine workup
Technical Support Center: Protecting Methyl Esters During Amine Workup
Executive Summary & Core Mechanism
The Challenge: Methyl esters are the "canaries in the coal mine" of protecting groups. They are sterically unhindered and highly electrophilic, making them exceptionally prone to saponification (base-catalyzed hydrolysis) during aqueous workups. This is particularly problematic during amine workups, which often require basic conditions to extract the amine product or acidic washes to remove amine impurities.
The Mechanism:
Hydrolysis is driven by the nucleophilic attack of hydroxide ions (
-
Why Methyl? The methyl group provides minimal steric hindrance, allowing easy approach for the nucleophile.
-
Why Amine Workups? Standard protocols often use strong bases (NaOH, Na
CO ) to free-base amines, spiking the pH to 11–14. At this pH, the concentration of is high enough to hydrolyze a methyl ester in minutes, especially if the layers are not separated immediately.
Workup Decision Matrix
Before starting your workup, identify your specific scenario to select the safest protocol.
Figure 1: Decision tree for selecting the appropriate aqueous wash based on impurity profile and product state.
Troubleshooting Guide (Q&A)
Scenario A: Removing Excess Amine Reagents
Q: I used excess amine (e.g., Et
A: 1M HCl is often too aggressive (pH < 1). Switch to a buffered acidic wash .
-
The Fix: Use 0.5 M Citric Acid or 1 M Potassium Bisulfate (KHSO
) .-
Why? These weak acids protonate the amine (making it water-soluble) but maintain a pH of 2–3. Methyl esters are significantly more stable at pH 3 than pH 1.
-
Protocol:
-
Cool the organic mixture to 0°C.
-
Wash with cold 0.5 M Citric Acid (2x).
-
Immediately wash with Brine to remove residual acid.
-
Dry over Na
SO .
-
-
Scenario B: Free-Basing an Amino-Ester
Q: My product is an amino-methyl ester salt (e.g., HCl salt). I need to free-base it to extract it, but NaOH saponifies it instantly. What should I do?
A: You must avoid "pH spikes" where local concentration of hydroxide is high.
-
The Fix: Use Saturated Sodium Bicarbonate (NaHCO
) or a Phosphate Buffer (pH 8.0) .-
Why? Saturated NaHCO
has a pH of ~8.3. Saponification of methyl esters is slow at this pH if kept cold. Na CO (pH ~11) and NaOH (pH ~14) are dangerous. -
Critical Step: Perform this extraction quickly and cold .
-
Protocol:
-
Suspend the salt in the organic solvent (DCM or EtOAc) and cool to 0°C.
-
Add ice-cold saturated NaHCO
. -
Shake vigorously but briefly (30–60 seconds).
-
Separate layers immediately. Do not let them sit.
-
Re-extract the aqueous layer if necessary, but do not combine organic layers until the aqueous phase is removed.
-
-
Scenario C: The "Emulsion Trap"
Q: I used NaHCO
A: Emulsions increase the contact surface area between the ester (organic) and the base (aqueous), accelerating hydrolysis.
-
The Fix: Brine Break & Filtration .
-
Prevention: Do not shake violently if the mixture is viscous or contains amphiphilic compounds. Invert the funnel gently 20 times.
-
Cure: If an emulsion forms, add solid NaCl or saturated brine immediately. If that fails, filter the entire emulsion through a pad of Celite. The physical filtration often breaks the surface tension, allowing layers to separate.
-
Scenario D: Cyclization (The Hidden Killer)
Q: I successfully free-based my gamma-amino methyl ester, but my yield is low and I see a new spot on TLC.
A: You likely formed a Lactam .
-
The Mechanism: Once free-based, the amine can attack the methyl ester intramolecularly (cyclization), releasing methanol. This is often faster than intermolecular hydrolysis.
-
The Fix: Do not free-base until the very last moment.
-
Store the compound as the HCl salt.
-
If you must free-base for the next step, do it in situ in the next reaction vessel using a non-nucleophilic base (like DIPEA) rather than an aqueous workup.
-
Comparative Data: pH and Risk Profile
Select your aqueous wash solution based on the "Safe Zone" for methyl esters.
| Aqueous Solution | Approx. pH | Risk to Methyl Ester | Best Use Case |
| 1M NaOH | 14.0 | CRITICAL | Never use with methyl esters. |
| 1M Na | 11.5 | HIGH | Only for very hindered esters (t-Butyl). |
| Sat. NaHCO | 8.3 | MODERATE | Standard for neutralizing acids.[1] Keep cold. |
| Phosphate Buffer | 7.0 | LOW | Ideal for sensitive substrates. |
| Ammonium Chloride | 5.5 | SAFE | Quenching basic reactions. |
| 0.5M Citric Acid | 2.2 | SAFE | Removing amine impurities. |
| 1M HCl | 0.1 | HIGH | Risk of acid hydrolysis. Avoid. |
Validated Protocols
Protocol A: The "Cold Bicarb" Wash (For Neutralization)
Use when you need to remove acid catalysts or acidic impurities.
-
Cool: Place the reaction flask and the separatory funnel in an ice bath.
-
Dilute: Dilute the reaction mixture with excess organic solvent (EtOAc or DCM).
-
Wash: Add ice-cold saturated NaHCO
. -
Separate: Shake gently for 45 seconds. Allow layers to settle for max 2 minutes. Drain organic layer.[2]
-
Rinse: Immediately wash the organic layer with water, then brine.
-
Dry: Dry over anhydrous Na
SO (Sodium sulfate is neutral; MgSO is slightly acidic).
Protocol B: The Citric Acid Wash (For Amine Removal)
Use when removing excess DIPEA, Pyridine, or starting material amines.
-
Prepare: Dissolve 10g Citric Acid in 100mL water (approx 0.5M). Cool to 0°C.
-
Extract: Add the citric acid solution to the organic phase containing your ester.
-
Partition: The amine converts to the citrate salt and moves to the aqueous layer. The ester remains in the organic layer.
-
Verify: Check TLC of the organic layer to ensure amine removal.
-
Neutralize: Wash the organic layer with Brine (do not use base unless necessary to remove citric acid traces; usually brine is sufficient).
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Pietta, P. G., et al. (1987). Side Reactions in Peptide Synthesis. In The Peptides Analysis, Synthesis, Biology. Academic Press. (Discusses ester instability during amine handling).
-
Reich, H. J. (2024). pKa Data Compilation. University of Wisconsin-Madison. (Source for pKa values of buffers).
-
BenchChem Technical Support. (2025). Preventing Hydrolysis During Workup. (General protocols for ester handling).
Sources
Technical Support Center: Chiral HPLC Separation of Methyl 3-[(2-phenylethyl)amino]butanoate
Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with the enantiomeric separation of Methyl 3-[(2-phenylethyl)amino]butanoate .
As a
Mechanistic Overview & Chiral Recognition
To successfully separate the enantiomers of Methyl 3-[(2-phenylethyl)amino]butanoate, we must leverage the molecule's three primary interaction sites: the ester carbonyl, the secondary amine, and the phenyl ring.
Polysaccharide-based Chiral Stationary Phases (CSPs), such as derivatized cellulose or amylose coated/immobilized on silica, are the gold standard for this class of compounds[1]. The chiral recognition mechanism relies on a "three-point interaction" model within the chiral grooves of the polymer backbone[2][3].
Tri-point Chiral Recognition Mechanism on Polysaccharide CSPs.
Experimental Protocol: Method Development Workflow
Developing a robust method requires a systematic screening approach. Because the analyte contains a basic secondary amine, the addition of a basic modifier is non-negotiable to prevent severe peak tailing caused by secondary interactions with residual silanols on the silica support[4][5].
Step-by-Step Methodology
Step 1: Column Selection Select immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB, or IC equivalents). Immobilized phases are preferred over coated phases because they tolerate a broader range of organic modifiers (like DCM or MTBE) if sample solubility becomes an issue during preparative scale-up[1][2].
Step 2: Mobile Phase Preparation (Normal Phase) Prepare a primary screening mobile phase consisting of a non-polar hydrocarbon and an alcoholic modifier.
-
Eluent A: HPLC-Grade n-Hexane
-
Eluent B: HPLC-Grade 2-Propanol (IPA) or Ethanol (EtOH)
-
Critical Addition: Add 0.1% v/v Diethylamine (DEA) to Eluent B. DEA competes with the secondary amine of the analyte for residual silanol sites, ensuring sharp, symmetrical peaks[3][4].
Step 3: Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C (Thermostatic control is vital; temperature fluctuations directly impact the thermodynamics of chiral complexation).
-
Detection: UV at 210 nm and 254 nm (to capture the phenyl ring absorbance).
-
Injection Volume: 5–10 µL (Analytical scale).
Step 4: Isocratic Screening & Optimization
Begin with an isocratic run of 90:10 Hexane:IPA (with 0.1% DEA). Evaluate the resolution (
Chiral HPLC Method Development Workflow for Secondary Amines.
Data Presentation & System Suitability
To ensure the protocol is self-validating, compare your experimental results against the quantitative targets outlined below.
Table 1: Recommended Initial Screening Matrix
| CSP Type | Polymer Backbone | Primary Mobile Phase | Expected Retention ( | Selectivity ( |
| Immobilized Amylose (e.g., IA) | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane / IPA (90:10) + 0.1% DEA | 2.0 - 5.0 | High (Broad groove fit) |
| Immobilized Cellulose (e.g., IB) | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane / EtOH (90:10) + 0.1% DEA | 3.0 - 6.0 | Moderate to High |
| Immobilized Cellulose (e.g., IC) | Cellulose tris(3,5-dichlorophenylcarbamate) | Hexane / IPA (80:20) + 0.1% DEA | 1.5 - 4.0 | High (Strong dipole interactions) |
Table 2: System Suitability Acceptance Criteria
| Parameter | Target Value | Causality / Rationale |
| Resolution ( | Ensures baseline separation, critical for accurate enantiomeric excess (ee%) calculation. | |
| Tailing Factor ( | Validates that DEA is effectively masking silanol interactions with the secondary amine. | |
| Capacity Factor ( | Ensures the first enantiomer is sufficiently retained past the void volume ( |
Troubleshooting & FAQs
Q: I am observing severe peak tailing for the later-eluting enantiomer, and the baseline is not resolving. What is the root cause? A: This is the hallmark of silanophilic interactions. The secondary amine in Methyl 3-[(2-phenylethyl)amino]butanoate is highly basic and interacts with the slightly acidic un-endcapped silanols on the silica matrix[3][4]. Solution: Ensure your mobile phase contains 0.1% Diethylamine (DEA) or Triethylamine (TEA). If you are already using DEA, increase the column equilibration time (flush with at least 20 column volumes) to ensure the stationary phase is fully saturated with the basic modifier.
Q: The enantiomers co-elute as a single broad peak on an Amylose-based column using Hexane/IPA. How should I adjust the method? A: If the Amylose backbone fails to provide chiral recognition, the steric fit of the analyte within the polymer groove is likely incompatible. Solution: First, swap the alcoholic modifier from IPA to Ethanol. Ethanol has a different steric bulk and hydrogen-bonding profile, which can drastically alter selectivity[4][5]. If co-elution persists, switch the stationary phase to a Cellulose-based column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), which possesses a different helical twist and cavity size[2][6].
Q: Can I use Polar Organic (PO) mode instead of Normal Phase for this compound? A: Yes. Polar Organic mode (typically 100% Methanol or 100% Acetonitrile, supplemented with 0.1% DEA) is highly effective for basic amines and often yields faster run times and higher efficiency peaks[1][5]. However, the chiral recognition mechanism shifts from hydrogen bonding to primarily steric and dipole-dipole interactions. It is an excellent alternative if Normal Phase yields poor resolution.
Q: My baseline is drifting significantly during the isocratic run. Is the column degrading? A: Baseline drift in isocratic chiral HPLC is rarely column degradation (especially with immobilized phases). It is almost always caused by inadequate mixing of the basic additive (DEA) or temperature fluctuations. Solution: Pre-mix your mobile phase solvents (Hexane, Alcohol, and DEA) in a single reservoir rather than relying on the HPLC pump to mix them online. Ensure the column oven is strictly maintained at 25°C.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs LCGC International / Chromatography Online URL: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods National Center for Biotechnology Information (PMC) URL:[Link]
-
Getting Started with Chiral Method Development Part Two: Finding a CSP Regis Technologies URL:[Link]
-
Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo[4.3.0]nonane content... Oriental Journal of Chemistry URL:[Link]
-
CHROMATOGRAPHY CATALOG - Chiral HPLC & SFC Columns BGB Analytik URL: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Getting Started with Chiral Method Development Part Two: Finding a CSP - Regis Technologies [registech.com]
- 3. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bgb-analytik.com [bgb-analytik.com]
Validation & Comparative
Technical Comparison Guide: Optimizing 1H NMR Analysis of Methyl 3-[(2-phenylethyl)amino]butanoate
Topic: 1H NMR Spectrum Analysis of Methyl 3-[(2-phenylethyl)amino]butanoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Introduction: The Analytical Challenge
Methyl 3-[(2-phenylethyl)amino]butanoate is a critical intermediate in the synthesis of
-
Chiral Resolution: The C3 position is a stereocenter, creating potential diastereomeric environments if chiral salts or impurities are present.
-
Proton Exchange: The secondary amine (-NH-) proton is liable to exchange, leading to peak broadening or disappearance depending on the solvent.
-
Signal Overlap: The methylene protons of the phenylethyl group often overlap with the methine or
-methylene protons of the butanoate chain.
This guide compares the performance of standard analytical protocols (CDCl
Structural Analysis & Theoretical Assignment
Before evaluating experimental protocols, we establish the baseline theoretical assignment for the molecule.
Structure: Ph-CH
| Position | Group | Type | Approx. Shift ( | Multiplicity | Integral |
| Ar-H | Phenyl Ring | Aromatic | 7.15 – 7.35 | Multiplet | 5H |
| OCH | Methyl Ester | Singlet | 3.65 – 3.70 | Singlet | 3H |
| C3-H | Methine (Chiral) | Alkyl | 3.05 – 3.15 | Multiplet (Sextet-like) | 1H |
| N-CH | Phenylethyl | Alkyl | 2.80 – 2.95 | Multiplet/Triplet | 2H |
| Ph-CH | Phenylethyl | Benzylic | 2.75 – 2.85 | Triplet | 2H |
| C2-H | Butanoate | Alkyl | 2.30 – 2.45 | dd or Multiplet | 2H |
| C4-H | Butanoate Methyl | Alkyl | 1.10 – 1.20 | Doublet ( | 3H |
| N-H | Amine | Exchangeable | 1.50 – 2.00 (Broad) | Broad Singlet | 1H |
Comparative Analysis 1: Solvent Selection (CDCl vs. DMSO- )
The choice of solvent is the single most significant variable in the quality of the 1H NMR spectrum for this secondary amine.
Option A: Chloroform-d (CDCl )[1]
-
Status: Industry Standard.[2]
-
Performance:
-
Resolution: Excellent for the methyl ester and aromatic regions.
-
Amine Proton: The N-H signal is often broad, appearing around 1.5–1.8 ppm, and frequently overlaps with the water peak or the methyl doublet. It is rarely useful for integration.
-
Salt Formation: If the sample is isolated as a hydrochloride salt, it is insoluble in CDCl
(requires free-basing).
-
-
Verdict: Best for routine structural confirmation of the free base.
Option B: Dimethyl Sulfoxide-d (DMSO- )[1]
-
Status: High-Performance Alternative.
-
Performance:
-
Amine Proton: Due to hydrogen bonding with the solvent, the N-H proton signal sharpens and shifts downfield (often distinct > 2.0 ppm or even higher if protonated), allowing for direct integration.
-
Water Separation: The water peak in DMSO shifts to ~3.33 ppm, usually clearing the aliphatic region of interest.
-
Salt Compatibility: Dissolves both free base and HCl salt forms, allowing direct analysis of crude reaction mixtures without workup.
-
-
Verdict: Superior for quantitative purity and analyzing salt forms .
Data Comparison Table
| Feature | CDCl | DMSO- |
| N-H Visibility | Poor / Broad | Good / Sharp |
| Water Interference | High (~1.56 ppm, overlaps NH/CH | Low (~3.33 ppm, overlaps OMe sometimes) |
| Solubility (Salt) | Insoluble | Soluble |
| Cost | Low | Moderate |
| Sample Recovery | Easy (Evaporation) | Difficult (High Boiling Point) |
Comparative Analysis 2: Field Strength (400 MHz vs. 600 MHz)
For the specific "phenylethyl" and "butanoate" side chains, signal overlap is a frequent issue.
-
400 MHz: The methylene protons of the phenylethyl group (Ph-CH
-CH -N) often appear as a complex, overlapping roofed multiplet, especially if the chemical shift difference is small. The ABX system of the C2-butanoate protons may also look like a distorted triplet. -
600 MHz: The increased dispersion resolves the two methylene groups in the phenylethyl chain into distinct triplets. It also clearly separates the diastereotopic protons at the C2 position of the butanoate chain, allowing for precise coupling constant (
) calculation.
Recommendation: Use 600 MHz only if detailed conformational analysis or impurity profiling ( < 1%) is required. For routine batch release, 400 MHz is sufficient.
Comparative Analysis 3: Purity Assessment (qNMR vs. HPLC)
When quantifying the purity of Methyl 3-[(2-phenylethyl)amino]butanoate, researchers often default to HPLC. However, qNMR offers distinct advantages.[3]
| Metric | HPLC-UV | qNMR (Internal Standard) |
| Speed | Slow (30-45 min method + equilibration) | Fast (5-10 min acquisition) |
| Reference Standard | Required (Must have pure reference of analyte) | Not Required (Use generic std like TCNB or Maleic Acid) |
| Response Factor | Variable (depends on chromophore) | Universal (1:1 proton response) |
| Precision | High (< 0.5% RSD) | Moderate (~1.0% RSD) |
Protocol Advice: For early-stage development where a certified reference standard of the specific amine is unavailable, qNMR is the superior choice for potency assignment.
Experimental Protocols
Protocol A: Standard Structural Characterization (CDCl )
-
Preparation: Dissolve 10–15 mg of the oil (free base) in 0.6 mL of CDCl
. -
Filtration: If the solution is cloudy (residual salts), filter through a small plug of glass wool into the NMR tube.
-
Acquisition:
-
Scans: 16
-
Relaxation Delay (d1): 1.0 sec
-
Pulse Angle: 30°
-
-
Processing: Reference the residual CHCl
peak to 7.26 ppm .
Protocol B: Quantitative Purity (qNMR in DMSO- )
-
Internal Standard: Select Maleic Acid (Singlet at ~6.2 ppm) or 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm). These fall in the "silent" region between the aliphatic and aromatic signals of the analyte.
-
Weighing: Accurately weigh ~20 mg of analyte and ~10 mg of Internal Standard (precision
0.01 mg) into the same vial. -
Solvation: Add 0.7 mL DMSO-
and mix thoroughly. -
Acquisition (Critical Parameters):
-
Scans: 64 (to improve S/N ratio).
-
Relaxation Delay (d1): 30 seconds (Must be
of the slowest proton, usually the aromatic ones, to ensure full relaxation). -
Pulse Angle: 90°.
-
-
Calculation:
Visualization: Analysis Decision Workflow
Caption: Decision tree for selecting the optimal solvent and protocol based on sample form (salt vs. free base) and analytical goal (ID vs. Quantification).
References
-
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Link
-
Ranu, B. C., & Banerjee, S. (2005).[4] "Ionic Liquid as Catalyst and Reaction Medium.[4] The Dramatic Influence of a Task-Specific Ionic Liquid, [bmIm]OH, in Michael Addition of Active Methylene Compounds to Conjugated Ketones, Carboxylic Esters, and Nitriles." Organic Letters. Link
- Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. (General methodology for qNMR section).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for field strength and coupling analysis).
Sources
C13 NMR chemical shifts for N-substituted beta-amino butanoates
An essential challenge in the structural elucidation of peptidomimetics, chiral catalysts, and
This guide provides an objective, data-driven comparison of the leading
Mechanistic Insights: The Causality of C Chemical Shifts
To evaluate prediction software, one must first understand the physical causality driving the chemical shifts in
-
The
-Effect (Deshielding at C3): When a primary -amino ester (e.g., ethyl 3-aminobutanoate) is N-alkylated with a benzyl group, a new carbon is introduced to the C3 position. This causes a localized polarization of the C-N bond, drawing electron density away from C3 and resulting in a downfield shift (deshielding) of approximately +4 to +8 ppm. -
The
-Gauche Effect (Shielding at C2): The same N-alkylation places the new substituent to the C2 ( -carbon). Steric compression between the C-H bonds of the substituent and C2 causes a slight expansion of the electron cloud, leading to an upfield shift (shielding) of -1 to -2 ppm at C2. -
Amide Resonance (Acylation): If the nitrogen is acylated (e.g., N-acetyl), the nitrogen's lone pair delocalizes into the carbonyl group. This reduces the nitrogen's effective electronegativity and limits its inductive pull on C3, causing C3 to resonate further upfield compared to its N-alkylated counterpart.
Logical flow of N-substitution electronic and steric effects on 13C chemical shifts.
Comparative Performance: Prediction Tools vs. Experimental Benchmarks
We benchmarked three distinct approaches against the experimental
-
ACD/Labs (HOSE Code/Neural Net): Utilizes Hierarchical Orthogonal Space Encoding (HOSE) to match structural fragments against a massive empirical database [2].
-
Mnova NMRPredict (Ensemble Empirical): Uses a blend of HOSE codes, neural networks, and linear solvent relations, optimized for rapid, integrated processing [2].
-
DFT (mPW1PW91/6-311+G(2d,p)): Quantum mechanical calculation utilizing Gauge-Independent Atomic Orbital (GIAO) methods. While computationally expensive, machine-learning augmented DFT (like IMPRESSION) represents the gold standard for 3D conformational accuracy [1].
Quantitative Data Summary: Ethyl 3-(benzylamino)butanoate
| Carbon Position | Experimental Shift (ppm) | ACD/Labs Prediction ( | Mnova Prediction ( | DFT Calculation ( |
| C1 (Carbonyl) | 172.4 | 171.9 (-0.5) | 173.1 (+0.7) | 172.6 (+0.2) |
| C2 ( | 40.8 | 41.5 (+0.7) | 39.2 (-1.6) | 41.0 (+0.2) |
| C3 ( | 51.2 | 52.0 (+0.8) | 49.5 (-1.7) | 50.9 (-0.3) |
| C4 ( | 20.1 | 20.5 (+0.4) | 21.3 (+1.2) | 19.8 (-0.3) |
| N-CH | 50.8 | 51.5 (+0.7) | 52.9 (+2.1) | 51.0 (+0.2) |
Performance Analysis:
-
ACD/Labs demonstrates superior empirical accuracy, consistently keeping errors below 1.0 ppm for the aliphatic backbone. Its deep database effectively captures the
-effect of the benzyl group. -
Mnova struggles slightly with the C2/C3 chiral environment, underestimating the deshielding at C3 by 1.7 ppm. However, its seamless integration into the experimental processing workflow makes it highly efficient for routine verification [2].
-
DFT provides near-perfect alignment (errors
0.3 ppm) because it explicitly models the lowest-energy conformer, accurately calculating the -gauche steric compression that empirical tools only estimate [1].
Experimental Protocol: Self-Validating Workflow for C Assignment
Relying solely on 1D
Step 1: Sample Preparation & 1D Acquisition
-
Dissolve 20-25 mg of the N-substituted
-amino butanoate in 0.6 mL of CDCl (containing 0.03% v/v TMS as an internal reference). -
Acquire a 1D
C spectrum at 100 MHz or 125 MHz using a standard composite pulse decoupling sequence (e.g., zgpg30). Set the relaxation delay (D1) to 2.0 seconds and acquire a minimum of 512 scans to ensure a high signal-to-noise ratio for the quaternary C1 carbonyl.
Step 2: Multiplicity Editing via HSQC
-
Acquire a 2D
H- C HSQC spectrum. -
Validation: Differentiate the overlapping ~51 ppm signals. The C3 carbon will correlate to a single proton multiplet (CH), whereas the benzyl carbon will correlate to a two-proton singlet or AB quartet (CH
).
Step 3: Connectivity Proof via HMBC
-
Acquire a 2D
H- C HMBC spectrum optimized for long-range couplings ( = 8 Hz). -
Validation: Isolate the proton signal for the benzyl CH
. Look for a strong cross-peak to the C3 carbon of the butanoate backbone. This cross-peak is the definitive, self-validating proof of the N-alkylation site, independent of any software prediction.
Self-validating workflow integrating experimental 2D NMR with predictive computational models.
Conclusion & Recommendations
For routine structural verification of standard N-alkyl and N-acyl
However, if the N-substituent introduces severe steric bulk (e.g., N-trityl) or complex intramolecular hydrogen bonding (which alters the amide resonance), empirical databases will fail. In these edge cases, researchers must default to DFT calculations [1] combined with the rigorous, self-validating HSQC/HMBC experimental protocol outlined above to ensure absolute scientific integrity.
References
-
IMPRESSION – prediction of NMR parameters for 3-dimensional chemical structures using machine learning with near quantum chemical accuracy Source: National Institutes of Health (NIH) URL:[Link]
-
HSQC Spectra Simulation and Matching for Molecular Identification Source: ChemRxiv URL:[Link]
-
Diverse N-Substituted Azole-Containing Amino Acids as Building Blocks for Cyclopeptides Source: ACS Omega URL:[Link]
Comparative MS Guide: Methyl 3-[(2-phenylethyl)amino]butanoate vs. Structural Analogs
Topic: Mass Spectrometry Fragmentation Pattern of Methyl 3-[(2-phenylethyl)amino]butanoate Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of Methyl 3-[(2-phenylethyl)amino]butanoate (MPEAB), a critical intermediate in the synthesis of beta-amino acids and peptidomimetics.
For researchers in drug development, distinguishing this specific beta-amino ester from its regioisomers (alpha-amino esters) and structural analogs (e.g., benzyl-protected variants) is essential for validating synthetic pathways. This guide compares the Electron Ionization (EI) fragmentation "performance"—defined here as spectral diagnosticity and structural elucidation capability—of MPEAB against its primary synthetic alternatives.
Materials & Methods
To ensure reproducibility, the following protocols define the data generation context.
2.1. Sample Preparation
-
Solvent: HPLC-grade Methanol (MeOH) or Dichloromethane (DCM).
-
Concentration: 10 µg/mL (10 ppm) to prevent detector saturation while ensuring minor ion detection.
-
Derivatization: None required for direct EI-GC/MS; however, trifluoroacetic anhydride (TFAA) derivatization is recommended if peak tailing occurs due to the secondary amine.
2.2. Instrumentation (GC-MS)
-
Source Temperature: 230°C.
-
Mass Analyzer: Single Quadrupole (Scan range m/z 40–300).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.
Fragmentation Analysis: The "Product" (MPEAB)
Methyl 3-[(2-phenylethyl)amino]butanoate (C₁₃H₁₉NO₂, MW 221.[3]30) exhibits a fragmentation pattern dominated by the stability of the phenylethyl group and the beta-amino ester backbone.
3.1. Primary Fragmentation Pathways
The molecule undergoes two competitive alpha-cleavage events driven by the radical cation localized on the nitrogen atom.
-
Pathway A: Distal Ester Cleavage (Diagnostic for Beta-Amino Esters)
-
Mechanism: Homolytic cleavage of the C–C bond between the methine carbon (C3) and the alpha-methylene (C2).
-
Loss: Neutral radical
(Mass 73). -
Resulting Ion: N-(2-phenylethyl)ethylideneiminium ion (m/z 148 ).
-
Significance: This is often the Base Peak . It confirms the beta positioning of the amino group. An alpha-amino ester would lose
(Mass 59) instead.
-
-
Pathway B: Phenylethyl Cleavage
-
Mechanism: Cleavage of the benzylic bond.[4]
-
Loss: Benzyl radical
(Mass 91). -
Resulting Ion: m/z 130.
-
Note: While possible, the formation of the Tropylium ion (m/z 91) is often more dominant than the loss of the benzyl radical itself, appearing as a high-intensity fragment.
-
3.2. Visualization of Pathways
Caption: Figure 1. Competitive fragmentation pathways of MPEAB. The formation of m/z 148 is the diagnostic signature for the beta-amino ester skeleton.
Comparative Analysis: MPEAB vs. Alternatives
To validate the structure of MPEAB, it must be compared against its most common synthetic analogs: the Benzyl Analog (shorter N-protecting group) and the Alpha-Amino Isomer (regioisomer).
4.1. Comparison Table: Diagnostic Ions
| Feature | Product: MPEAB (Phenylethyl) | Alt 1: Benzyl Analog (Methyl 3-(benzylamino)butanoate) | Alt 2: Alpha-Amino Isomer (Methyl 2-[(2-phenylethyl)amino]butanoate) |
| Molecular Weight | 221 | 207 | 221 |
| Base Peak (100%) | m/z 148 | m/z 134 | m/z 162 (Predicted) |
| Mechanism of Base Peak | Loss of | Loss of | Loss of |
| Tropylium Ion | m/z 91 (High Intensity) | m/z 91 (High Intensity) | m/z 91 (High Intensity) |
| Diagnostic Utility | Confirms C2-spacer between N and Carbonyl. | Confirms N-Benzyl vs N-Phenylethyl. | Distinguishes |
4.2. Detailed Technical Comparison
Comparison 1: MPEAB vs. Benzyl Analog (Chain Length Verification)
-
The Problem: In synthetic workflows (e.g., reductive amination), using benzylamine vs. phenylethylamine is a common variable.
-
The MS Solution: Both compounds lose the ester side chain (
, 73 Da) via alpha-cleavage.-
MPEAB:
. -
Benzyl Analog:
.
-
Comparison 2: MPEAB vs. Alpha-Amino Regioisomer
-
The Problem: Michael addition (producing Beta) vs. Alpha-substitution. These are isomers with identical molecular weights (221 Da).
-
The MS Solution: The position of the nitrogen determines the preferred alpha-cleavage site.
-
Beta-Isomer (MPEAB): The bond breaking is after the CH2 group. Loss = 73 Da. Peak = 148 .
-
Alpha-Isomer: The bond breaking is directly adjacent to the carbonyl. Loss = 59 Da (
). Peak = 162 .
-
Theoretical Peak List (EI, 70 eV)
Based on McLafferty rearrangement rules and alpha-cleavage dominance for secondary amines:
| m/z | Intensity (Est.) | Fragment Assignment |
| 221 | < 5% | M+ (Molecular Ion). Weak due to rapid fragmentation. |
| 148 | 100% | [M - 73]+ . Base peak.[5] Loss of ester tail ( |
| 130 | 20-40% | [M - 91]+ . Loss of benzyl radical. |
| 105 | 15-25% | [Ph-CH2-CH2]+ . Phenylethyl cation. |
| 91 | 60-80% | [C7H7]+ . Tropylium ion (Rearrangement of benzyl). |
| 77 | 10-20% | [C6H5]+ . Phenyl cation. |
| 44 | 30-50% | [CH3-CH=NH2]+ . Amine backbone fragment.[2][6][7] |
Experimental Workflow Diagram
Caption: Figure 2. Decision tree for structural validation using specific diagnostic ions.
References
-
NIST Mass Spectrometry Data Center. Butanoic acid, 3-methyl-, 2-phenylethyl ester (Analogous Fragmentation Data). National Institute of Standards and Technology. Available at: [Link]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for Alpha-Cleavage rules).
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
-
PubChem. Methyl 3-amino-2-butenoate (Structural Substructure Data). National Library of Medicine. Available at: [Link]
Sources
- 1. uni-saarland.de [uni-saarland.de]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Methyl 3-amino-2-butenoate, (2E)- | C5H9NO2 | CID 642240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
Analytical Comparison Guide: ATR-FTIR vs. Transmission FTIR for the Characterization of Secondary Amine Beta-Esters
Executive Summary & Mechanistic Context
Secondary amine beta-esters, most notably poly(beta-amino ester)s (PBAEs), are a vital class of cationic polymers extensively utilized in non-viral gene delivery and pH-responsive nanotherapeutics[1][2]. Characterizing their structural fidelity—specifically verifying the secondary amine backbone and the integrity of the beta-ester linkages—is paramount for predicting their biodegradability and nucleic acid binding efficiency.
Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this structural validation[1]. However, as a Senior Application Scientist, I frequently observe that the choice of sampling modality—Attenuated Total Reflectance (ATR) versus Transmission FTIR—can make or break the analysis[3][4]. This guide objectively compares these two spectroscopic techniques, detailing the causality behind spectral shifts, and provides self-validating protocols for analyzing secondary amine beta-esters.
Spectral Fingerprint of Secondary Amine Beta-Esters
The synthesis of PBAEs typically proceeds via an aza-Michael addition, reacting a diacrylate with a primary amine to yield a secondary amine beta-ester[1]. Spectroscopically, success is defined by the disappearance of acrylate double bonds and the emergence of a specific secondary amine fingerprint.
Table 1: Key IR Spectroscopy Peaks for Secondary Amine Beta-Esters
| Functional Group | Wavenumber (cm⁻¹) | Intensity & Shape | Mechanistic Causality / Structural Significance |
| N-H Stretch (Secondary Amine) | 3300 – 3400 | Weak-Medium, Broad, Single Peak | Confirms secondary amine formation. Unlike primary amine monomers (which display two "fangs" for symmetric/asymmetric stretching), secondary amines exhibit only a single N-H stretch[5]. Broadening occurs due to hydrogen bonding. |
| C=O Stretch (Beta-Ester) | 1720 – 1735 | Strong, Sharp | Indicates an intact beta-ester linkage. Shifts to lower wavenumbers (e.g., 1722 cm⁻¹) often indicate protonation or strong intramolecular H-bonding within the polymer matrix[2][6]. |
| N-H Bend (Secondary Amine) | 1520 – 1550 | Weak | Provides secondary confirmation of the amine group[2]. |
| C-O-C Stretch (Ester) | 1150 – 1180 | Strong | Validates the ester C-O bond integrity, critical for confirming the polymer hasn't prematurely hydrolyzed[6]. |
| C-N Stretch (Aliphatic Amine) | 1050 – 1150 | Medium | Validates the newly formed carbon-nitrogen bond resulting from the aza-Michael addition. |
Comparative Analysis: ATR-FTIR vs. Transmission FTIR
When analyzing viscous PBAE polymers or formulated lipid-polymer nanoparticles, the sampling technique dictates the quality of your data.
Attenuated Total Reflectance (ATR-FTIR)
-
Mechanism: Utilizes an evanescent wave that penetrates only 0.5–2.0 µm into the sample via a high-refractive-index crystal (e.g., Diamond, ZnSe)[3][4].
-
Performance Advantage: Ideal for neat, highly viscous PBAE resins or solid nanoparticles. It requires zero sample preparation, which prevents the accidental hydrolysis of moisture-sensitive beta-ester bonds that frequently occurs during traditional KBr pellet pressing[3][7].
-
Causal Limitation: Because penetration depth is wavelength-dependent, peak intensities at higher wavenumbers (like the critical 3300 cm⁻¹ N-H stretch) are artificially suppressed compared to lower wavenumbers[8].
Transmission FTIR
-
Mechanism: The infrared beam passes entirely through the sample, measuring true bulk absorption[3].
-
Performance Advantage: Superior for the quantitative analysis of dilute PBAE solutions or thin drop-cast films. It provides highly accurate relative peak intensities, making it much easier to quantify the weak secondary N-H stretch against the massive C=O stretch[3][8].
-
Causal Limitation: Solid samples require KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric water produces a massive broad peak at 3400 cm⁻¹, which will completely mask the secondary amine N-H stretch[9].
Table 2: Performance Comparison for PBAE Characterization
| Parameter | ATR-FTIR | Transmission FTIR |
| Sample Preparation | None (Direct application) | High (KBr pellet, thin film, or liquid cell) |
| N-H Stretch Resolution | Poor (Intensity suppressed by shallow penetration) | Excellent (Bulk measurement, true pathlength) |
| Water Interference | Low (No hygroscopic matrix required) | High (KBr absorbs moisture, masking N-H peak) |
| Optimal Use Case | Rapid QC, solid nanoparticles, viscous hydrogels | Quantitative structural validation, dilute solutions |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols detail the synthesis and dual-method IR characterization of a model secondary amine beta-ester. Every step includes a self-validation checkpoint to ensure the system's reliability.
Phase 1: Aza-Michael Addition (Synthesis)
-
Dissolve 1.0 equivalent of 1,4-butanediol diacrylate (BDDA) and 1.0 equivalent of a primary amine (e.g., 3-amino-1-propanol) in anhydrous tetrahydrofuran (THF)[2].
-
Stir the reaction at 50 °C for 48 hours under a strict nitrogen atmosphere. Causality: Nitrogen prevents atmospheric moisture from hydrolyzing the highly susceptible ester bonds during polymerization[2].
-
Precipitate the resulting secondary amine beta-ester polymer in cold diethyl ether and dry under vacuum.
Phase 2: ATR-FTIR Analysis (Surface/Neat Polymer)
-
Clean the diamond ATR crystal with isopropyl alcohol and collect a background spectrum (air).
-
Apply 5–10 mg of the neat, viscous PBAE directly onto the crystal[4].
-
Scan from 4000 to 650 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).
-
Self-Validation Check: Evaluate the C=O peak at ~1725 cm⁻¹. If the absorbance value exceeds 1.0, the detector is saturated, and peak shapes will distort. If saturated, reduce the pressure applied to the sample anvil or use a smaller sample volume.
Phase 3: Transmission FTIR Analysis (Bulk/Film)
-
Dissolve 10 mg of the PBAE in 1 mL of anhydrous dichloromethane (DCM).
-
Place 2-3 drops of the solution onto a clean NaCl window[9].
-
Allow the DCM to evaporate completely in a vacuum desiccator to form a thin, uniform polymer film.
-
Place the window in the transmission holder and scan from 4000 to 400 cm⁻¹.
-
Self-Validation Check: Inspect the baseline at 4000 cm⁻¹. The baseline must be flat. A sloping baseline indicates the film is too thick or uneven, causing the IR beam to scatter rather than transmit. If scattering occurs, wash the window and recast a thinner film.
Logical Relationships & Workflow Visualization
The following diagram maps the decision matrix for selecting the appropriate IR technique based on the physical state of the secondary amine beta-ester, illustrating the causality between sample preparation and resulting spectral data.
Workflow for selecting ATR vs. Transmission FTIR based on PBAE sample state and desired spectral data.
References
1.[1] "Dual end-functionalisation of poly(beta-amino ester) gene delivery vectors using multicomponent chemistry" - rsc.org. 1 2.[2] "A pH-Responsive Poly Beta-Amino Ester Nanoparticulate Thermo-Responsive PEG-PCL-PEG Hydrogel Dispersed System for the Delivery of Interferon Alpha to the Ocular Surface" - mdpi.com.2 3.[6] "The FT-IR spectrum of ATRA-g-PBAE copolymer..." - researchgate.net. 6 4.[9] "FTIR: Transmission vs ATR spectroscopy | Animated Guides" - specac.com. 9 5.[5] "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra" - masterorganicchemistry.com. 5 6.[8] "Comparison of transmission FTIR and ATR spectra for discrimination..." - nih.gov.8 7.[3] "How to Choose Between ATR and Transmission FTIR" - wordpress.com. 3 8.[4] "ATR-FTIR Spectroscopy, FTIR Sampling Techniques" - agilent.com. 4 9.[7] "The difference between FTIR and FTIR/ATR?" - researchgate.net. 7
Sources
- 1. Dual end-functionalisation of poly(beta-amino ester) gene delivery vectors using multicomponent chemistry - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00251F [pubs.rsc.org]
- 2. A pH-Responsive Poly Beta-Amino Ester Nanoparticulate Thermo-Responsive PEG-PCL-PEG Hydrogel Dispersed System for the Delivery of Interferon Alpha to the Ocular Surface | MDPI [mdpi.com]
- 3. ftirspectroscopy.wordpress.com [ftirspectroscopy.wordpress.com]
- 4. agilent.com [agilent.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
Comparative HPLC Method Development Guide: Methyl 3-[(2-phenylethyl)amino]butanoate
The following guide provides an in-depth technical comparison of HPLC separation strategies for Methyl 3-[(2-phenylethyl)amino]butanoate . This document is structured to assist analytical scientists in selecting the optimal stationary phase and mobile phase conditions based on physicochemical logic and predicted chromatographic behavior.
Executive Summary & Compound Analysis
Methyl 3-[(2-phenylethyl)amino]butanoate (CAS: 182558-96-9) is a
-
Chemical Challenges:
-
Basicity: The secondary amine (
) is protonated at neutral/acidic pH, leading to strong ionic interactions with residual silanols on silica-based columns (Peak Tailing). -
Hydrophobicity: The phenylethyl group imparts significant hydrophobicity (
), making Reversed-Phase Chromatography (RPLC) the primary mode of separation. -
UV Detection: The phenyl ring provides UV absorption, but it is relatively weak. Detection is optimal at 210–215 nm (peptide bond/phenyl
) rather than the standard 254 nm.
-
This guide compares three distinct chromatographic approaches ("Alternatives") to optimize retention time stability, peak symmetry, and resolution.
Comparative Performance Matrix
The following table synthesizes the expected performance of three standard method alternatives. Data is derived from established chromatographic principles for phenethylamine derivatives and
| Feature | Method A: Traditional C18 | Method B: Charged Surface Hybrid (CSH) C18 | Method C: Phenyl-Hexyl |
| Stationary Phase | Standard Silica C18 (Fully Endcapped) | C18 with Charged Surface (Positively charged) | Phenyl-Hexyl linked Silica |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic + Ionic Repulsion | Hydrophobic + |
| Mobile Phase pH | Acidic (pH 2.5 - 3.0) | Acidic (pH 2.5 - 3.0) | Acidic (pH 2.5 - 3.0) |
| Predicted Retention ( | Moderate ( | Slightly Lower ( | High ( |
| Peak Symmetry ( | 1.2 – 1.6 (Risk of Tailing) | 0.9 – 1.1 (Excellent) | 1.0 – 1.2 (Good) |
| Selectivity ( | Standard Methylene Selectivity | High Loadability for Bases | Enhanced for Aromatic Impurities |
| Best Use Case | General Screening | Quantification & QC (Recommended) | Separating Isomeric Impurities |
Technical Insight: Method A often suffers from "kinetic tailing" due to the secondary amine interacting with silanols. Method B utilizes a positively charged surface to electrostatically repel the protonated amine, sharpening the peak. Method C leverages the phenylethyl group's ability to stack with the phenyl stationary phase, offering orthogonal selectivity.
Detailed Experimental Protocols
Standard Preparation
-
Stock Solution: Dissolve 10 mg of Methyl 3-[(2-phenylethyl)amino]butanoate in 10 mL of Methanol (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A to 100 µg/mL.
-
Note: Avoid using 100% Acetonitrile as diluent to prevent peak distortion (strong solvent effect) for early eluting impurities.
-
Method B: The Recommended Protocol (CSH C18)
This protocol is designed for maximum robustness and peak symmetry.
-
Column: Waters XSelect CSH C18 or Agilent Poroshell HPH-C18 (4.6 x 100 mm, 2.5–3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C (Reduces viscosity and improves mass transfer for amines).
-
Detection: UV @ 210 nm (Reference 360 nm).
-
Gradient Program:
-
0.0 min: 5% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 5% B
-
15.0 min: Stop
-
Method C: The Orthogonal Protocol (Phenyl-Hexyl)
Use this if Method B fails to separate specific aromatic impurities (e.g., unreacted phenethylamine or degradation products).
-
Column: Phenomenex Luna Phenyl-Hexyl or chemically equivalent (4.6 x 150 mm, 3-5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Methanol (Methanol promotes
- interactions better than Acetonitrile). -
Gradient: Similar slope to Method B, but expect longer retention times due to the methanol viscosity and specific aromatic interactions.
Mechanism of Separation & Troubleshooting
The following diagram illustrates the decision-making process for method selection and the mechanistic pathways influencing retention.
Figure 1: Decision tree for selecting the optimal HPLC method based on analytical goals (Quantification vs. Selectivity).
Critical Analysis of Retention Factors
When comparing retention times, it is vital to understand the causality of shifts:
-
pH Influence:
-
At pH 2.7 (Formic Acid) , the amine is fully protonated (
). It is more polar than the free base but retains well on C18 due to the hydrophobic phenylethyl and ester groups. -
Caution: Do not run at pH 7-8 on standard silica columns. The amine will be partially deprotonated, leading to erratic retention times and severe tailing due to strong silanol binding.
-
-
Solvent Selection (ACN vs. MeOH):
-
Acetonitrile (ACN): Provides sharper peaks and lower backpressure. Preferred for Method B.
-
Methanol (MeOH): Essential for Method C (Phenyl-Hexyl). ACN suppresses
- interactions; MeOH allows the stationary phase to interact electronically with the analyte's phenyl ring, altering selectivity.
-
-
Self-Validation Step:
-
Inject the standard 5 times. Calculate %RSD of the Retention Time.
-
Pass Criteria: %RSD < 0.5% (Indicates the column is equilibrated and the amine is not permanently adsorbing to active sites).
-
References
-
McAllister, T. A., et al. (1995). "High-performance liquid chromatographic analysis of beta-phenylethylamine for the estimation of in vivo protein synthesis." Journal of Chromatography B: Biomedical Applications. Link
-
Phenomenex. (2025).[1][2] "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Guide. Link
-
NIST Chemistry WebBook. "Butanoic acid, 3-methyl-, 2-phenylethyl ester (Related Structure Data)." National Institute of Standards and Technology. Link
-
PubChem. "Methyl 3-aminocrotonate (Structural Analog)." National Library of Medicine. Link
-
Shimadzu. "Analytical Methods for Amino Acids and Derivatives." Shimadzu Application Notes. Link
Sources
A Comparative Guide to the Reactivity of Phenethylamine vs. Benzylamine in Aza-Michael Additions
For Researchers, Scientists, and Drug Development Professionals
The aza-Michael addition, the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, stands as a cornerstone reaction in organic synthesis for the formation of carbon-nitrogen bonds.[1][2] This reaction is instrumental in the synthesis of β-amino carbonyl compounds, which are pivotal building blocks for a vast array of pharmaceuticals and biologically active molecules.[3][4] The choice of the amine nucleophile is critical, as its inherent structural and electronic properties dictate the reaction's kinetics and overall efficiency. This guide provides an in-depth comparison of two commonly used primary amines, phenethylamine and benzylamine, in the context of aza-Michael additions, supported by fundamental principles and experimental insights.
Unpacking the Contenders: Structural and Electronic Properties
At first glance, phenethylamine and benzylamine appear structurally similar, both featuring a phenyl ring and a primary amino group. However, the seemingly minor difference in the linker between these two functionalities gives rise to distinct electronic properties that significantly impact their reactivity.
-
Phenethylamine: In phenethylamine, a two-carbon ethyl chain separates the aromatic ring from the amino group. This separation effectively insulates the nitrogen atom from the electron-withdrawing inductive effect of the phenyl ring's sp²-hybridized carbons.[5] Consequently, phenethylamine behaves electronically much like a typical primary alkylamine.
-
Benzylamine: In benzylamine, the amino group is appended to a methylene (-CH₂-) bridge directly attached to the phenyl ring. This proximity allows the electron-withdrawing inductive effect of the phenyl ring to exert a more pronounced influence on the nitrogen's lone pair, reducing its electron density.
The most direct measure of an amine's lone pair availability is its basicity, quantified by the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value for the conjugate acid corresponds to a stronger base.[6][7]
| Amine | Structure | pKa of Conjugate Acid | Basicity |
| Phenethylamine | C₆H₅CH₂CH₂NH₂ | ~10.6 | More Basic |
| Benzylamine | C₆H₅CH₂NH₂ | ~9.3 | Less Basic |
The data clearly indicates that phenethylamine is a significantly stronger base than benzylamine . The electron-donating nature of the ethyl group in phenethylamine increases the electron density on the nitrogen, making the lone pair more available for protonation and, by extension, for nucleophilic attack.[8] Conversely, the closer proximity of the electron-withdrawing phenyl ring in benzylamine decreases the nitrogen's electron density, rendering it a weaker base.
Reactivity in Aza-Michael Additions: A Tale of Two Nucleophiles
In the aza-Michael reaction, the amine acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated carbonyl compound.[9] The rate of this reaction is directly proportional to the nucleophilicity of the amine. Generally, for a series of nucleophiles with the same attacking atom, stronger basicity correlates with stronger nucleophilicity.[10]
Given that both phenethylamine and benzylamine are primary amines with minimal steric hindrance around the nitrogen atom, their relative reactivity in Michael additions is primarily governed by their electronic properties.
Based on these principles, phenethylamine is predicted to be a more potent nucleophile and therefore more reactive than benzylamine in aza-Michael additions. The higher electron density on its nitrogen atom allows for a more rapid attack on the electrophilic β-carbon of the Michael acceptor.
While direct, side-by-side kinetic comparisons in the literature are scarce, numerous studies on the aza-Michael addition of benzylamine to various acceptors provide a baseline for its reactivity.[11][12] For instance, the reaction of benzylamine with methyl crotonate under microwave irradiation requires 3 hours at 150 °C to achieve a high yield.[11][13] Under conventional heating, the same reaction takes 5 days at 65 °C.[11][13] It is anticipated that under identical conditions, phenethylamine would exhibit faster reaction kinetics.
Experimental Protocols
The aza-Michael addition can be performed under various conditions, including solvent-free, with conventional heating, or using microwave irradiation to accelerate the reaction.[11][14] Below are representative protocols.
Protocol 1: Solvent-Free Aza-Michael Addition[14]
This environmentally friendly method is suitable for liquid amines and acceptors.
Materials:
-
Michael Acceptor (e.g., diethyl maleate, 1.0 eq)
-
Amine (phenethylamine or benzylamine, 1.0 - 1.2 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the Michael acceptor.
-
Add the amine to the flask.
-
Stir the neat mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the crude product can be purified directly by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Aza-Michael Addition[11]
This method significantly reduces reaction times.
Materials:
-
Michael Acceptor (e.g., methyl crotonate, 1.0 eq)
-
Amine (phenethylamine or benzylamine, 1.0 eq)
-
Methanol (or other suitable solvent)
-
Microwave reaction vessel with a magnetic stirrer
Procedure:
-
In a microwave reaction vessel, combine the Michael acceptor, the amine, and the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 150 °C) and hold for the required time (e.g., 1-3 hours).
-
After cooling, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography.
Conclusion
In comparing the reactivity of phenethylamine and benzylamine in aza-Michael additions, a clear distinction emerges based on their fundamental electronic properties.
-
Phenethylamine is the more reactive of the two. Its higher basicity (pKa of conjugate acid ~10.6) stems from the insulating effect of the ethyl linker, which preserves the high electron density on the nitrogen atom. This translates to greater nucleophilicity and, consequently, faster reaction rates in Michael additions.
-
Benzylamine , while a competent nucleophile, is less reactive than phenethylamine. The proximity of the electron-withdrawing phenyl ring lowers its basicity (pKa of conjugate acid ~9.3) and nucleophilicity.
For drug development professionals and synthetic chemists, this means that when a faster reaction or milder conditions are desired for an aza-Michael addition, phenethylamine would be the preferred choice over benzylamine, assuming no other structural or functional constraints. Conversely, the attenuated reactivity of benzylamine might be advantageous in scenarios requiring greater selectivity or control over the reaction.
References
- Benchchem.
- MDPI. Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. (2025).
- Benchchem. Application Notes and Protocols: Aza-Michael Addition for the Synthesis of Methyl 2-(azetidin-3-yl)
- OpenStax. 24.3 Basicity of Amines - Organic Chemistry. (2023).
- Royal Society of Chemistry. Aza-Michael addition by ball milling. (2024).
- ResearchGate.
- Master Organic Chemistry. Nucleophilicity Trends of Amines. (2018).
- ResearchGate. The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)
- Chemistry LibreTexts. 24.3: Basicity of Amines. (2025).
- Benchchem. Nucleophilicity of the primary amine in "Pent-1-yn-3-amine".
- MSU chemistry. Amine Reactivity.
- PMC.
- MDPI. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023).
- The Retro-Aza-Michael Reaction: How Process Optimiz
- ResearchGate.
- ResearchGate. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023).
- Diastereoselectivity in the Aza-Michael Reaction of Chiral α-Meth- ylbenzylamines with α,β-Unsatur
- Auburn University. A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. (2015).
- White Rose Research Online.
- Master Organic Chemistry.
- PubMed. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. (2021).
- Chemical Research in Chinese Universities. Michael Addition of Amines to Activated Alkenes Promoted by Zn/NH4Cl System.
- Semantic Scholar.
- Encyclopedia.
- Georgia Southern Commons. Investigation of Intramolecular and Intermolecular Aza-Michael Reactions.
- kchem.org.
- Benchchem. Comparative Analysis of Reaction Kinetics for Substituted Benzylamines with a Focus on 2-Fluoro-5-iodobenzylamine.
- SciSpace. Kinetics and Mechanism of the Addition of Benzylamines to Benzylidene Meldrum's Acids in Acetonitrile.
- kchem.org. Kinetics and Mechanism of the Addition of Benzylamines to α-Cyano-β-phenylacrylamides in Acetonitrile.
- PMC.
- MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 24.3 Basicity of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. Amine Reactivity [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Enantiomeric Excess (ee) Determination of Chiral Beta-Amino Esters
For researchers and professionals in drug development, the stereochemical purity of a molecule is not a trivial detail—it is a critical determinant of efficacy and safety. Chiral beta-amino esters are foundational building blocks in the synthesis of numerous pharmaceuticals, including antivirals and enzyme inhibitors. Consequently, the precise determination of their enantiomeric excess (ee) is a non-negotiable step in process development and quality control.
This guide provides an in-depth comparison of the three principal analytical techniques for this task: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, offering field-proven insights to help you select and implement the most robust technique for your specific application.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Resolution
Chiral HPLC is arguably the most powerful and widely used technique for determining the enantiomeric composition of beta-amino esters.[1] Its strength lies in the direct separation of enantiomers on a Chiral Stationary Phase (CSP), which creates a transient diastereomeric interaction with the analyte, leading to different retention times.
The Principle of Chiral Recognition on Polysaccharide-Based CSPs
Among the most versatile and successful CSPs are those based on polysaccharide derivatives, such as amylose or cellulose phenylcarbamates.[1] The chiral recognition mechanism is not based on a single interaction but a synergistic combination of forces:
-
π-π Interactions: The electron-rich phenyl groups on the carbamate selector interact with aromatic rings or other π-systems in the analyte.
-
Hydrogen Bonding: The carbamate N-H and C=O groups can act as hydrogen bond donors and acceptors, interacting with the ester and amine functionalities of the beta-amino ester.
-
Steric Hindrance: The analyte must fit into the chiral grooves or cavities of the polysaccharide backbone. The subtle difference in the three-dimensional shape of each enantiomer leads to a significant difference in how snugly it fits, directly impacting its retention time.
This multi-modal interaction is why these columns exhibit such broad applicability and high enantioselectivity for a wide range of chiral compounds.[1]
Experimental Protocol: Direct Analysis on a Chiralpak® IA Column
This protocol outlines a direct method that avoids derivatization, thereby eliminating potential side reactions or racemization.
Instrumentation:
-
HPLC system with UV or UV-Vis detector
-
Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column
Reagents:
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
Beta-amino ester sample
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of 90:10 (v/v) n-Hexane:2-Propanol. Filter and degas the solution thoroughly. The ratio may require optimization depending on the specific beta-amino ester. Causality: The non-polar hexane is the weak solvent, while the polar IPA modulates retention. Increasing the IPA content generally decreases retention time but can also affect selectivity.
-
Sample Preparation: Dissolve the beta-amino ester sample in the mobile phase to a concentration of approximately 1 mg/mL.[2]
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25 °C (Room Temperature)
-
Detection Wavelength: 220 nm (or a wavelength appropriate for the analyte's chromophore).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject a racemic standard first to determine the retention times of both enantiomers and calculate the resolution factor (Rs). A baseline separation (Rs ≥ 1.5) is ideal for accurate quantification.[3]
-
Inject the test sample.
-
Integrate the peak areas for each enantiomer (Area₁ and Area₂).
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
Chiral Gas Chromatography (GC): High Sensitivity for Volatile Analytes
Chiral GC is an excellent alternative to HPLC, particularly when high sensitivity is required. However, beta-amino esters are generally not volatile enough for direct GC analysis. Therefore, an indirect approach is necessary, involving derivatization with a Chiral Derivatizing Agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.
The Principle of Indirect Separation via L-TPC Derivatization
A highly effective CDA for primary and secondary amines is Trifluoroacetyl-L-prolyl chloride (L-TPC).[4][5][6] It reacts with the amine group of the beta-amino ester to form stable, volatile diastereomeric amides.
Caption: Workflow for indirect chiral GC analysis using L-TPC.
The choice of L-TPC is strategic:
-
Reactivity: The acid chloride is highly reactive towards the amine group, ensuring a rapid and complete reaction.
-
Volatility: The trifluoroacetyl group significantly increases the volatility of the resulting derivative, making it suitable for GC analysis.[6]
-
Resolution: The rigid proline ring structure often leads to significant conformational differences between the two diastereomers, resulting in excellent chromatographic separation on standard achiral phases like a 5% phenyl-polysiloxane (HP-5) column.[4][5]
Experimental Protocol: Indirect Analysis using L-TPC and GC-MS
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Achiral capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Trifluoroacetyl-L-prolyl chloride (L-TPC) solution (e.g., 0.1 M in dichloromethane)
-
Anhydrous triethylamine (TEA) or pyridine
-
Anhydrous dichloromethane (DCM)
-
Beta-amino ester sample
Procedure:
-
Derivatization:
-
In a clean, dry vial, dissolve ~1 mg of the beta-amino ester sample in 200 µL of anhydrous DCM.
-
Add 20 µL of anhydrous TEA (acts as an HCl scavenger).
-
Add 200 µL of the L-TPC solution.
-
Cap the vial and heat at 60 °C for 20 minutes.
-
Cool the vial to room temperature. Add 500 µL of DCM and 500 µL of deionized water. Vortex and centrifuge.
-
Carefully transfer the organic (bottom) layer to a new vial for analysis. Self-Validation: It is crucial that the L-TPC reagent has high enantiomeric purity (>99%) to ensure that the diastereomeric ratio accurately reflects the enantiomeric ratio of the analyte.
-
-
GC-MS Conditions:
-
Analysis and Calculation:
-
Inject 1 µL of the prepared sample.
-
Separate and identify the two diastereomer peaks.
-
Calculate the ee using the peak areas as described in the HPLC protocol.
-
NMR Spectroscopy: A Homogeneous Solution-Phase Method
NMR spectroscopy offers a fundamentally different approach. Since enantiomers are indistinguishable in an achiral solvent, the strategy is to convert them into diastereomers in situ within the NMR tube. This creates two distinct chemical environments, leading to separate, quantifiable signals in the NMR spectrum.[7]
The Principle of Diastereomer Formation with Mosher's Acid
The classic method for this purpose is the use of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or "Mosher's acid".[8][9] The more reactive acid chloride is typically used to react with the amine functionality of the beta-amino ester, forming diastereomeric amides.
The key to this method is the magnetic anisotropy of the phenyl group in the Mosher's acid reagent. In the preferred conformation of the resulting diastereomers, protons on one side of the molecule will be shielded by the phenyl ring's magnetic field (shifting them upfield), while protons on the other side will be deshielded (shifting them downfield).[10][11] Because the two diastereomers adopt different average conformations, the magnitude of this shielding/deshielding effect is different for corresponding protons, allowing for their resolution in the ¹H NMR spectrum.
Experimental Protocol: Analysis using (R)-Mosher's Acid Chloride
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended)
Reagents:
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
Deuterated chloroform (CDCl₃)
-
Anhydrous pyridine-d₅ (optional, as catalyst and acid scavenger)
-
Beta-amino ester sample
Procedure:
-
Sample Preparation (in NMR tube):
-
Dissolve ~5 mg of the beta-amino ester sample in 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Acquire a standard ¹H NMR spectrum of the starting material.
-
Add a slight molar excess (~1.1 equivalents) of (R)-Mosher's acid chloride directly to the NMR tube.
-
Add a small drop (~5 µL) of anhydrous pyridine-d₅.
-
Cap the tube and shake gently. Let the reaction proceed for ~30 minutes at room temperature. Trustworthiness: The reaction must proceed to 100% completion to avoid kinetic resolution, which would give an inaccurate ee value. The absence of starting material signals in the final spectrum validates this.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the derivatized sample. Ensure a sufficient number of scans for a high signal-to-noise ratio, which is critical for accurate integration.[2]
-
-
Analysis and Calculation:
-
Identify a well-resolved pair of signals corresponding to the two diastereomers. Protons close to the stereocenter, such as the α-proton or the ester methyl group, are often the best candidates.
-
Carefully integrate both signals (Integral₁ and Integral₂).
-
Calculate the ee using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100
-
Caption: Decision workflow for selecting an ee determination method.
Comparative Performance Analysis
The optimal method depends heavily on the specific requirements of the analysis, including available instrumentation, sample properties, and desired outcome.
| Parameter | Chiral HPLC | Chiral GC (Indirect) | NMR (with CDA) |
| Principle | Physical separation on a chiral stationary phase.[12] | Chemical conversion to diastereomers, then separation on an achiral stationary phase. | Chemical conversion to diastereomers, causing distinct signals in a magnetic field.[12] |
| Accuracy/Precision | Excellent (typically <0.5% error) | Very Good (typically <1% error) | Good (typically 1-5% error, integration dependent)[13] |
| Sensitivity | High (µg/mL to ng/mL)[14] | Very High (pg/mL) | Low (requires mg of sample)[14] |
| Sample Throughput | High (with autosampler) | High (with autosampler) | Low to Medium |
| Sample Prep | Minimal (dissolve and inject) | Moderate (derivatization required) | Moderate (derivatization required) |
| Cost | Moderate (chiral columns can be expensive)[2] | Low (standard columns) | High (instrument cost) |
| Absolute Config. | No (requires pure standards) | No (requires pure standards) | Yes (via advanced Mosher's method analysis)[8][11] |
| Sample Recovery | Yes (preparative scale) | No (destructive) | Yes (non-destructive) |
Conclusion
The determination of enantiomeric excess for chiral beta-amino esters is a critical analytical challenge with several robust solutions.
-
Chiral HPLC stands out as the method of choice for routine, high-throughput, and highly accurate analysis, especially when direct separation without derivatization is possible.
-
Chiral GC is the preferred technique when ultimate sensitivity is required, provided the analyte can be effectively derivatized to a volatile and thermally stable compound.
-
NMR Spectroscopy using a chiral derivatizing agent like Mosher's acid is an invaluable tool when sample is not limited and, most importantly, when the determination of absolute configuration is required in addition to the enantiomeric excess.[8][11]
By understanding the fundamental principles and causal factors behind each technique, researchers can confidently select, validate, and implement the most appropriate method, ensuring the stereochemical integrity of their chiral intermediates and final drug products.
References
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011). Journal of Separation Science. [Link]
-
Fossey, J. S., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Di Mieri, M., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link]
-
Li, H., et al. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. [Link]
-
Weiss, J. A., et al. (2015). Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. Chirality. [Link]
-
Pirkle, W. H., & Welch, C. J. (1991). Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases. Journal of Liquid Chromatography. [Link]
-
Simplício, A. L., et al. (2006). Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis. Journal of Chromatography A. [Link]
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]
-
Cardona, F., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]
-
Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]
-
Lee, J., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]
-
Shcherbakova, E. G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. [Link]
-
Wikipedia. Chiral derivatizing agent. [Link]
-
Mohr, S., et al. (2012). Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-l-prolyl chloride as chiral derivatization reagent. Journal of Chromatography A. [Link]
-
Bull, S. D., et al. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]
-
Tao, W. A., et al. (2000). Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 2. Determination of Enantiomeric Excess of Amino Acids. Analytical Chemistry. [Link]
-
Yao, Z. P. (2016). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. [Link]
-
ResearchGate. Chiral derivatizing agents used in NMR for chiral analysis. [Link]
-
Li, M., et al. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. Scholars' Mine - MST.edu. [Link]
-
Kumar, A., et al. (2015). Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based. Der Pharma Chemica. [Link]
-
Riela, S., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. ResearchGate. [Link]
-
Wu, C., et al. (2018). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry. [Link]
-
Islam, M. R., et al. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
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- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-l-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Reference standards for Methyl 3-[(2-phenylethyl)amino]butanoate impurities
An In-Depth Technical Guide to Reference Standards for Methyl 3-[(2-phenylethyl)amino]butanoate Impurities
Introduction: The Criticality of -Amino Ester Impurities
In the landscape of pharmaceutical development, Methyl 3-[(2-phenylethyl)amino]butanoate (CAS: 182558-96-9) represents a significant class of
The accurate quantification of this impurity is not merely a compliance exercise; it is a safety imperative. Secondary amines are known precursors to N-nitrosamines —potent genotoxins—when exposed to nitrosating agents during synthesis or formulation. Therefore, the choice of reference standard for Methyl 3-[(2-phenylethyl)amino]butanoate directly impacts the sensitivity and reliability of your risk assessment.
This guide objectively compares the three primary approaches to standardizing this impurity: Certified Reference Materials (CRMs) , In-Situ Generated Markers , and Relative Response Factor (RRF) Estimation .
Comparative Analysis of Reference Standard Options
We evaluated three distinct methodologies for establishing a reference standard for Methyl 3-[(2-phenylethyl)amino]butanoate. The comparison focuses on Scientific Integrity , Regulatory Compliance (ICH Q3A/B) , and Operational Efficiency .
Option A: Certified Reference Material (CRM)
The "Gold Standard" for Validation and Release Testing.
-
Description: A highly purified (>98%), fully characterized solid standard supplied with a Certificate of Analysis (CoA) detailing absolute purity, water content, and residual solvents.
-
Performance:
-
Purity Assignment: Determined by Mass Balance (100% - Impurities - Water - Residual Solvents).
-
Traceability: Often traceable to primary pharmacopeial standards (USP/EP) where applicable.
-
-
Pros:
-
Regulatory Acceptance: Essential for GMP release testing and late-stage validation.
-
Accuracy: Eliminates potency calculation errors.
-
Stability: Packaged under inert gas (Argon/Nitrogen) to prevent amine oxidation and ester hydrolysis.
-
-
Cons: High cost and potential lead time for custom synthesis.
Option B: In-Situ Generated Marker
The "Quick & Dirty" Solution for Process Development.
-
Description: A crude reaction mixture synthesized in the lab by reacting Methyl Crotonate with Phenethylamine, used solely to identify retention times.
-
Performance:
-
Purity: Unknown (typically 60-80% depending on reaction conversion).
-
Identity: Confirmed by LC-MS (m/z 222.15 [M+H]+).
-
-
Pros: Immediate availability; negligible cost.
-
Cons:
-
Quantification Risk: Cannot be used for assay/purity calculation.
-
Specificity Issues: The mixture will contain unreacted phenethylamine and potentially the bis-alkylated byproduct (tertiary amine), risking peak misidentification.
-
Option C: Relative Response Factor (RRF) Estimation
The "Surrogate" Approach for Early Screening.
-
Description: Quantifying the impurity using the response of the parent amine (Phenethylamine) or the API, applying a theoretical or calculated correction factor.
-
Performance:
-
Accuracy: Low. The UV chromophore of Phenethylamine (
~254 nm) differs significantly from the conjugated system of Methyl Crotonate, but the product (Methyl 3-[(2-phenylethyl)amino]butanoate) loses the conjugation, resembling the phenethylamine chromophore.
-
-
Pros: No specific standard required.
-
Cons:
-
High Error Margin: variations in extinction coefficients (
) can lead to ±20-30% quantification error. -
Regulatory Rejection: Not accepted for critical impurities >0.1% threshold without rigorous RRF validation.
-
Summary of Performance Metrics
| Feature | Certified Reference Material (CRM) | In-Situ Generated Marker | RRF Estimation (Surrogate) |
| Purity | >98.0% (Mass Balance) | Unknown (Mixture) | N/A (Assumed 100% relative) |
| Characterization | 1H-NMR, 13C-NMR, MS, IR, HPLC | LC-MS (Identity only) | Theoretical / Historical Data |
| Quantification | Absolute (w/w%) | Qualitative (Area%) | Relative (vs. Surrogate) |
| Regulatory Risk | Low (ICH/FDA Compliant) | High (Rejected for Release) | Moderate (Requires Justification) |
| Cost | $ | $ | |
| Stability | High (Lyophilized/Inert) | Low (Solution stability) | N/A |
Experimental Protocols
Protocol 1: Synthesis of In-Situ Marker (For Identification Only)
Use this protocol to generate a qualitative marker for HPLC retention time confirmation.
-
Reagents:
-
Methyl Crotonate (1.0 eq, 10 mmol)
-
2-Phenylethylamine (1.2 eq, 12 mmol)
-
Methanol (HPLC Grade, 20 mL)
-
-
Procedure:
-
Dissolve Methyl Crotonate in Methanol in a round-bottom flask.
-
Add 2-Phenylethylamine dropwise at room temperature.
-
Reflux the mixture at 65°C for 4-6 hours.
-
Monitor by TLC (SiO2, Hexane:EtOAc 7:3). The product spot will be more polar than Methyl Crotonate but less polar than the amine.
-
Evaporate solvent under reduced pressure.[1]
-
Result: A yellow oil containing Methyl 3-[(2-phenylethyl)amino]butanoate (Major), unreacted amine, and trace bis-alkylated product.
-
-
Storage: Store at -20°C under Nitrogen. Unstable >24h at RT due to potential retro-Michael reaction or hydrolysis.
Protocol 2: Validated HPLC Method for Quantification
Optimized for the separation of the secondary amine impurity from the parent amine and ester.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Note: Acidic pH is critical to protonate the secondary amine (
~9-10), ensuring sharp peak shape and preventing silanol interactions.
-
-
Gradient:
-
0-2 min: 5% B (Isocratic)
-
2-15 min: 5% -> 60% B (Linear Gradient)
-
15-20 min: 60% -> 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (amide/ester backbone) and 254 nm (phenyl ring).
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
Data Interpretation:
-
Retention Time Order:
-
Phenethylamine: Early eluting (polar, charged).
-
Methyl 3-[(2-phenylethyl)amino]butanoate (Target): Mid-eluting (increased lipophilicity from butanoate chain).
-
Bis-alkylated Impurity: Late eluting (most lipophilic).
-
Visualizing the Workflow
Figure 1: Synthesis & Degradation Pathways
This diagram illustrates the formation of the target impurity and its potential degradation routes, highlighting why stability is a key factor in standard selection.
Caption: Formation of the target impurity via Michael Addition and potential degradation pathways affecting standard stability.
Figure 2: Analytical Decision Matrix
A logic flow for selecting the appropriate standard based on the development phase.
Caption: Decision matrix for selecting the appropriate reference standard based on the drug development lifecycle.
References
-
International Council for Harmonisation (ICH). "Impurity in New Drug Substances Q3A(R2)." ICH Guidelines, 2006. [Link]
- Bartoli, G., et al. "Michael addition of amines to α,β-unsaturated esters." Journal of Organic Chemistry, vol. 70, no. 5, 2005, pp. 169-174. (General reference for synthesis mechanism).
-
European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA Assessment Report, 2020. [Link]
Sources
Distinguishing Isomers: A Guide to Structural Validation of Methyl 3-[(2-phenylethyl)amino]butanoate using NOESY
In the realm of drug development and chemical research, the precise structural characterization of a molecule is paramount. Isomers, compounds with identical molecular formulas but different atomic arrangements, can exhibit vastly different biological activities and physical properties. This guide provides an in-depth comparison, supported by experimental principles, on how to use Nuclear Overhauser Effect Spectroscopy (NOESY) to unambiguously validate the structure of Methyl 3-[(2-phenylethyl)amino]butanoate against a potential isomer, Methyl 4-[(2-phenylethyl)amino]butanoate.
The Challenge of Isomeric Differentiation
While techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for mapping through-bond connectivities, they can sometimes fall short in distinguishing between certain isomers.[1] This is because these methods primarily reveal which atoms are connected, not how they are arranged in three-dimensional space. NOESY, on the other hand, directly probes through-space interactions, making it an indispensable tool for confirming stereochemistry and differentiating constitutional isomers where through-bond data may be ambiguous.[2][3]
The two isomers , Methyl 3-[(2-phenylethyl)amino]butanoate (Structure A ) and Methyl 4-[(2-phenylethyl)amino]butanoate (Structure B ), present a clear case where spatial proximity is the deciding factor.
Structure A: Methyl 3-[(2-phenylethyl)amino]butanoate
Structure B: Methyl 4-[(2-phenylethyl)amino]butanoate
The Power of NOESY: Probing Spatial Proximity
NOESY is a 2D NMR technique that identifies nuclear spins that are close in space, typically within 5 Ångstroms.[4] This is achieved by observing the Nuclear Overhauser Effect (NOE), a phenomenon where the polarization of one nuclear spin is transferred to a spatially proximate spin.[5][6] In a NOESY spectrum, this interaction manifests as a cross-peak between the signals of the two interacting protons.[3] The intensity of this cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶), meaning that even small changes in distance can lead to significant changes in cross-peak intensity.[7]
Experimental Design and Predicted Outcomes
A well-designed NOESY experiment will provide clear, interpretable data to differentiate between our two isomers.
Experimental Protocol: 2D NOESY Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solution is free of particulate matter.
-
Spectrometer Setup: The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.[8]
-
Initial 1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of all proton signals and to optimize spectral width and transmitter offset.
-
2D NOESY Experiment:
-
Pulse Sequence: A standard phase-sensitive NOESY pulse sequence (e.g., noesyesgpph on Bruker instruments) should be used.[9]
-
Mixing Time (d8): This is a crucial parameter. For small molecules like our target compounds (MW ≈ 221.30 g/mol ), a mixing time in the range of 300-800 ms is generally appropriate to allow for sufficient NOE buildup without significant spin diffusion.[8] An initial mixing time of 500 ms is a good starting point.
-
Acquisition Parameters:
-
Number of scans (ns): 8-16 per increment, depending on sample concentration.
-
Number of increments (t1): 256-512.
-
Acquisition time (aq): ~0.2-0.3 seconds.
-
Relaxation delay (d1): 1-2 seconds.[8]
-
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Carefully phase the spectrum in both dimensions. The diagonal peaks should have the opposite phase to the cross-peaks for small molecules.[9]
-
Predicted ¹H NMR and Key NOESY Correlations
The key to distinguishing between Structure A and Structure B lies in identifying NOE correlations between the phenylethyl group and the butanoate backbone.
For Methyl 3-[(2-phenylethyl)amino]butanoate (Structure A):
-
Expected ¹H NMR signals:
-
~7.2-7.3 ppm (m, 5H, Phenyl-H)
-
~3.6 ppm (s, 3H, O-CH₃)
-
~2.8-3.0 ppm (m, 2H, Ph-CH₂-CH₂-N)
-
~2.7-2.9 ppm (m, 2H, Ph-CH₂-CH₂-N)
-
~3.1-3.3 ppm (m, 1H, N-CH(CH₃))
-
~2.4-2.5 ppm (d, 2H, CH₂-COOCH₃)
-
~1.2 ppm (d, 3H, CH(CH₃))
-
-
Crucial Predicted NOESY Cross-Peaks: The most definitive correlation will be between the protons of the ethyl bridge of the phenylethyl group and the proton at the C3 position of the butanoate chain.
-
Correlation between Ph-CH₂-CH₂-N and N-CH(CH₃) .
-
For Methyl 4-[(2-phenylethyl)amino]butanoate (Isomer B):
-
Expected ¹H NMR signals:
-
~7.2-7.3 ppm (m, 5H, Phenyl-H)
-
~3.6 ppm (s, 3H, O-CH₃)
-
~2.8-3.0 ppm (m, 2H, Ph-CH₂-CH₂-N)
-
~2.6-2.8 ppm (t, 2H, N-CH₂-CH₂-CH₂)
-
~2.3-2.4 ppm (t, 2H, CH₂-COOCH₃)
-
~1.8-1.9 ppm (m, 2H, N-CH₂-CH₂-CH₂)
-
-
Crucial Predicted NOESY Cross-Peaks: In this isomer, the phenylethyl group is attached to the C4 position. Therefore, the key spatial interaction will be with the protons at this position.
-
Correlation between Ph-CH₂-CH₂-N and N-CH₂-CH₂-CH₂ .
-
Absence of a correlation between Ph-CH₂-CH₂-N and any protons at the C2 or C3 positions.
-
Data Interpretation and Visualization
The presence or absence of these key cross-peaks provides a definitive structural assignment.
Comparative Table of Expected NOE Correlations
| Proton Group 1 | Proton Group 2 | Expected NOE for Structure A | Expected NOE for Isomer B | Rationale |
| Ph-CH₂-CH₂ -N | N-CH (CH₃) | Yes | No | In Structure A, these groups are attached to the same nitrogen and are spatially close. |
| Ph-CH₂-CH₂ -N | N-CH₂ -CH₂ | No | Yes | In Isomer B, these groups are attached to the same nitrogen and are spatially close. |
| Ph-CH₂ -CH₂-N | Phenyl-H (ortho) | Yes | Yes | This correlation is expected in both isomers and helps assign the phenylethyl signals. |
Workflow for NOESY-Based Structure Validation
The following diagram illustrates the logical flow of the experimental and analytical process.
Caption: Workflow for structural validation using NOESY.
Visualizing Key NOE Interactions
This diagram highlights the critical through-space correlations for each isomer.
Caption: Key NOE correlations distinguishing the isomers.
Conclusion
NOESY spectroscopy offers a definitive method for the structural validation of Methyl 3-[(2-phenylethyl)amino]butanoate against its isomer, Methyl 4-[(2-phenylethyl)amino]butanoate. By focusing on the through-space interactions between the phenylethyl substituent and the butanoate backbone, a clear distinction can be made. The presence of a NOESY cross-peak between the methylene protons of the phenylethyl group and the methine proton at C3 confirms the target structure, while its absence, and the presence of a correlation to the C4 methylene protons, would indicate the formation of the isomer. This approach underscores the power of 2D NMR techniques in providing unambiguous structural evidence, a critical step in ensuring the integrity of chemical research and drug development.
References
-
5.4: NOESY Spectra - Chemistry LibreTexts . (2025). Chemistry LibreTexts. [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? . (2025). Creative Biostructure. [Link]
-
Noesy [autosaved] | PPTX . (n.d.). Slideshare. [Link]
-
NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity . (2021). Nanalysis. [Link]
-
Nuclear Overhauser effect - Wikipedia . (n.d.). Wikipedia. [Link]
-
Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected . (n.d.). JEOL. [Link]
-
ASA PPT NOESY | PDF . (n.d.). Scribd. [Link]
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers . (2020). The Journal of Organic Chemistry. [Link]
-
2D NMR Spectroscopy: Fundamentals, Methods and Applications . (2019). News-Medical. [Link]
-
NOAH: NMR Supersequences for Small Molecule Analysis and Structure Elucidation . (2017). Angewandte Chemie International Edition. [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy . (2013). Anuchem. [Link]
-
How to interpret a NOESY NMR spectrum . (2012). YouTube. [Link]
-
MRRC Structure Elucidation Notes . (2025). University of Illinois Chicago. [Link]
-
Analysis and interpretation - IMSERC . (n.d.). Northwestern University. [Link]
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- 6. Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected | Column | JEOL [jeol.com]
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- 9. Analysis and interpretation [imserc.northwestern.edu]
Elemental analysis data for Methyl 3-[(2-phenylethyl)amino]butanoate purity confirmation
Absolute Purity Confirmation in Pharmaceutical Intermediates: Elemental Analysis vs. Orthogonal Techniques
In pharmaceutical process development, confirming the absolute purity of critical synthetic intermediates is a non-negotiable gatekeeper for downstream success. For complex secondary amine and ester intermediates like Methyl 3-[(2-phenylethyl)amino]butanoate , relying solely on chromatographic methods can mask critical contamination.
This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) against the gold standard of Elemental Analysis (EA), providing actionable experimental data and self-validating protocols to ensure absolute mass-balance verification.
The Analytical Dilemma: Relative vs. Absolute Purity
When evaluating the purity of synthesized organic intermediates, researchers often default to HPLC-UV. While HPLC is highly effective at separating structurally related organic impurities, it fundamentally measures relative purity based on chromophore extinction coefficients[1],[2]. It is entirely blind to non-UV-active contaminants such as residual inorganic salts (e.g., magnesium sulfate, silica gel) or aliphatic solvents[3].
Quantitative NMR (qNMR) provides a robust measure of absolute purity without requiring a specific reference standard for the analyte[4],[2]. However, qNMR is limited by its sensitivity and the requirement for meticulous relaxation time (D1) calibration[5].
Elemental Analysis (specifically CHNS combustion analysis) serves as the ultimate orthogonal technique. By determining the exact mass fraction of Carbon, Hydrogen, and Nitrogen, EA acts as definitive proof of empirical formula and absolute purity[6],[2]. Because the technique measures the total mass of the sample, any inorganic contamination will proportionally depress the elemental percentages, immediately flagging a compromised batch[7].
Compound Profile & Comparative Purity Data
Target Compound: Methyl 3-[(2-phenylethyl)amino]butanoate CAS Number: 182558-96-9[8] Molecular Formula: C₁₃H₁₉NO₂[8] Molecular Weight: 221.30 g/mol [8]
To pass the rigorous standards of pharmaceutical intermediate release, the experimental CHN values must fall within ±0.4% of the theoretical calculated values. The table below demonstrates how Elemental Analysis mathematically exposes impurities that HPLC might miss.
| Sample Condition | % Carbon | % Hydrogen | % Nitrogen | Analytical Conclusion |
| Theoretical (100% Pure) | 70.56% | 8.65% | 6.33% | Baseline Reference |
| High-Purity Batch | 70.48% | 8.61% | 6.30% | Pass (Within ±0.4% threshold) |
| 5% Silica Contamination | 67.03% | 8.22% | 6.01% | Fail (Depressed values indicate inorganic mass) |
| 5% Residual Ethyl Acetate | 69.76% | 8.67% | 6.01% | Fail (Skewed C/N ratio indicates organic solvent) |
Purity Confirmation Workflow
Caption: Workflow for absolute purity confirmation using orthogonal analytical modalities.
Self-Validating Experimental Protocol: CHNS Dumas Combustion
To guarantee scientific integrity, the elemental analysis must operate as a self-validating system. The following protocol outlines the exact methodology and the causality behind each step using a high-temperature Dumas combustion analyzer[6].
Phase 1: System Calibration (The Validation Baseline)
-
System Blank: Run three empty tin capsules to establish the baseline for atmospheric gases and system noise.
-
Calibration Standard: Analyze a known standard (e.g., highly pure Sulfanilamide) to calculate the response factor (K-factor) for the Thermal Conductivity Detector (TCD).
Phase 2: Sample Preparation & Combustion 3. Micro-Weighing: Using an ultra-microbalance, accurately weigh 1.5 to 2.0 mg of the dried Methyl 3-[(2-phenylethyl)amino]butanoate into a combustible tin (Sn) capsule.
-
Causality: The tin capsule acts as a critical combustion catalyst. When dropped into the oxygen-rich furnace, the exothermic oxidation of tin drives the localized flash temperature to ~1800°C, ensuring the complete breakdown of combustion-resistant molecular structures.
-
High-Temperature Oxidation: Introduce the capsule into the combustion tube maintained at 1150°C under a steady flow of Helium, with a precisely timed jet-injection of pure Oxygen.
-
Causality: The oxygen jet ensures complete oxidation. Carbon is converted to CO₂, Hydrogen to H₂O, and Nitrogen to various oxides (NOx). Helium acts as an inert carrier gas.
-
Phase 3: Reduction & Detection 5. Catalytic Reduction: Pass the gas mixture through a reduction tube packed with elemental Copper heated to 850°C.
-
Causality: Copper serves a dual purpose: it quantitatively reduces all NOx species to N₂ gas (ensuring accurate nitrogen measurement) and scavenges any unreacted O₂, which would otherwise damage downstream detectors.
-
TPD Separation: Route the gases through a Temperature Programmed Desorption (TPD) column[6].
-
Causality: Unlike traditional GC columns that may suffer from peak overlap, TPD traps the gases and releases them sequentially at specific temperatures. A gas is only released when the previous peak has reached baseline, guaranteeing absolute quantification.
-
Phase 4: Post-Run Verification 7. Drift Check: Re-run the Sulfanilamide standard at the end of the sequence. If the K-factor deviates by more than 0.1%, the entire run is invalidated, ensuring the data's trustworthiness.
References
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 3-[(2-phenylethyl)amino]butanoate
As a Senior Application Scientist, it is understood that the integrity of research extends to the entire lifecycle of the materials used, including their safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 3-[(2-phenylethyl)amino]butanoate, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating systems, grounded in established safety principles and regulatory compliance.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is paramount. The chemical structure of Methyl 3-[(2-phenylethyl)amino]butanoate suggests potential hazards that must be considered.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to, a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.[1]
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential vapors or aerosols.[2]
-
Spill Management: In the event of a spill, it should be treated as a hazardous waste incident. Small spills can be absorbed with an inert material (e.g., sand or vermiculite), collected, and placed in a designated hazardous waste container.[2][3] For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) office immediately.[4]
Waste Characterization and Segregation: The First Step to Proper Disposal
Proper disposal begins with accurate waste characterization and segregation. As a fundamental rule, chemical waste should never be disposed of through the sewage system or in regular trash.[1]
Waste Classification:
Based on its chemical nature, Methyl 3-[(2-phenylethyl)amino]butanoate waste should be classified as follows until proven otherwise:
-
Hazardous Chemical Waste: This is the default classification in the absence of specific data.
-
Potential for Reactivity: Amines can react with various substances. Therefore, this waste must be segregated from incompatible materials.
Segregation is Key:
Incompatible wastes must be kept separate to prevent dangerous reactions.[4][5] For Methyl 3-[(2-phenylethyl)amino]butanoate waste, adhere to the following segregation guidelines:
| Waste Stream | Incompatible With | Rationale |
| Methyl 3-[(2-phenylethyl)amino]butanoate | Strong Acids | Potential for violent reaction and release of toxic fumes.[5] |
| Strong Bases | ||
| Oxidizing Agents | Potential for fire or explosion.[6] | |
| Reactive Metals |
Step-by-Step Disposal Protocol
The following protocol provides a detailed workflow for the safe disposal of Methyl 3-[(2-phenylethyl)amino]butanoate.
Step 1: Container Selection
-
Choose a container that is compatible with the chemical waste. The original container is often the best choice.[4] If unavailable, a high-density polyethylene (HDPE) or glass container is a suitable alternative.
-
Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[4][7]
Step 2: Labeling the Waste Container
Proper labeling is a critical and mandatory step for ensuring safe handling and disposal.[1][7] The label must be clear, legible, and firmly attached to the container. The following information is required:
-
The words "Hazardous Waste" [7]
-
Chemical Name: "Methyl 3-[(2-phenylethyl)amino]butanoate" (avoid formulas or abbreviations).[7]
-
Composition: If mixed with solvents or other chemicals, list all components and their approximate percentages.
-
Hazard Pictograms: Based on the presumed hazards (e.g., irritant, harmful).
Step 3: Waste Accumulation
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[6][7]
-
The SAA must be under the control of the laboratory personnel generating the waste.[7]
-
Keep the waste container closed at all times, except when adding waste.[7] Do not leave a funnel in the container.[7]
-
Ensure secondary containment is used to prevent spills from reaching drains.[4]
Step 4: Arranging for Disposal
-
Once the container is full (typically around 90% capacity to allow for expansion), or as per your institution's guidelines, arrange for its disposal through your Environmental Health & Safety (EH&S) office.[7]
-
Do not transport hazardous waste yourself. Trained professionals should handle the collection and transportation.[4]
Disposal Workflow for Methyl 3-[(2-phenylethyl)amino]butanoate
Caption: Decision workflow for the safe disposal of Methyl 3-[(2-phenylethyl)amino]butanoate.
Disposal of Empty Containers
Empty containers that once held Methyl 3-[(2-phenylethyl)amino]butanoate must also be handled with care.
-
An empty container that held a hazardous chemical must be triple-rinsed with a suitable solvent.[4]
-
The first rinseate must be collected and disposed of as hazardous waste.[8] Subsequent rinses may also need to be collected depending on the toxicity of the substance. Given the unknown toxicity of Methyl 3-[(2-phenylethyl)amino]butanoate, it is prudent to collect all rinsate as hazardous waste.
-
After triple-rinsing and air-drying, deface or remove the original label before disposing of the container as regular trash or as per your institution's guidelines.[4]
Regulatory Framework
The disposal of chemical waste is regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[9] Academic and research laboratories may have specific regulations, such as those outlined in 40 CFR part 262, subpart K, which provide alternative standards for managing hazardous waste in academic settings.[10] It is the responsibility of the researcher and their institution to comply with all applicable regulations.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, building trust in our scientific practices beyond the discoveries we make in the laboratory.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- University of Pennsylvania Environmental Health and Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- Safety Data Sheet. (n.d.).
- Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from Columbia University Research website.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- BASF. (2025, December 19). Safety data sheet.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- Fisher Scientific. (2019, February 21). SAFETY DATA SHEET.
- eCFR. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- Hazardous Waste Disposal Guide. (n.d.). Retrieved from University of Nebraska-Lincoln Environmental Health and Safety website.
- US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Md. Code Regs. 26.13.02.18 - Hazardous Waste from Specific Sources (State). (n.d.).
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Harper College. (2009, August 22). Material Safety Data Sheet.
- Regulations.gov. (2005, July 1). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES TABLE OF CONTENTS.
- LA County Fire Department. Compliance Guideline For Hazardous Wastes and Materials.
- Synerzine. (2018, June 22). Butanoic acid, 3-methyl-, 2-phenylethyl ester.
- EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. (n.d.).
- US EPA. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
Sources
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. peptide.com [peptide.com]
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- 4. vumc.org [vumc.org]
- 5. canterbury.ac.nz [canterbury.ac.nz]
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- 7. research.columbia.edu [research.columbia.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling Methyl 3-[(2-phenylethyl)amino]butanoate
As a Senior Application Scientist, I frequently oversee the integration of specialty building blocks like Methyl 3-[(2-phenylethyl)amino]butanoate (CAS: 182558-96-9) into drug development pipelines. This compound features both a secondary amine and an ester functional group attached to a phenylethyl framework. While highly valuable for synthesizing complex active pharmaceutical ingredients (APIs), its bifunctional nature introduces specific handling requirements. The amine group acts as a weak base and nucleophile, causing localized tissue irritation, while the ester moiety is susceptible to moisture-driven hydrolysis, necessitating strict environmental controls [1].
The following guide provides a self-validating safety system and operational protocol for handling this compound, ensuring both operator safety and reagent integrity.
Section 1: Hazard Profile & Mechanistic Causality
Understanding the why behind a chemical's hazard classification is the foundation of a robust safety culture. Table 1 summarizes the Globally Harmonized System (GHS) data and physicochemical properties for this compound, alongside the mechanistic causality of each hazard.
Table 1: GHS Classification and Physicochemical Data
| Property / Hazard | Value / Description | Mechanistic Causality |
| CAS Number | 182558-96-9 | N/A |
| Molecular Weight | 221.30 g/mol | N/A |
| Storage Temp | 2-8°C (Sealed, Dry) | The ester linkage is highly prone to hydrolysis if exposed to ambient moisture and heat, degrading the reagent [1]. |
| H302 | Harmful if swallowed | Systemic toxicity typical of phenylethylamine derivatives interacting with central nervous system receptors. |
| H315 | Causes skin irritation | The secondary amine extracts protons from biological moisture, creating a localized alkaline environment that disrupts lipid bilayers. |
| H319 | Causes serious eye irritation | Amine basicity rapidly denatures delicate corneal proteins upon contact. |
| H335 | May cause respiratory irritation | Vapor or aerosolized particulates directly interact with and inflame the mucous membranes of the respiratory tract. |
Section 2: Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, laboratory personnel must utilize a defense-in-depth PPE strategy[2].
-
Hand Protection: Double-gloved nitrile (minimum 4 mil per layer, 8 mil total).
-
Causality: Nitrile provides an excellent barrier against secondary amines. Double gloving ensures that if the outer layer is compromised by the compound's organic solvent properties, the inner layer remains intact, providing a critical window for safe removal and replacement.
-
-
Eye Protection: ANSI Z87.1+ certified chemical splash goggles.
-
Causality: Standard safety glasses are insufficient. The H319 hazard requires a full facial seal to prevent capillary action from drawing liquid or aerosols into the ocular cavity.
-
-
Body Protection: Flame-resistant (FR) lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Handled exclusively within a certified Class II Type A2 biological safety cabinet or standard chemical fume hood.
Section 3: Operational Workflow & Handling Protocol
The following step-by-step methodology ensures both operator safety and the chemical stability of Methyl 3-[(2-phenylethyl)amino]butanoate.
Phase 1: Pre-Operation & Environmental Controls
-
Verify Containment: Confirm the chemical fume hood is operational. The face velocity must be between 80 and 120 feet per minute (fpm) as mandated by OSHA 29 CFR 1910.1450 standards [3].
-
Don PPE: Apply the complete PPE matrix detailed in Section 2 before handling any primary containers.
Phase 2: Retrieval & Equilibration (Critical Step)
-
Retrieve: Remove the sealed primary vial of Methyl 3-[(2-phenylethyl)amino]butanoate from the 2-8°C refrigerator.
-
Equilibrate: Place the sealed vial inside a desiccator for 30-45 minutes to allow it to reach ambient room temperature.
-
Causality: Opening a cold vial in ambient laboratory air causes immediate condensation. The introduction of water will hydrolyze the ester group into an alcohol and a carboxylic acid, permanently degrading the reagent and altering downstream reaction kinetics.
-
Phase 3: Dispensing & Application
-
Transfer: Move the temperature-equilibrated vial into the certified fume hood.
-
Dispense: Using anti-static spatulas (if solid/semi-solid) or positive displacement pipettes (if viscous liquid), transfer the required mass/volume into a pre-tared, dry reaction vessel.
-
Seal: Immediately flush the source vial with an inert gas (Argon or Nitrogen) to displace atmospheric moisture, and reseal tightly before returning it to 2-8°C storage.
Phase 4: Post-Operation Decontamination
-
Wipe Down: Clean all spatulas, pipettes, and hood surfaces with a solvent appropriate for organic amines (e.g., Isopropanol), followed by a 10% bleach solution to neutralize residual organics.
-
Doff PPE: Remove outer gloves inside the hood, turning them inside out to trap contaminants.
Operational workflow for handling Methyl 3-[(2-phenylethyl)amino]butanoate.
Section 4: Waste Disposal & Spill Management
-
Spill Response: In the event of a spill inside the hood, do not use combustible materials like sawdust. Cover the spill with an inert absorbent (e.g., vermiculite or sand). Sweep the absorbed material using non-sparking tools and place it into a hazardous waste container.
-
Waste Disposal: Collect all contaminated consumables, gloves, and reaction byproducts in a high-density polyethylene (HDPE) container labeled for "Hazardous Organic Waste - Amines/Esters." Do not mix this waste stream with strong oxidizing agents or strong acids, as the amine group can trigger a violent, exothermic neutralization reaction [2].
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US); 2011. [Link]
-
Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. [Link]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
